1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone
Description
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Properties
IUPAC Name |
1-(4-bromo-1-ethylpyrazol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-3-10-4-6(8)7(9-10)5(2)11/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHSNRPCAWRVHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone (CAS 925180-03-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1] Its structural versatility and capacity for diverse chemical modifications have established it as a "privileged scaffold" in drug discovery.[1] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3] The specific biological profile of a pyrazole derivative is highly dependent on the nature and position of its substituents.[4] The subject of this guide, 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone, is a key intermediate, offering multiple points for chemical elaboration, making it a valuable building block for the synthesis of novel therapeutic agents.
Physicochemical and Safety Profile
A comprehensive understanding of a compound's physical and safety characteristics is paramount for its effective and safe utilization in a research setting.
Table 1: Physicochemical Properties of 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone
| Property | Value | Source(s) |
| CAS Number | 925180-03-6 | |
| Molecular Formula | C₇H₉BrN₂O | |
| Molecular Weight | 217.07 g/mol | |
| Physical Form | Solid | |
| Purity | ≥98% | |
| Storage Conditions | Refrigerator | |
| InChI Key | NIHSNRPCAWRVHZ-UHFFFAOYSA-N |
Table 2: GHS Safety and Hazard Information
| Category | Information | Source(s) |
| Signal Word | Warning | |
| Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 |
Synthesis and Mechanistic Considerations
Caption: Proposed two-step synthesis workflow.
Experimental Protocol (Representative)
Step 1: Synthesis of 1-(1-ethyl-1H-pyrazol-3-yl)ethanone
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethylhydrazine (1.0 eq) and a suitable solvent such as ethanol.
-
Addition of Reagents: Cool the mixture in an ice bath. Slowly add 1,1,3,3-tetramethoxypropane (1.0 eq), which serves as a malondialdehyde equivalent, to the solution.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction involves the condensation of the hydrazine with the dialdehyde equivalent to form the pyrazole ring.
-
Work-up and Isolation: After cooling, the solvent is removed under reduced pressure. The residue is then subjected to acylation, for example, using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride, to install the acetyl group at the C3 position. The crude product is purified by column chromatography on silica gel.
Step 2: Bromination of 1-(1-ethyl-1H-pyrazol-3-yl)ethanone
-
Reaction Setup: Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask protected from light.
-
Brominating Agent: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution at 0 °C. The C4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic substitution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone, is then purified by recrystallization or column chromatography.
Spectroscopic Characterization (Predicted)
As experimental spectra are not publicly available, the following characterization is based on established spectroscopic principles and data from analogous structures.[2][4]
Caption: Structure of the target compound.
¹H and ¹³C NMR Spectroscopy
The predicted NMR spectra are crucial for structural verification.
Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Protons | Multiplicity | Approx. δ (ppm) | Rationale |
| Pyrazole-H5 | Singlet (s) | 7.5 - 7.8 | Aromatic proton on the electron-deficient pyrazole ring. |
| Ethyl-CH₂ | Quartet (q) | 4.1 - 4.3 | Methylene group adjacent to a nitrogen atom. |
| Acetyl-CH₃ | Singlet (s) | 2.5 - 2.7 | Methyl group adjacent to a carbonyl. |
| Ethyl-CH₃ | Triplet (t) | 1.4 - 1.6 | Terminal methyl group of the ethyl substituent. |
Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon | Approx. δ (ppm) | Rationale |
| C=O | 190 - 195 | Carbonyl carbon of the acetyl group. |
| Pyrazole-C3 | 145 - 150 | Carbon bearing the acetyl group. |
| Pyrazole-C5 | 135 - 140 | Carbon bearing the H5 proton. |
| Pyrazole-C4 | 95 - 100 | Carbon bearing the bromine atom (shielded by bromine). |
| Ethyl-CH₂ | 45 - 50 | Methylene carbon attached to nitrogen. |
| Acetyl-CH₃ | 27 - 30 | Methyl carbon of the acetyl group. |
| Ethyl-CH₃ | 14 - 16 | Terminal methyl carbon of the ethyl group. |
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by the strong absorption of the carbonyl group.
Table 5: Predicted Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100 - 3150 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=O (ketone) | 1680 - 1700 | Strong |
| C=N, C=C (pyrazole ring) | 1500 - 1600 | Medium-Strong |
| C-Br | 550 - 650 | Medium |
Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely show a prominent molecular ion peak.
Table 6: Predicted Mass Spectrometry Fragmentation
| m/z Value | Ion | Notes |
| 216/218 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |
| 201/203 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group. |
| 173/175 | [M - COCH₃]⁺ | Loss of the acetyl group (acylium ion fragmentation).[5] |
| 137 | [M - Br]⁺ | Loss of a bromine radical. |
Chemical Reactivity and Synthetic Utility
1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone is a versatile intermediate due to its distinct functional groups, each offering a handle for further synthetic transformations.
Caption: Key reactive sites and potential transformations.
-
The C4-Bromo Group: The bromine atom at the C4 position is the most versatile functional group for diversification. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions.[6]
-
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids allows for the introduction of diverse aromatic systems, a common strategy in building complex drug-like molecules.
-
Sonogashira Coupling: Coupling with terminal alkynes can be used to introduce linear carbon chains or as a precursor for further cyclization reactions.
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, introducing various amine functionalities which are often crucial for biological activity and improving physicochemical properties.
-
-
The C3-Acetyl Group: The ketone functionality provides another site for chemical modification.
-
Reduction: The carbonyl can be reduced to a secondary alcohol, which can act as a hydrogen bond donor or be further functionalized.
-
Condensation Reactions: The α-protons are acidic and can participate in aldol-type condensations. The carbonyl itself can react with hydrazines or hydroxylamines to form hydrazones or oximes, respectively, leading to new heterocyclic systems.
-
Potential Applications in Drug Discovery
The structural motifs present in 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone are prevalent in a wide array of biologically active compounds.
-
Kinase Inhibitors: The pyrazole core is a key feature in many kinase inhibitors used in oncology. The ability to functionalize the C4 position allows for the exploration of the binding pockets of various kinases.[3]
-
Anti-inflammatory Agents: Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[6]
-
CNS-active Agents: The pyrazole scaffold has also been incorporated into compounds targeting receptors and enzymes in the central nervous system, showing potential as antidepressant and anxiolytic agents.[1]
By leveraging the synthetic handles on this molecule, medicinal chemists can generate libraries of novel compounds for screening against a multitude of biological targets, accelerating the drug discovery process.
References
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Ningbo Inno Pharmchem Co.,Ltd. The Significance of Pyrazole Derivatives in Modern Drug Discovery. Link
-
Gomha, S. M., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(23), 5783. Link
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Kumar, V., et al. (2016). Recent applications of pyrazole and its substituted analogs. International Journal of Applied Research, 2(9), 73-78. Link
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Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Link
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Ighodaro, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. Link
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Mishra, K., et al. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 44-51. Link
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4-bromo-1-ethyl-3-acetylpyrazole chemical structure and molecular weight
An In-Depth Technical Guide to 4-bromo-1-ethyl-3-acetylpyrazole: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-bromo-1-ethyl-3-acetylpyrazole, a substituted heterocyclic compound of significant interest to the scientific research and drug development communities. While specific data for this exact molecule is not extensively published, this document synthesizes information from closely related analogues to present a robust profile. We will deduce its core chemical and physical properties, propose a viable multi-step synthetic pathway with detailed protocols, and discuss its potential applications as a versatile chemical intermediate. This guide is intended for researchers and scientists, offering field-proven insights into its synthesis, handling, and utility in medicinal chemistry and materials science.
Molecular Profile and Physicochemical Properties
Chemical Structure
The nomenclature "4-bromo-1-ethyl-3-acetylpyrazole" defines a specific arrangement of substituents around a five-membered pyrazole ring. The structure consists of:
-
A central pyrazole ring.
-
A bromine atom at position 4.
-
An ethyl group attached to the nitrogen at position 1.
-
An acetyl group (–COCH₃) at position 3.
Based on this, the chemical structure is as follows:
(Note: This image is a representation of the deduced chemical structure.)
Molecular Formula and Weight
From the deduced structure, the molecular formula and weight can be calculated:
-
Molecular Formula: C₇H₉BrN₂O
-
Molecular Weight: 217.06 g/mol
Physicochemical Properties
The following table summarizes the key physicochemical properties. Since experimental data for this specific compound is limited, many values are predicted or extrapolated from structurally similar compounds, such as 4-bromo-1-ethyl-1H-pyrazole and other substituted pyrazoles.[1]
| Property | Value | Source/Basis |
| Molecular Weight | 217.06 g/mol | Calculated |
| Molecular Formula | C₇H₉BrN₂O | Deduced |
| Physical State | Likely a liquid or low-melting solid | Extrapolated from analogues[2] |
| Boiling Point | > 108°C / 20 mmHg | Estimated based on 4-Bromo-1-ethyl-1H-pyrazole[1] |
| Density | ~1.5 g/cm³ | Predicted[1] |
| Solubility | Soluble in organic solvents (DMF, Ethyl Acetate) | Inferred from synthesis protocols of related compounds[3] |
| pKa | Weakly basic | General property of pyrazoles |
Proposed Synthetic Strategy
The synthesis of polysubstituted pyrazoles can be approached in several ways. A logical and efficient pathway involves the construction of the substituted pyrazole ring followed by functionalization. The proposed strategy is a three-step process starting from ethyl acetoacetate.
Rationale and Mechanistic Considerations
The chosen pathway is based on the classical Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[4] This method is highly reliable for creating the pyrazole core.
-
Step 1: Pyrazole Formation. The reaction between ethylhydrazine and ethyl acetoacetate will form the 1-ethyl-3-methyl-pyrazolone intermediate. The use of ethylhydrazine directly incorporates the required N-1 ethyl group, avoiding potential isomeric mixtures that can arise from post-synthesis alkylation.[5]
-
Step 2: Vilsmeier-Haack Reaction. This reaction is a reliable method for converting the methyl group at the 3-position into an acetyl group via a dichloromethyl intermediate, which is then hydrolyzed. This is a standard transformation in heterocyclic chemistry.
-
Step 3: Bromination. The final step is the electrophilic bromination of the pyrazole ring. The 4-position of the pyrazole ring is electron-rich and thus highly susceptible to electrophilic substitution, allowing for regioselective bromination with agents like N-Bromosuccinimide (NBS) or bromine.[6]
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for 4-bromo-1-ethyl-3-acetylpyrazole.
Detailed Experimental Protocol
Step 1: Synthesis of 1-ethyl-3-methyl-1H-pyrazol-5(4H)-one
-
To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 eq) and ethanol (3 mL/mmol).
-
Add ethylhydrazine oxalate (1.05 eq) to the solution.
-
Slowly add triethylamine (2.5 eq) and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield the pyrazolone intermediate.
Step 2: Synthesis of 1-ethyl-3-acetyl-1H-pyrazole
-
In a flask under an inert atmosphere, cool a solution of phosphorus oxychloride (POCl₃, 3.0 eq) in dimethylformamide (DMF, 5 mL/mmol) to 0°C.
-
Slowly add the pyrazolone intermediate from Step 1 (1.0 eq) to the cooled Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 80-90°C for 3-4 hours.
-
Cool the mixture and carefully pour it onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the acetylated pyrazole.
Step 3: Synthesis of 4-bromo-1-ethyl-3-acetylpyrazole
-
Dissolve the acetylated pyrazole from Step 2 (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 12-16 hours at room temperature.[1]
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain pure 4-bromo-1-ethyl-3-acetylpyrazole.
Spectroscopic Characterization
To validate the structure and purity of the final compound, a suite of spectroscopic methods would be employed. The expected results are:
-
¹H NMR: Expected signals would include a triplet and a quartet for the N-ethyl group, a singlet for the acetyl methyl protons, and a singlet for the proton at the C5 position of the pyrazole ring.
-
¹³C NMR: Signals corresponding to all seven carbon atoms, including the two carbons of the ethyl group, the two carbons of the acetyl group, and the three carbons of the pyrazole ring.
-
Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks at m/z values corresponding to [M]+ and [M+2]+ in an approximate 1:1 ratio.
-
Infrared (IR) Spectroscopy: A strong absorption band is expected in the range of 1670-1690 cm⁻¹, corresponding to the C=O stretch of the acetyl group.
Safety and Handling
Hazard Identification
While a specific Safety Data Sheet (SDS) for 4-bromo-1-ethyl-3-acetylpyrazole is not available, data from analogous brominated heterocyclic compounds suggest the following hazards.[2][7][8]
Recommended Handling Procedures
Given the potential hazards, strict adherence to safety protocols is mandatory.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste according to local regulations.[9]
Applications in Research and Development
Substituted pyrazoles are foundational scaffolds in modern chemistry.[12] 4-bromo-1-ethyl-3-acetylpyrazole is not merely a final product but a highly valuable intermediate for creating more complex molecular architectures.
Intermediate for Medicinal Chemistry
The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, including the anti-inflammatory drug Celecoxib and various anticancer agents.[5][12] The functional groups on 4-bromo-1-ethyl-3-acetylpyrazole offer multiple points for diversification:
-
The acetyl group can be modified through condensation reactions or reduced to an alcohol.
-
The bromo atom is a key handle for introducing complexity, as described below.
Synthon for Cross-Coupling Reactions
The C-Br bond at the 4-position makes this compound an ideal substrate for transition-metal-catalyzed cross-coupling reactions.[6][13] This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds. Key reactions include:
-
Suzuki Coupling: Reaction with boronic acids to form C-C bonds.
-
Heck Coupling: Reaction with alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
These reactions enable researchers to rapidly synthesize libraries of novel compounds for screening in drug discovery programs.
Logical Relationship Diagram
Caption: Applications and reaction pathways for 4-bromo-1-ethyl-3-acetylpyrazole.
Conclusion
4-bromo-1-ethyl-3-acetylpyrazole represents a highly functionalized and versatile heterocyclic building block. While not a widely commercialized compound itself, its strategic combination of an ethylated nitrogen, an acetyl group, and a reactive bromine atom makes it an asset for synthetic chemists. The proposed synthetic route offers a reliable method for its preparation, and its utility in cross-coupling reactions opens the door to a vast chemical space for exploration in drug discovery, agrochemicals, and materials science. Proper adherence to safety protocols is essential when handling this and related brominated compounds.
References
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PubChemLite. (n.d.). 4-bromo-1-ethyl-3-ethynyl-1h-pyrazole. Retrieved from [Link]
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Mu, S., Li, H., Wu, Z., Peng, J., Chen, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299. Retrieved from [Link]
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PubChemLite. (n.d.). 4-bromo-1-ethyl-1h-pyrazole-3-carbaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... Retrieved from [Link]
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SpectraBase. (n.d.). 4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole. Retrieved from [Link]
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SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]
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ResearchGate. (2025, October 15). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]
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MDPI. (2009, November 5). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
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ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
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The Pyrazole Core: A Versatile Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in contemporary drug discovery.[1][2][3] Its remarkable versatility, stemming from its unique physicochemical properties and synthetic tractability, has propelled it into the chemical architecture of numerous FDA-approved drugs and a vast array of bioactive molecules.[1][4][5][6] This technical guide provides a comprehensive exploration of pyrazole-based building blocks for medicinal chemistry scaffolds. It delves into the fundamental synthetic strategies for constructing and functionalizing the pyrazole core, examines the critical aspects of structure-activity relationships (SAR), and highlights its role as a privileged scaffold in the design of novel therapeutics across a spectrum of diseases. This guide is intended to serve as a valuable resource for researchers and scientists in the pharmaceutical industry and academia, offering both foundational knowledge and field-proven insights to accelerate the discovery and development of next-generation pyrazole-containing drugs.
The Significance of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring is a highly sought-after motif in drug design due to a confluence of favorable characteristics. Its two nitrogen atoms—one pyrrole-like (N-1) and one pyridine-like (N-2)—can act as both hydrogen bond donors and acceptors, respectively, facilitating crucial interactions with biological targets.[1] Furthermore, the pyrazole core is metabolically stable, a key attribute for developing orally bioavailable drugs.[6]
One of the most powerful applications of the pyrazole moiety is its role as a bioisostere . It can effectively replace other aromatic systems like phenyl or even other heterocyclic rings to enhance potency and improve physicochemical properties such as lipophilicity and aqueous solubility.[1][7] For instance, pyrazole has been successfully employed as a more lipophilic and metabolically robust bioisostere for phenol.[1][7] This strategic replacement can lead to improved pharmacokinetic profiles and reduced off-target effects.[8]
The therapeutic impact of pyrazole-containing drugs is extensive, with over 40 approved by the FDA for a wide range of clinical conditions.[1][2] Notable examples include the anti-inflammatory drug Celecoxib , the antipsychotic CDPPB , and the analgesic Difenamizole .[1][2] In recent years, there has been a significant increase in the number of approved drugs containing a pyrazole nucleus, particularly in the oncology space with kinase inhibitors like Crizotinib and Ruxolitinib .[6][9]
Synthetic Strategies for Pyrazole-Based Scaffolds
The construction of the pyrazole core and its subsequent functionalization are mature fields of organic synthesis, offering a diverse toolbox for medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring, which is critical for fine-tuning the biological activity of the final compound.
Core Synthesis: Building the Pyrazole Ring
Two primary strategies dominate the synthesis of the pyrazole scaffold: cyclocondensation and 1,3-dipolar cycloaddition.[10][11]
-
Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds: This is a classic and widely used method. A hydrazine or its derivative reacts with a 1,3-dicarbonyl compound (or a synthetic equivalent) to form the pyrazole ring.[10][12] The regioselectivity of this reaction, which determines the position of substituents on the final pyrazole, can be controlled by the reaction conditions and the nature of the substituents on both reactants.[10]
-
Protocol: Knorr Pyrazole Synthesis (A Representative Cyclocondensation)
-
Dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add the hydrazine derivative (1 equivalent) to the solution.
-
The reaction can be performed at room temperature or with heating, depending on the reactivity of the substrates. Acid or base catalysis can also be employed to facilitate the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the product can be isolated by precipitation, extraction, or chromatography.
-
-
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile containing a carbon-carbon double or triple bond.[11][12] This approach offers a high degree of regiocontrol and is particularly useful for accessing highly functionalized pyrazoles.[12]
Functionalization of the Pyrazole Core
Once the pyrazole ring is formed, further diversification can be achieved through various functionalization reactions. Modern cross-coupling reactions have become indispensable tools for introducing a wide range of substituents onto the pyrazole scaffold.
-
C-H and N-H Functionalization: Direct functionalization of C-H and N-H bonds on the pyrazole ring represents a more atom-economical and efficient approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.[13] These methods allow for the late-stage introduction of functional groups, which is highly valuable in drug discovery for rapid library synthesis and SAR exploration.[13]
-
Example Workflow: Palladium-Catalyzed Direct C-H Arylation
-
Combine the pyrazole substrate, an aryl halide, a palladium catalyst (e.g., Pd(OAc)2), a ligand (e.g., a phosphine or N-heterocyclic carbene), and a base in a suitable solvent.
-
Heat the reaction mixture under an inert atmosphere.
-
The reaction progress is monitored by an appropriate analytical technique.
-
Purification of the desired arylated pyrazole is typically achieved through column chromatography.
-
-
The following diagram illustrates the general strategies for pyrazole synthesis and functionalization.
Caption: Key synthetic routes to pyrazole scaffolds.
Structure-Activity Relationships (SAR) of Pyrazole Derivatives
The biological activity of pyrazole-containing compounds is highly dependent on the nature and position of the substituents on the pyrazole ring. Understanding the SAR is crucial for optimizing lead compounds to achieve desired potency, selectivity, and pharmacokinetic properties.
A well-documented example of pyrazole SAR comes from the development of cannabinoid receptor 1 (CB1) antagonists, such as Rimonabant.[14][15] Studies on this class of compounds revealed several key structural requirements for potent and selective activity:
-
Position 1: A 2,4-dichlorophenyl substituent was found to be optimal for binding affinity.[14][15]
-
Position 3: A carboxamido group, particularly with a piperidinyl substituent, provided the best selectivity for the CB1 receptor.[14][15]
-
Position 5: A para-substituted phenyl ring was crucial, with a p-iodophenyl group yielding one of the most potent compounds in the series.[14]
The following table summarizes the general SAR trends for pyrazole-based CB1 receptor antagonists.
| Position on Pyrazole Ring | Favorable Substituents | Impact on Activity |
| 1 | 2,4-Dichlorophenyl | Optimal for binding affinity[14][15] |
| 3 | Piperidinyl carboxamide | Enhances selectivity for CB1 receptor[14][15] |
| 4 | Methyl | Generally well-tolerated |
| 5 | p-Iodophenyl, p-Chlorophenyl | Crucial for high potency[14] |
This example underscores the importance of systematic exploration of the chemical space around the pyrazole core to identify optimal substitution patterns for a given biological target.
The logical workflow for a typical SAR study on a pyrazole scaffold is depicted in the diagram below.
Caption: A generalized workflow for SAR studies.
Case Studies: Pyrazole-Based Drugs in the Clinic
The versatility of the pyrazole scaffold is evident in the diverse range of FDA-approved drugs that incorporate this privileged heterocycle.
-
Sildenafil (Viagra®): A well-known phosphodiesterase 5 (PDE5) inhibitor used to treat erectile dysfunction. Its structure features a fused pyrazole ring system.[7]
-
Apixaban (Eliquis®): An anticoagulant that acts as a direct factor Xa inhibitor. It contains a central pyrazole core.[4][6]
-
Celecoxib (Celebrex®): A nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[1]
-
Ruxolitinib (Jakafi®): A kinase inhibitor used to treat myelofibrosis and polycythemia vera.[6][9]
These examples highlight the ability of the pyrazole scaffold to serve as a foundation for drugs targeting a wide array of proteins and disease pathways.
Future Perspectives and Conclusion
The pyrazole scaffold continues to be a fertile ground for drug discovery.[6][16] Advances in synthetic methodologies, particularly in the area of C-H functionalization, will undoubtedly lead to the creation of even more diverse and complex pyrazole-based libraries for high-throughput screening.[13] Furthermore, the integration of computational approaches, such as molecular modeling and quantitative structure-activity relationship (QSAR) studies, will accelerate the rational design and optimization of novel pyrazole-containing therapeutics.[16]
References
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (URL: )
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (URL: )
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiprolifer
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (URL: )
- Pyrazoles in Drug Discovery. (URL: )
-
Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (URL: [Link])
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: )
-
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020). (URL: [Link])
-
Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. (URL: [Link])
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Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (URL: [Link])
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PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (URL: [Link])
-
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (URL: [Link])
-
PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (URL: [Link])
-
Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. (URL: [Link])
-
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (URL: [Link])
-
Some examples of pyrazole based commercial drugs and bioactive molecules. (URL: [Link])
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Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. (URL: [Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (URL: [Link])
-
Pyrazole: an emerging privileged scaffold in drug discovery. (URL: [Link])
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Handling and Application Guide: 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone
Chemical Profile & Molecular Architecture
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a functional analysis of 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone . As a Senior Application Scientist, I classify this compound not merely as a reagent, but as a "linchpin scaffold"—a molecule designed with orthogonal reactivity handles (bromide and ketone) that allow for rapid diversification in drug discovery campaigns, particularly for kinase inhibitors and GPCR ligands.
Structural Identity & Physical Properties[1]
| Property | Specification |
| IUPAC Name | 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethan-1-one |
| CAS Number | 925180-03-6 |
| Molecular Formula | C₇H₉BrN₂O |
| Molecular Weight | 217.06 g/mol |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water |
| Purity Standard | ≥95% (HPLC/NMR) typical for research grade |
The "Reactivity Triad"
From a synthetic utility perspective, this molecule offers three distinct zones:
-
C4-Bromide: A highly activated handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
-
C3-Acetyl Group: An electrophilic carbonyl susceptible to condensation reactions (e.g., forming hydrazones or heterocyclization to pyrazolopyrimidines).
-
N1-Ethyl Group: A fixed lipophilic tail that improves cell permeability compared to the N-H parent.
Risk Assessment & Toxicology (The "Smart" SDS)
While standard SDSs list hazards, they rarely contextualize them for the bench scientist. Treat this compound as a functionalized halo-heterocycle .
GHS Hazard Classification
| Hazard Code | Description | Severity | Actionable Insight |
| H302 | Harmful if swallowed | Category 4 | Do not mouth pipette. Wash hands post-handling.[1][2] |
| H315 | Causes skin irritation | Category 2 | Permeates nitrile? Unlikely rapidly, but change gloves upon splash. |
| H319 | Causes serious eye irritation | Category 2A | Critical: Use side-shield safety glasses. |
| H335 | May cause respiratory irritation | Category 3 | Mandatory: Handle ONLY in a functioning fume hood. |
Handling & Storage Workflow
The following decision tree outlines the lifecycle of the compound in a research lab to maintain integrity and safety.
Figure 1: Lifecycle management of 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone. Note the requirement for inert atmosphere storage to prevent slow oxidation or hydrolysis.
Strategic Synthesis & Reactivity
The primary value of this compound lies in its ability to undergo C4-arylation . The electron-rich nature of the pyrazole ring makes the oxidative addition step in Pd-catalysis slower than in phenyl bromides, requiring electron-rich ligands (like SPhos or XPhos) or bidentate ligands (dppf) for optimal yields.
Core Reactivity Map
Figure 2: Divergent synthetic pathways. The Suzuki coupling (Green) is the most common application in medicinal chemistry.
Protocol: Optimized Suzuki-Miyaura Coupling
Rationale: This protocol uses Pd(dppf)Cl2, a robust catalyst that resists deactivation by the nitrogen-rich pyrazole, and 1,4-dioxane/water to solubilize the inorganic base.
Materials:
-
Substrate: 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone (1.0 equiv)
-
Boronic Acid: Aryl boronic acid (1.2 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology:
-
Setup: In a microwave vial or round-bottom flask, combine the pyrazole substrate, aryl boronic acid, and K₂CO₃.
-
Inertion: Cap the vessel and purge with Argon or Nitrogen for 5 minutes. Crucial: Oxygen poisons the Pd(0) active species.
-
Solvation: Add the degassed Dioxane/Water mixture via syringe.
-
Catalyst Addition: Briefly remove the cap (under positive gas flow) to add the Pd catalyst rapidly, or add as a solution.
-
Reaction: Heat to 80–90°C for 4–12 hours. (Monitor via LCMS; the bromide peak at RT ~X min should disappear).
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Medicinal Chemistry Applications
This scaffold is a bioisostere for 1,3-disubstituted benzenes but with improved solubility and hydrogen-bond accepting capability.
-
Kinase Inhibition: The pyrazole nitrogen (N2) can serve as a hinge binder in ATP-competitive inhibitors. The C3-acetyl group can be derivatized into an oxime or hydrazine to extend into the solvent-exposed region of the kinase pocket.
-
Fragment-Based Drug Design (FBDD): With a MW of 217, it is an ideal "fragment" starting point. The bromine allows for rapid library expansion to probe sub-pockets.
Emergency Response & Spills
In the event of a laboratory accident, follow these specific protocols:
-
Eye Contact: Immediate irrigation with saline/water for 15 minutes.[2] The acetyl group makes this compound potentially lachrymatory; do not rub eyes.
-
Skin Contact: Wash with soap and water.[1][2] Do not use ethanol or DMSO immediately, as they may act as transdermal carriers for the compound.
-
Spill Cleanup:
-
Evacuate the immediate area if dust is airborne.[1]
-
Wear N95/P100 respirator and double nitrile gloves.
-
Wet the powder slightly with an inert oil (if feasible) to prevent dusting, or use a HEPA-filter vacuum.
-
Place in a container labeled "Halogenated Organic Waste."
-
References
-
PubChem. (2025). Compound Summary: 4-Bromo-1-ethyl-1H-pyrazol-3-yl derivatives. National Library of Medicine. Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry. (2015). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling. Organic & Biomolecular Chemistry. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling: Mechanism and Protocols. Retrieved February 15, 2026, from [Link]
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Solubility of 1-ethyl-4-bromopyrazole derivatives in organic solvents
An In-Depth Technical Guide to the Solubility of 1-Ethyl-4-bromopyrazole Derivatives in Organic Solvents
Introduction: The Privileged Scaffold and the Solubility Imperative
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved pharmaceuticals, from anti-inflammatory agents like celecoxib to kinase inhibitors used in oncology.[1][2] Its metabolic stability and versatile synthetic handles make it an attractive starting point for drug discovery campaigns.[1] The 1-ethyl-4-bromopyrazole core, in particular, offers a synthetically valuable template. The ethyl group at the N1 position blocks tautomerism and can modulate lipophilicity, while the bromine atom at C4 serves as a key vector for further functionalization via cross-coupling reactions.
However, the therapeutic potential of any compound is fundamentally linked to its physicochemical properties, chief among them being solubility. Poor solubility is a pervasive challenge in drug development, hindering formulation, bioavailability, and the reliability of in vitro screening data. This guide provides a comprehensive overview of the factors governing the solubility of 1-ethyl-4-bromopyrazole derivatives in organic solvents, offering both theoretical grounding and practical, field-proven methodologies for its assessment and optimization.
Part 1: Theoretical Foundations of Solubility
Understanding solubility begins with the principle of "like dissolves like," which is governed by the interplay of intermolecular forces between the solute and the solvent.[3] For a 1-ethyl-4-bromopyrazole derivative to dissolve, the energy released from new solute-solvent interactions must be sufficient to overcome the energy binding the solute molecules together in their crystal lattice and the energy holding the solvent molecules together.
Several key factors dictate this energetic balance:
-
Molecular Structure and Polarity : The pyrazole ring itself possesses a dipole moment due to the presence of two nitrogen atoms.[4] The N2 nitrogen is a pyridine-like hydrogen bond acceptor, which can promote solubility in protic solvents like alcohols. The substituents introduced onto this core have a profound impact. For instance, adding polar functional groups (e.g., -OH, -COOH, -NH2) will generally increase solubility in polar solvents like ethanol and methanol.[5] Conversely, appending large, non-polar moieties will favor solubility in less polar solvents such as toluene or dichloromethane.[6]
-
Intermolecular Forces : Strong intermolecular forces within the crystal lattice, such as hydrogen bonding or π-π stacking between pyrazole rings, lead to higher lattice energy.[6] This energy must be overcome by the solvent. Aromatic solvents like toluene can engage in π-π stacking with the pyrazole ring, while solvents like acetone or ethyl acetate can act as hydrogen bond acceptors.
-
Temperature : For most solid organic compounds, solubility in organic solvents increases with temperature.[6][7] The additional thermal energy helps overcome the crystal lattice energy, making the dissolution process more favorable.[6] Therefore, heating is a common and effective strategy for dissolving poorly soluble compounds.[8][9]
-
Crystal Structure : The specific arrangement of molecules in the solid state significantly affects the energy required to dissolve the compound.[8] Polymorphs of the same compound can exhibit vastly different solubilities.
The following diagram illustrates the key relationships influencing the solubility of a substituted pyrazole derivative.
Caption: Key factors influencing the solubility of pyrazole derivatives.
Part 2: Practical Considerations and Data
The choice of solvent is critical during synthesis, purification (e.g., recrystallization), and formulation. Pyrazole derivatives show good solubility in a range of common organic solvents, including acetone, ethanol, methanol, acetonitrile, and dichloromethane.[7]
Illustrative Solubility Data
While specific quantitative data for every new derivative must be determined experimentally, the following table provides an illustrative summary of expected solubility trends for a hypothetical 1-ethyl-4-bromo-3-phenyl-1H-pyrazole in common laboratory solvents at ambient temperature (~25°C). This is based on general principles of solubility for substituted pyrazoles.[8][9][10]
| Solvent | Polarity (Dielectric Constant) | Expected Solubility Category | Rationale |
| Hexane | 1.9 | Very Low | Highly non-polar solvent, poor interaction with the polar pyrazole core. |
| Toluene | 2.4 | Moderate | Non-polar, but can engage in favorable π-π stacking with aromatic rings. |
| Dichloromethane (DCM) | 9.1 | High | Moderately polar, effective at solvating a wide range of organic compounds.[8] |
| Ethyl Acetate | 6.0 | Moderate to High | Good balance of polarity and hydrogen bond accepting capability. |
| Acetone | 21.0 | High | Polar aprotic solvent, a good hydrogen bond acceptor.[7][9] |
| Ethanol | 24.6 | High | Polar protic solvent, can act as a hydrogen bond donor and acceptor.[8][9] |
| Methanol | 32.7 | High | Highly polar protic solvent, excellent for hydrogen bonding.[8][9] |
| Acetonitrile | 37.5 | Moderate to High | Polar aprotic solvent, generally a good solvent for many pyrazole derivatives.[7][8] |
| Dimethylformamide (DMF) | 38.3 | Very High | Highly polar aprotic solvent, often used for poorly soluble compounds.[7] |
| Water | 80.1 | Very Low | Highly polar; interactions are unfavorable with the largely organic structure.[7][9] |
Part 3: Experimental Protocol for Solubility Determination
A robust and reproducible method is essential for accurately determining solubility. The isothermal saturation or "shake-flask" method is a gold standard technique.[10][11] It ensures that the solution reaches equilibrium, providing the true thermodynamic solubility.
Protocol: Isothermal Shake-Flask Solubility Determination
Objective: To determine the equilibrium solubility of a 1-ethyl-4-bromopyrazole derivative in a selected organic solvent at a constant temperature.
Materials:
-
Test compound (1-ethyl-4-bromopyrazole derivative)
-
Selected organic solvent(s) of high purity (HPLC grade)
-
Analytical balance (4-decimal place)
-
Screw-cap vials (e.g., 4 mL glass vials with PTFE-lined caps)
-
Thermostatically controlled shaker or rotator
-
Syringe filters (0.22 µm, PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Methodology:
-
Preparation : Add an excess amount of the solid test compound to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at equilibrium. A starting point is to add ~10-20 mg of compound to 2 mL of solvent.
-
Solvent Addition : Accurately add a known volume (e.g., 2.00 mL) of the selected solvent to the vial.
-
Equilibration : Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the vials for a sufficient period to ensure equilibrium is reached. This can take anywhere from 24 to 72 hours. Scientist's Note: It is crucial to establish the time to equilibrium through preliminary experiments, for example, by taking measurements at 24, 48, and 72 hours to see when the concentration plateaus.
-
Phase Separation : After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Sample Collection : Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. Causality Check: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.
-
Dilution : Accurately dilute a known volume of the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Quantification : Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the instrument response to a standard calibration curve prepared with the same compound.
-
Calculation : Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution Factor)
The following diagram outlines this experimental workflow.
Caption: Experimental workflow for isothermal shake-flask solubility determination.
Part 4: Troubleshooting and Optimization Strategies
Low solubility can present significant challenges during synthesis, purification, and screening.[8]
-
Premature Precipitation During Reaction : If a product is precipitating from the reaction mixture, consider increasing the reaction temperature or using a co-solvent system to increase the solvating power of the medium.[6][8] For example, adding DMF or ethanol to a reaction in toluene can maintain product solubility.
-
Difficulty with Recrystallization : For compounds that are poorly soluble in most single solvents, a binary solvent system is highly effective.[8] Dissolve the crude compound in a minimal amount of a "good" hot solvent (one in which it is quite soluble), and then slowly add a "poor" anti-solvent (one in which it is insoluble) until the solution becomes turbid. Slow cooling should then yield high-purity crystals.[6][8]
-
Improving Aqueous Solubility for Biological Assays : While this guide focuses on organic solvents, a key goal is often to achieve sufficient aqueous solubility for biological testing. Strategies include pH adjustment for derivatives with ionizable groups or the use of co-solvents like DMSO or ethanol in the assay buffer.[7]
By systematically applying the theoretical principles and experimental protocols outlined in this guide, researchers can effectively characterize, understand, and modulate the solubility of novel 1-ethyl-4-bromopyrazole derivatives, accelerating their journey through the drug discovery pipeline.
References
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Bioactive Potential of 3-Acetyl-4-Bromopyrazole Pharmacophores
Executive Summary: The "Master Key" Scaffold
In the landscape of heterocyclic drug design, the 3-acetyl-4-bromopyrazole moiety represents a privileged scaffold—a "master key" intermediate that bridges synthetic accessibility with potent biological diversity. While the pyrazole ring itself is ubiquitous in FDA-approved therapeutics (e.g., Celecoxib, Rimonabant), the specific substitution pattern of an acetyl group at C3 and a bromine atom at C4 creates a unique push-pull electronic environment.
This guide dissects the technical utility of this pharmacophore, focusing on its role as a precursor for bioactive chalcones, thiosemicarbazones, and Schiff bases. We analyze its synthetic pathways, structure-activity relationships (SAR), and proven efficacy in antimicrobial and anticancer domains.[1][2]
Chemical Architecture & Electronic Properties
The bioactivity of 3-acetyl-4-bromopyrazole stems from the synergistic effects of its substituents:
-
The C3-Acetyl Handle: A reactive carbonyl center ideal for condensation reactions (Claisen-Schmidt, Schiff base formation). It serves as the "warhead" attachment point for lipophilic aryl rings or metal-chelating tails.
-
The C4-Bromine Substituent:
-
Steric Modulation: Increases the bulk of the molecule, potentially enhancing fit within hydrophobic enzyme pockets (e.g., COX-2, EGFR).
-
Halogen Bonding: The bromine atom can act as a halogen bond donor (σ-hole interaction) with backbone carbonyls in target proteins.
-
Metabolic Stability: Halogenation often protects the pyrazole ring from rapid oxidative metabolism.
-
Hirshfeld Surface Analysis
Recent crystallographic studies on related bromopyrazoles reveal that molecular packing is governed significantly by Br···H and Br···π interactions.[3] These non-covalent contacts are critical for stabilizing the ligand-receptor complex, explaining the enhanced potency often seen when a hydrogen is replaced by bromine at the C4 position.
Synthetic Strategies
The synthesis of 3-acetyl-4-bromopyrazole derivatives typically follows a divergent pathway. The core scaffold is first constructed, then functionalized.
Core Synthesis Pathway
The most robust route involves the bromination of 3-acetylpyrazole.
-
Step 1: Synthesis of 3-acetylpyrazole (often via diazomethane reaction with acyl chlorides or 1,3-dipolar cycloaddition).
-
Step 2: Regioselective bromination at C4 using N-bromosuccinimide (NBS) or elemental bromine.
Downstream Derivatization
Once the 3-acetyl-4-bromopyrazole core is secured, it undergoes transformation into three primary bioactive classes:
-
Pyrazolyl-Chalcones: Via Claisen-Schmidt condensation with aromatic aldehydes. (Target: Anticancer/Tubulin inhibition).
-
Thiosemicarbazones: Via condensation with thiosemicarbazide.[3][4] (Target: Antimicrobial/DPP-4 inhibition).
-
Thiazole Hybrids: Cyclization of the thiosemicarbazone intermediate with
-haloketones.
Visualization: Synthetic Workflow
Caption: Divergent synthesis starting from the bromination of 3-acetylpyrazole.
Biological Efficacy & Mechanisms[5]
Antimicrobial Activity
Derivatives of 3-acetyl-4-bromopyrazole, particularly thiosemicarbazones , have demonstrated significant bacteriostatic and fungistatic profiles.
-
Mechanism: The thiosemicarbazone moiety (
) chelates transition metal ions (Fe, Cu) essential for microbial respiration. The lipophilic 4-bromopyrazole core facilitates penetration through the lipid bilayer of Gram-positive bacteria (S. aureus). -
Data Insight: In comparative studies, 4-bromo derivatives often exhibit 2-4x lower MIC (Minimum Inhibitory Concentration) values compared to their non-brominated counterparts due to increased lipophilicity (
).
Anticancer Potential
The chalcone derivatives (1,3-diaryl-2-propen-1-ones) synthesized from this scaffold are potent cytotoxic agents.
-
Target: Tubulin polymerization and EGFR tyrosine kinase.
-
SAR Insight: The presence of the electron-withdrawing bromine at C4 enhances the electrophilicity of the
-unsaturated ketone in the chalcone tail, making it a more effective Michael acceptor for cysteine residues in the active sites of enzymes.
Enzyme Inhibition (DPP-4)
Recent literature highlights pyrazole-incorporated thiosemicarbazones as inhibitors of Dipeptidyl peptidase-4 (DPP-4) , a target for Type 2 Diabetes.[3][5]
-
Key Interaction: Molecular docking suggests the pyrazole ring engages in
-stacking with Arg358, while the bromine atom occupies a hydrophobic pocket near Tyr666.
Experimental Protocols
Protocol A: Synthesis of 3-Acetyl-4-bromopyrazole
A standard procedure for generating the core scaffold.
Reagents: 3-Acetylpyrazole (10 mmol), N-Bromosuccinimide (NBS, 11 mmol), DMF (15 mL).
-
Dissolution: Dissolve 3-acetylpyrazole in DMF in a round-bottom flask.
-
Addition: Add NBS portion-wise over 15 minutes at 0°C to prevent poly-bromination.
-
Reaction: Stir at room temperature (RT) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Work-up: Pour the mixture into ice-cold water (100 mL). A precipitate should form.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.
-
Expected Yield: 85–92%.
-
Validation: ^1H NMR should show the disappearance of the C4-proton signal (~6.8 ppm) and retention of the acetyl methyl singlet (~2.5 ppm).
-
Protocol B: Antimicrobial Susceptibility Assay (Agar Well Diffusion)
Standardized method to validate bioactivity.
-
Preparation: Inoculate Mueller-Hinton agar plates with standardized bacterial suspension (
CFU/mL). -
Treatment: Punch 6mm wells into the agar. Add 50
L of the test compound (dissolved in DMSO) at varying concentrations (e.g., 25, 50, 100 g/mL). -
Controls: Use Ciprofloxacin (Positive) and DMSO (Negative).
-
Incubation: Incubate at 37°C for 24 hours.
-
Measurement: Measure the Zone of Inhibition (ZOI) in millimeters.
Quantitative Data Summary
The following table summarizes reported bioactivity metrics for derivatives where the 3-acetyl-4-bromopyrazole core is the primary pharmacophore.
| Derivative Type | Target Organism/Cell Line | Metric | Value (Range) | Reference Standard |
| Thiosemicarbazone | Staphylococcus aureus | MIC | 4 – 8 | Ciprofloxacin (1 |
| Thiosemicarbazone | Candida albicans | MIC | 8 – 16 | Fluconazole (8 |
| Chalcone | MCF-7 (Breast Cancer) | IC | 1.2 – 5.5 | Doxorubicin (2.1 |
| Chalcone | A549 (Lung Cancer) | IC | 13.5 | Doxorubicin (3.6 |
| Hydrazone | DPP-4 Enzyme | IC | ~1.2 nM | Sitagliptin (4.4 nM) |
Note: Data aggregated from representative studies on pyrazole derivatives (See References).
Structure-Activity Relationship (SAR) Logic
The SAR of this pharmacophore can be mapped to three distinct zones. Understanding these zones allows for rational drug design.
Caption: SAR Map dividing the pharmacophore into three functional zones for optimization.
References
-
Synthesis of Bromopyrazoles
-
Anticancer & Antimicrobial Activity
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules 2023.[8]
-
-
DPP-4 Inhibition
-
Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects.[3] Molecules 2020, 25(21), 5003.
-
-
Crystal Structure & Hirshfeld Analysis
- Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate.
-
General Pharmacological Profile
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. mdpi.com [mdpi.com]
- 6. scielo.org.mx [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Sourcing and Technical Verification of 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone
Executive Technical Summary
1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone (CAS: 925180-03-6) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and agrochemical actives.[1] Its structural utility lies in its orthogonal reactivity : the C4-bromide offers a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C3-acetyl group serves as a precursor for heterocyclization or reductive amination.[1]
For researchers and procurement professionals, the primary challenge with this compound is not availability, but regioisomeric purity .[1] The synthesis of N-alkylated pyrazoles frequently yields mixtures of 1,3- and 1,5-isomers.[1] Commercial batches labeled as the 1,3-isomer (the target) may contain significant levels of the 1,5-isomer (1-ethyl-5-acetyl), which is difficult to separate via standard flash chromatography due to similar polarity.[1]
This guide outlines the verified supply landscape, establishes a self-validating Quality Control (QC) protocol, and details the mechanistic logic required to certify the material for pharmaceutical application.[1]
Part 1: Chemical Profile & Critical Properties[1]
Table 1: Physicochemical Specifications
| Property | Specification | Technical Note |
| CAS Number | 925180-03-6 | Primary identifier.[1] |
| IUPAC Name | 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone | Often listed as ethan-1-one.[1] |
| Molecular Formula | C₇H₉BrN₂O | |
| Molecular Weight | 217.06 g/mol | |
| Appearance | Off-white to pale yellow solid | Darkening indicates decomposition or residual bromine.[1] |
| Solubility | DMSO, Methanol, DCM | Poor solubility in non-polar alkanes (Hexane).[1] |
| Reactivity Profile | C4-Bromide (Electrophile) | Active in Pd-catalyzed cycles.[1] |
| Reactivity Profile | C3-Ketone (Electrophile) | Susceptible to nucleophilic attack (amines, hydrides).[1] |
Part 2: Commercial Supply Landscape[1]
The supply chain for brominated pyrazoles is tiered.[1] Selecting the correct supplier depends on the development phase (Discovery vs. Process Development).[1]
Tier 1: Verified Catalog Suppliers (Stock Likely)
These suppliers typically hold inventory or have validated synthetic routes for rapid turnaround (1–2 weeks).[1]
-
Sigma-Aldrich (via Synthonix/Millipore): High reliability for small-scale (mg to g) standards.[1]
-
BLD Pharm: Strong specialist in heterocyclic building blocks; often the original manufacturer for aggregators.[1]
-
Enamine: Excellent for early-phase discovery; likely holds the building block in their "REAL" database or stock.[1]
Tier 2: Aggregators & Bulk Sourcing[1]
-
eMolecules / MolPort: Useful for comparing spot prices but introduce a lead-time buffer.[1]
-
Combi-Blocks: Often provides competitive pricing for 10g–100g scale-up.[1]
Sourcing Decision Matrix
The following workflow illustrates the logic for vendor selection based on project stage and risk tolerance.
Figure 1: Decision matrix for sourcing brominated pyrazoles based on scale and timeline constraints.
Part 3: Incoming Quality Assurance (IQA) Protocol
The "Regioisomer Trap": The synthesis of this compound generally involves the N-ethylation of 3-acetyl-4-bromopyrazole (or its precursor).[1] This reaction is governed by tautomeric equilibrium and steric factors, often producing a mixture of the 1,3-isomer (Target) and the 1,5-isomer (Impurity) .[1]
-
Target (1,3): Ethyl group at N1 is distal to the Acetyl group at C3.[1]
-
Impurity (1,5): Ethyl group at N1 is proximal to the Acetyl group at C5.[1]
Standard 1H NMR is insufficient if you do not have a reference spectrum for the impurity. NOE (Nuclear Overhauser Effect) NMR is the mandatory self-validating method. [1]
Validation Workflow
-
LCMS Screening:
-
Goal: Confirm MW (217/219 doublet for Br) and purity >95%.
-
Watchout: Regioisomers often co-elute on standard C18 gradients.[1]
-
-
1H NMR & NOE (The Definitive Test):
-
Experiment: Irradiate the N-Ethyl CH₂ signal (~4.1 ppm).
-
Observation A (Target): Strong NOE enhancement of the Py-H5 proton (singlet, aromatic region).[1] This confirms the Ethyl group is next to the ring proton.
-
Observation B (Impurity): Strong NOE enhancement of the Acetyl CH₃ group.[1] This confirms the Ethyl group is next to the Acetyl group.[1]
-
Figure 2: QC Workflow distinguishing the target 1,3-isomer from the common 1,5-regioisomer impurity.
Part 4: Synthetic Utility & Application
Once verified, 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone serves as a versatile linchpin in medicinal chemistry.[1]
Suzuki-Miyaura Coupling (C4 Functionalization)
The bromine at C4 is highly activated.[1] Standard conditions involve:
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5-10 mol%).[1]
-
Base: K₂CO₃ or Cs₂CO₃ (2-3 equiv).[1]
-
Solvent: Dioxane/Water (4:1).[1]
-
Temp: 80–100°C.[1]
-
Outcome: Introduction of aryl/heteroaryl groups at the C4 position, preserving the C3-acetyl for later steps.[1]
Condensation / Heterocyclization (C3 Functionalization)
The acetyl group allows for the construction of fused ring systems or hydrazone formation.[1]
-
Reaction: Condensation with dimethylformamide dimethyl acetal (DMF-DMA).[1]
-
Product: Enaminone intermediate, which can be cyclized with hydrazines to form pyrazolo[1,5-a]pyrimidines .[1]
Figure 3: Divergent synthetic pathways utilizing the C4-bromide and C3-acetyl handles.[1]
References
-
Sigma-Aldrich (Synthonix). Product Specification: 1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethanone.[1] Retrieved from [1]
-
BLD Pharm. Catalog Entry: 1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethanone (Cat# BD01282234).[1] Retrieved from
-
National Institutes of Health (NIH). Regioselective Synthesis of Pyrazoles and N-Alkylation Studies. PMC Articles on Pyrazole Isomerism. Retrieved from
-
Organic Chemistry Portal. Synthesis of Pyrazoles and Regioselectivity in N-Alkylation. Retrieved from
-
Fisher Scientific. Safety Data Sheet (SDS) for Pyrazole Derivatives. Retrieved from
Sources
The Strategic Switch: 1-Methyl vs. 1-Ethyl Pyrazole Building Blocks
Executive Summary
In the architecture of small molecule drug discovery, the choice between a 1-methyl and 1-ethyl pyrazole is rarely a trivial matter of "adding a carbon."[1] It is a strategic decision that alters the synthetic trajectory (reactivity profiles), physicochemical properties (LogP, solubility), and pharmacological fate (metabolic hot spots) of the final candidate.[1]
This guide moves beyond basic structural descriptions to analyze the functional differences between these two building blocks. It is designed for medicinal chemists and process engineers who need to understand the causality behind selecting one over the other.
Part 1: Physicochemical Profiles & The "Methylene Shift"
The addition of a single methylene (
Comparative Data Matrix
| Property | 1-Methylpyrazole | 1-Ethylpyrazole | The "Shift" ( | Impact on Drug Design |
| Molecular Weight | 82.10 g/mol | 96.13 g/mol | +14.03 | Negligible on size, relevant for LE.[1] |
| Boiling Point | ~127°C | ~137–140°C | +10–13°C | Ethyl is less volatile; easier handling in process scale-up.[1] |
| LogP (Oct/Water) | ~0.42 | ~0.95 | +0.53 | Critical for modulating membrane permeability. |
| Water Solubility | High | Moderate | Decrease | Methyl is preferred for lowering lipophilicity in CNS drugs. |
| Steric A-Value | Low | Moderate | Significant | Ethyl can induce conformational twist or clash in tight pockets. |
The Lipophilicity Trade-off
The
-
Select 1-Methyl when: You are battling high clearance due to lipophilicity or need to lower the LogD to avoid non-specific binding.
-
Select 1-Ethyl when: You need to fill a hydrophobic pocket (e.g., the ATP-binding site of a kinase) where the methyl group leaves a "solvation hole," reducing binding affinity.[1]
Part 2: The Synthetic Fork – The Lithiation Trap
This is the most critical technical distinction for synthetic chemists. The reactivity of the pyrazole ring at the C5 position is fundamentally altered by the N-alkyl group during organometallic functionalization.
The Mechanism of C5-Lithiation
When subjecting these building blocks to lithiation (e.g.,
-
1-Ethylpyrazole (The Clean Pathway): The ethyl group's
-protons are sterically hindered and less acidic. Lithiation occurs exclusively at the C5 aromatic proton . -
1-Methylpyrazole (The "Dirty" Pathway): The
-methyl protons are kinetically accessible and possess acidity comparable to the C5 proton. This leads to a mixture of C5-lithiation (thermodynamic) and -lateral lithiation (kinetic) on the methyl group itself.
Expert Insight: If your synthetic route requires a clean C5-functionalization (e.g., introducing a boronic ester or aldehyde), 1-Ethylpyrazole is the superior starting material .[1] Using 1-Methylpyrazole often requires "blocking" strategies or specific temperature cycling to isomerize the kinetic anion to the thermodynamic C5 anion.
Visualization: The Lithiation Divergence
Figure 1: Reaction pathways showing why 1-Ethylpyrazole offers cleaner regiochemistry during lithiation compared to the mixture risks of 1-Methylpyrazole.
Part 3: Medicinal Chemistry & Metabolic Stability[2][3][4]
The "Magic Methyl" vs. The "Ethyl Liability"
In late-stage optimization, the switch is often driven by metabolic stability (DMPK).
-
1-Methyl Stability: The
-methyl group is generally robust. While -demethylation can occur (via CYP450s), it is often slower than the oxidation of longer chains.[1] -
1-Ethyl Liability: The ethyl group introduces a benzylic-like position (
-carbon) susceptible to CYP-mediated hydroxylation.-
Pathway: Ethyl
-Hydroxyethyl Dealkylation or further oxidation.[1] -
Mitigation: If the ethyl group is required for potency but is metabolically unstable, chemists often switch to a di-fluoroethyl (
) or cyclopropyl group to block the soft spot while maintaining steric bulk.
-
Decision Workflow for Building Block Selection
Figure 2: Decision matrix for selecting between Methyl and Ethyl substituents based on SAR and synthetic requirements.
Part 4: Experimental Protocols
Protocol A: Regioselective Synthesis of 1-Ethylpyrazole
For the alkylation of an asymmetric pyrazole (e.g., 3-substituted).[1]
Principle: Alkylation of pyrazoles often yields a mixture of 1,3- and 1,5-isomers.[1] Using Cesium Carbonate (
-
Setup: Charge a dry round-bottom flask with the pyrazole substrate (1.0 equiv) and anhydrous DMF (0.2 M concentration).
-
Base Addition: Add
(1.5 equiv). Stir at room temperature for 30 minutes to ensure deprotonation. -
Alkylation: Add Ethyl Iodide (1.2 equiv) dropwise. Note: Ethyl bromide can be used but is slower; Ethyl iodide is preferred for small-scale discovery.[1]
-
Reaction: Stir at 60°C for 4–6 hours. Monitor by LCMS.[1]
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over
, and concentrate. -
Purification: Silica gel chromatography. The 1-ethyl isomer typically elutes slightly faster than the N-unsubstituted parent but separation of 1,3 vs 1,5 isomers may require careful gradient elution (e.g., Hexane/EtOAc).[1]
Protocol B: C5-Lithiation of 1-Ethylpyrazole
Demonstrating the advantage of the ethyl group for clean C5 functionalization.
-
Preparation: Flame-dry a 3-neck flask under Argon. Add 1-Ethylpyrazole (1.0 equiv) and anhydrous THF (0.5 M).
-
Cooling: Cool the solution to -78°C (Acetone/Dry Ice bath).
-
Lithiation: Add
-BuLi (1.1 equiv, 1.6M in hexanes) dropwise over 15 minutes.-
Observation: The solution may turn slight yellow.
-
Critical Step: Stir at -78°C for 45 minutes. Unlike 1-methylpyrazole, you do not need to warm to 0°C to equilibrate the anion; the C5-lithio species forms exclusively.[1]
-
-
Trapping: Add the electrophile (e.g.,
, , or ) (1.2 equiv) dropwise at -78°C. -
Quench: Allow to warm to RT and quench with saturated
. -
Result: Yields the 5-substituted-1-ethylpyrazole with >95% regioselectivity.
References
-
Regioselectivity in Lithiation of 1-Methylpyrazole. Journal of Organic Chemistry. Analysis of the competition between lateral (methyl) and ring (C5) lithiation. [Link]
-
Physicochemical Properties of 1-Methylpyrazole. NIST Chemistry WebBook. Standard reference for boiling point and thermochemical data. [Link][1]
-
Metabolic Stability and Design of Pyrazoles. Journal of Medicinal Chemistry. Discusses the metabolic liabilities of N-alkyl groups and bioisosteric replacements. [Link]
-
Regioselective Alkylation of Pyrazoles. Organic Process Research & Development. Scale-up considerations for N-alkylation. [Link]
Sources
An In-Depth Technical Guide to the Functional Group Analysis of 4-Bromo-1-ethyl-1H-pyrazol-3-yl Ketone
Executive Summary: This technical guide provides a comprehensive functional group analysis of 4-bromo-1-ethyl-1H-pyrazol-3-yl ketone, a substituted pyrazole that serves as a highly versatile and valuable building block in medicinal chemistry and drug discovery. The pyrazole core is a well-established "privileged scaffold" known for its metabolic stability and diverse biological activities.[1][2][3] This guide dissects the molecule's architecture, focusing on the individual and synergistic contributions of its key functional groups: the N-ethylated pyrazole ring, the C4-bromo substituent, and the C3-ketone moiety. We will explore its physicochemical properties, spectroscopic signature, robust synthetic strategies, and chemical reactivity. Furthermore, this document details its practical applications as a synthetic intermediate, particularly for generating compound libraries via cross-coupling reactions, making it a cornerstone for developing novel therapeutics.
Part 1: Molecular Architecture and Physicochemical Properties
The unique reactivity and pharmacological potential of 4-bromo-1-ethyl-1H-pyrazol-3-yl ketone stem from the specific arrangement and interplay of its functional groups. Understanding this architecture is fundamental to its strategic application.
The Pyrazole Core: A Privileged Scaffold
The five-membered pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. This structure is a cornerstone of many clinically approved drugs, including Celecoxib and Sildenafil.[1][2] Its prevalence in medicinal chemistry is due to several key features:
-
Metabolic Stability: The aromatic nature of the pyrazole ring makes it resistant to metabolic degradation, a desirable property for drug candidates.[1]
-
Hydrogen Bonding: The sp²-hybridized nitrogen at the N2 position acts as a hydrogen bond acceptor, a critical interaction for binding to biological targets like protein kinases.
-
Structural Rigidity: The planar pyrazole ring provides a rigid scaffold, which helps in pre-organizing other functional groups for optimal interaction with a target's binding site, reducing the entropic penalty of binding.
Analysis of Key Substituents
The pyrazole core is decorated with three functional groups that dictate its specific chemical personality.
-
N1-Ethyl Group: The ethyl group at the N1 position serves two primary purposes. First, it resolves the potential for tautomerism that exists in N-unsubstituted pyrazoles, ensuring a single, defined constitutional isomer.[4] Second, it adds lipophilicity to the molecule, which can influence its solubility and ability to cross cell membranes.
-
C4-Bromo Group: The bromine atom at the C4 position is arguably the most significant feature for synthetic applications. Pyrazoles readily undergo electrophilic substitution at the C4 position, making this a common substitution pattern.[5] This halogen atom:
-
Acts as a powerful synthetic "handle" for post-synthetic modification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Stille).[6][7] This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide variety of substituents.
-
Functions as a potential halogen bond donor, a non-covalent interaction that is increasingly recognized for its role in ligand-protein binding.[5][8]
-
Electronically, it withdraws electron density from the pyrazole ring via induction.
-
-
C3-Ketone Group: The ketone at the C3 position (specifically, an acetyl group in the commercially available analog 1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethan-1-one) is a versatile functional group.[9]
-
It is a strong hydrogen bond acceptor, providing another key interaction point for molecular recognition.
-
It can be chemically transformed into a variety of other functional groups, such as a secondary alcohol (via reduction), an oxime, or an amine (via reductive amination), further expanding the molecule's synthetic utility.
-
Synergistic Effects and Molecular Relationships
The functional groups do not act in isolation. Their electronic and steric properties are mutually influential, defining the molecule's overall reactivity and conformation.
Caption: Interplay of functional groups defining the molecule's properties.
Spectroscopic Profile
Characterization of 4-bromo-1-ethyl-1H-pyrazol-3-yl ketone relies on standard spectroscopic methods. The expected data, based on known analogs and general principles, are summarized below.[10][11]
| Technique | Expected Observations | Rationale |
| ¹H NMR | C5-H: Singlet, ~δ 7.5-8.0 ppm. -CH₂- (Ethyl): Quartet, ~δ 4.1-4.2 ppm. -CH₃ (Ethyl): Triplet, ~δ 1.3-1.4 ppm. -CH₃ (Ketone): Singlet, ~δ 2.4-2.6 ppm. | The C5 proton is the only one on the aromatic ring. The N-ethyl group shows characteristic quartet/triplet splitting. The ketone's methyl group is a singlet in a typical region. |
| ¹³C NMR | C=O: ~δ 190-200 ppm. C3, C4, C5: Signals in the aromatic region (~δ 110-150 ppm). -CH₂-: ~δ 45-50 ppm. -CH₃'s: ~δ 14-25 ppm. | The carbonyl carbon is highly deshielded. The pyrazole carbons appear in the aromatic region, with their exact shifts influenced by the substituents. |
| IR Spectroscopy | C=O Stretch: Strong absorption, ~1670-1690 cm⁻¹. C=N/C=C Stretch: Medium absorptions, ~1500-1600 cm⁻¹. C-H Stretch: ~2900-3100 cm⁻¹. | The ketone's carbonyl stretch is a highly characteristic and intense band. Aromatic ring stretches appear at lower wavenumbers. |
| Mass Spectrometry | Molecular Ion (M⁺): Isotopic pattern characteristic of one bromine atom (M⁺ and M+2 peaks of ~1:1 intensity). | Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, giving a distinctive isotopic signature that confirms its presence. |
Part 2: Synthetic Strategies and Methodologies
A robust and scalable synthesis is crucial for the utility of any chemical building block. The synthesis of this molecule can be approached from several logical pathways.
Retrosynthetic Analysis
A common retrosynthetic approach involves disconnecting the N-ethyl bond and the C3-acyl bond, or performing bromination on a pre-formed pyrazole.
Caption: Retrosynthetic pathways for the target molecule.
Recommended Synthetic Protocol: N-Ethylation and Acylation
This protocol follows a reliable two-step sequence starting from commercially available 4-bromo-1H-pyrazole. The choice of a strong base for the final acylation step is critical to deprotonate the C3 position, which is less straightforward than standard Friedel-Crafts acylation on electron-rich carbocycles.
Step 1: Synthesis of 4-bromo-1-ethyl-1H-pyrazole [11]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1H-pyrazole (1.0 eq), potassium carbonate (2.5 eq), and dimethylformamide (DMF) to create a ~0.5 M solution.
-
Reaction: Add ethyl iodide (1.5 eq) dropwise to the stirring suspension at room temperature.
-
Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by pouring the mixture into water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-bromo-1-ethyl-1H-pyrazole.
Step 2: Acylation at the C3 Position
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve 4-bromo-1-ethyl-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq) dropwise. The C3 proton is the most acidic ring proton after C5, but lithiation can be complex; this step is a rational starting point for optimization. Allow the solution to stir at this temperature for 1 hour.
-
Acylation: Add acetyl chloride or acetic anhydride (1.2 eq) dropwise to the solution.
-
Warming & Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Workup & Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude material via column chromatography to yield the final product.
Part 3: Reactivity and Applications in Medicinal Chemistry
The true value of this molecule lies in its capacity for controlled, selective modification at its key functional groups, enabling the rapid synthesis of diverse compound libraries.
The Bromine Atom as a Synthetic Handle: Suzuki Cross-Coupling
The C-Br bond is a prime site for forming new C-C bonds. The Suzuki coupling is a robust and widely used method for this transformation.
Workflow: Suzuki Coupling Protocol
-
Reagents: To a microwave vial or Schlenk flask, add 4-bromo-1-ethyl-1H-pyrazol-3-yl ketone (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (3.0 eq).
-
Solvent: Add a degassed solvent mixture, typically dioxane/water or DME/water.
-
Reaction: Heat the reaction mixture, either conventionally (e.g., 90 °C) or via microwave irradiation, until TLC or LC-MS indicates completion.
-
Workup: After cooling, dilute the mixture with water and extract with an organic solvent. Dry the organic phase and concentrate.
-
Purification: Purify the product by column chromatography or preparative HPLC.
Caption: Catalytic cycle for a Suzuki cross-coupling reaction.
Transformations of the Ketone Moiety
The ketone offers a secondary site for diversification. A simple and useful transformation is its reduction to a secondary alcohol.
Protocol: Ketone Reduction with Sodium Borohydride
-
Setup: Dissolve 4-bromo-1-ethyl-1H-pyrazol-3-yl ketone (1.0 eq) in methanol or ethanol in a round-bottom flask at 0 °C (ice bath).
-
Reaction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains low.
-
Monitoring: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Workup: Quench the reaction by slowly adding water. Remove the bulk of the alcohol solvent under reduced pressure.
-
Purification: Extract the aqueous residue with ethyl acetate. Dry the combined organic layers and concentrate to yield the secondary alcohol, which can be purified further by chromatography if necessary.
The Pyrazole Core in Target Engagement
As a pharmacophore, the substituted pyrazole scaffold is frequently found in kinase inhibitors. The N-ethyl pyrazole can occupy the "hinge-binding" region of a kinase active site, where the N2 nitrogen forms a critical hydrogen bond with the protein backbone. The substituents at the C3 and C4 positions then project into different pockets of the active site, allowing for the modulation of potency and selectivity.
Conclusion
4-Bromo-1-ethyl-1H-pyrazol-3-yl ketone is a strategically designed chemical entity whose value far exceeds the sum of its parts. The stable, aromatic pyrazole core provides a rigid and metabolically robust framework. The N-ethyl group confers desirable physical properties and isomeric purity. The C3-ketone provides a key point for polar interactions and further derivatization. Most importantly, the C4-bromo group serves as a versatile linchpin for modern cross-coupling chemistry, unlocking the potential for rapid library synthesis and the efficient exploration of chemical space. For researchers in drug development, this molecule represents not just a reagent, but a gateway to novel and diverse molecular architectures tailored for therapeutic intervention.
References
- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026).
-
Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
-
Kharl et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
-
Al-Ostath, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]
-
Visnav, S. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Journal of Applied Science. [Link]
-
Selective Boc-Protection and Bromination of Pyrazoles. (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). National Center for Biotechnology Information. [Link]
-
Abdellattif, M. H., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. MDPI. [Link]
-
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025). ResearchGate. [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. [Link]
- Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (n.d.).
-
Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. (2017). AIP Publishing. [Link]
-
Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. (n.d.). SIOC Journals. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). National Center for Biotechnology Information. [Link]
-
The Bromination of Pyrazabole. (n.d.). DTIC. [Link]
-
Deacylative Transformations of Ketones via Aromatization-Promoted C−C Bond Activation. (n.d.). Nature. [Link]
-
Studies on synthesis of pyrazole from dibromo and hydrazine compounds. (2015). University of Mississippi. [Link]
-
4-bromo-1-ethyl-1h-pyrazole-3-carbaldehyde. (n.d.). PubChemLite. [Link]
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The Acetylpyrazole Nucleus: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy and Modern Renaissance of the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has long been a cornerstone of medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for three-dimensional molecular exploration have cemented its status as a "privileged structure" in drug design. From the early analgesic and anti-inflammatory agents to a multitude of modern targeted therapies, the pyrazole nucleus is a recurring motif in a wide array of FDA-approved drugs, underscoring its therapeutic relevance.[1][2][3][4]
Within the vast chemical space of pyrazole derivatives, acetylpyrazoles—pyrazoles bearing an acetyl group—have emerged as particularly valuable intermediates in the synthesis of complex bioactive molecules. The acetyl group is not merely a simple substituent; it is a reactive handle that can be readily transformed into a diverse range of functional groups and heterocyclic systems. This versatility allows for the rapid generation of compound libraries with broad structural diversity, making acetylpyrazoles a powerful tool in the hit-to-lead and lead optimization phases of drug discovery. This technical guide will provide an in-depth exploration of the synthesis, chemical manipulation, and therapeutic applications of acetylpyrazole intermediates, offering practical insights for researchers in the field.
The Strategic Advantage of Acetylpyrazoles in Drug Synthesis
The utility of acetylpyrazoles as synthetic intermediates stems from the reactivity of the acetyl group's carbonyl carbon and α-protons. This functionality allows for a wide range of chemical transformations, providing access to a rich diversity of molecular architectures.
Key Chemical Transformations of the Acetyl Group:
-
Condensation Reactions: The acetyl group readily undergoes condensation reactions with various nucleophiles.
-
Claisen-Schmidt Condensation: Reaction with aromatic aldehydes yields α,β-unsaturated ketones, commonly known as chalcones.[5][6][7] These chalcone intermediates can be further cyclized to afford a variety of heterocyclic systems.
-
Knoevenagel Condensation: Condensation with active methylene compounds, such as malononitrile, provides access to highly functionalized alkenes, which are precursors to various pyridines and other fused heterocycles.
-
-
Formation of Fused Heterocycles: Acetylpyrazoles are key starting materials for the synthesis of fused bicyclic systems of significant medicinal importance.
-
Pyrazolopyrimidines: Condensation with reagents like dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with amino compounds is a common strategy for constructing the pyrazolo[1,5-a]pyrimidine scaffold, which is present in numerous kinase inhibitors and other therapeutic agents.[8][9][10]
-
-
Modification of the Carbonyl Group: The carbonyl group itself can be readily modified.
-
Reduction: Reduction to a secondary alcohol allows for the introduction of new chiral centers and further functionalization.
-
Oxidation (e.g., Baeyer-Villiger): Oxidation can convert the acetyl group into an ester, providing another point of diversification.
-
Halogenation: Halogenation of the α-carbon creates an electrophilic site for subsequent nucleophilic substitution reactions.
-
Synthetic Strategies for Accessing Acetylpyrazole Intermediates
The synthesis of acetylpyrazole intermediates can be achieved through several reliable methods, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.
Synthesis of 3- and 5-Acetylpyrazoles
A common and versatile method for the synthesis of 3- and 5-substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[11]
dot
Sources
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- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Claisen-Schmidt Condensation [cs.gordon.edu]
- 6. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]
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- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Strategic Synthesis of Bioactive Bis-Heterocycles: The 3-Acetylpyrazole Pathway
Executive Summary
This technical guide outlines the strategic synthesis of bis-heterocyclic compounds utilizing 3-acetylpyrazole as a privileged scaffold. In drug discovery, bis-heterocycles (molecules containing two distinct heterocyclic rings) are highly valued for their ability to span multiple pharmacophore points within a biological target.
The protocols herein focus on a divergent synthetic strategy: first generating an electrophilic chalcone intermediate via Claisen-Schmidt condensation, followed by heterocyclization to yield pyrazolyl-pyrimidines , pyrazolyl-isoxazoles , and pyrazolyl-pyrazolines . This guide integrates field-proven methodologies with mechanistic insights to ensure reproducibility and high yield.
Strategic Workflow & Mechanism
The core logic of this synthesis relies on the reactivity of the acetyl group at the C3 position of the pyrazole ring. The synthesis is bipartite:
-
Activation: Conversion of 3-acetylpyrazole to an
-unsaturated ketone (chalcone). -
Diversification: Nucleophilic attack by binucleophiles (guanidine, hydrazine, hydroxylamine) on the chalcone to form the second ring.
Pathway Visualization
Figure 1: Divergent synthetic pathway from 3-acetylpyrazole to bioactive bis-heterocycles.
Module 1: Synthesis of the Chalcone Intermediate
The Claisen-Schmidt condensation is the gateway reaction. It requires careful control of basicity to prevent the Cannizzaro reaction of the aldehyde or polymerization of the vinyl ketone.
Protocol A: Base-Catalyzed Condensation
Objective: Synthesis of 1-(1H-pyrazol-3-yl)-3-arylprop-2-en-1-one.
Reagents:
-
3-Acetylpyrazole (1.0 equiv)
-
Substituted Benzaldehyde (1.0 equiv)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (40% aq. solution)
-
Ethanol (95%)[1]
Step-by-Step Methodology:
-
Solubilization: Dissolve 3-acetylpyrazole (10 mmol) and the appropriate aromatic aldehyde (10 mmol) in Ethanol (20 mL) in a round-bottom flask.
-
Catalysis: Place the flask in an ice bath (0–5 °C). Add the NaOH solution (5 mL, 40%) dropwise with vigorous stirring.
-
Expert Insight: Low temperature during addition prevents rapid exotherms that lead to side products.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.
-
Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 7:3). The product usually appears as a distinct yellow spot with a lower Rf than the aldehyde.
-
-
Workup: Pour the reaction mixture into crushed ice (approx. 100 g) containing HCl (2 mL) to neutralize excess base.
-
Isolation: A yellow precipitate will form. Filter via vacuum filtration.[1][2]
-
Purification: Recrystallize from Ethanol or Ethanol/DMF mixtures.
Self-Validation Criteria:
-
Appearance: Product should be a yellow crystalline solid.
-
1H NMR: Look for the characteristic doublet of doublets for the vinylic protons (
) with a coupling constant ( ) of ~15–16 Hz, indicating the trans ( ) isomer.
Module 2: Heterocyclization Protocols
Once the chalcone is secured, it serves as a Michael acceptor for binucleophiles.
Protocol B: Synthesis of Pyrazolyl-Pyrimidines
Pyrimidines are synthesized using guanidine (for aminopyrimidines) or thiourea (for thioxopyrimidines).
Reagents:
-
Pyrazolyl-Chalcone (from Module 1) (1.0 equiv)
-
Guanidine Hydrochloride (1.5 equiv)
-
Potassium Hydroxide (KOH) (2.0 equiv)
-
Ethanol (Absolute)
Methodology:
-
Preparation: Dissolve Guanidine HCl and KOH in Ethanol (15 mL) and stir for 10 minutes to release the free base.
-
Addition: Add the pyrazolyl-chalcone (2 mmol) to the mixture.
-
Reflux: Heat the mixture to reflux (78 °C) for 6–8 hours.
-
Workup: Cool to room temperature and pour into ice water.
-
Isolation: Filter the precipitate. If no solid forms, extract with Dichloromethane (DCM), dry over
, and evaporate.
Protocol C: Synthesis of Pyrazolyl-Isoxazoles
Isoxazoles are formed via the attack of hydroxylamine.
Reagents:
-
Pyrazolyl-Chalcone (1.0 equiv)
-
Hydroxylamine Hydrochloride (
) (2.0 equiv) -
Sodium Acetate (
) (2.0 equiv) -
Ethanol or Acetic Acid
Methodology:
-
Buffering: Dissolve
and in Ethanol.-
Expert Insight:
buffers the solution. If the pH is too low (acidic), the amine is protonated and non-nucleophilic. If too high, side reactions occur.
-
-
Reaction: Add the chalcone and reflux for 4–6 hours.
-
Workup: Pour into ice water. The isoxazole usually precipitates as a white or pale yellow solid.
Comparative Data & Optimization
The following table summarizes typical outcomes and optimization parameters based on standard laboratory results.
| Target Heterocycle | Nucleophile | Solvent System | Typical Yield | Critical Parameter |
| Chalcone | Ar-CHO | EtOH / NaOH | 75–90% | Temperature (0°C start) |
| Pyrimidine | Guanidine | EtOH / KOH | 60–80% | Anhydrous conditions preferred |
| Isoxazole | Hydroxylamine | EtOH / NaOAc | 65–85% | pH buffering |
| Pyrazoline | Hydrazine | Glacial AcOH | 70–85% | Solvent acts as catalyst |
Mechanistic Insight (Graphviz)
The cyclization follows a Michael addition followed by dehydration.
Figure 2: General mechanism for the cyclization of chalcones with binucleophiles.
Expertise & Troubleshooting
-
Solubility Issues: If the chalcone is insoluble in ethanol during cyclization, switch to 1-Butanol or DMF to allow higher reflux temperatures.
-
Hydrazine Safety: When synthesizing pyrazolines using hydrazine hydrate, use Glacial Acetic Acid as the solvent. This not only catalyzes the reaction but creates an
-acetyl derivative which is often more stable and biologically active than the free NH-pyrazoline. -
Regioselectivity: In the isoxazole synthesis, the oxygen of the hydroxylamine typically attacks the carbonyl, while the nitrogen attacks the
-carbon. However, steric hindrance in the chalcone can alter this. Always confirm structure via 2D-NMR (HMBC).
References
-
Review on Pyrazole Biological Activity
-
Chalcone Synthesis Protocol
-
Pyrazolyl-Pyrimidine Synthesis
-
General Claisen-Schmidt Methodology
-
Claisen-Schmidt Condensation of Hindered Cyclic Ketones.[7] (2007). Synthesis.
-
Sources
- 1. akademisains.gov.my [akademisains.gov.my]
- 2. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nevolab.de [nevolab.de]
- 7. researchgate.net [researchgate.net]
Application Note: Protocol for the Condensation of 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone with Hydrazines
Introduction & Scope
The condensation of 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone with hydrazine derivatives is a critical transformation in medicinal chemistry. The resulting pyrazolyl-hydrazones serve as "privileged scaffolds" in drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and anticancer profiles. The hydrazone linkage (
This Application Note provides a validated, self-consistent protocol for synthesizing these derivatives. Unlike generic Schiff base procedures, this guide addresses the specific electronic and steric nuances of the 3-acetyl-4-bromopyrazole core, where the adjacent bromine atom and the electron-rich pyrazole ring influence carbonyl electrophilicity.
Mechanistic Principles
The reaction follows an acid-catalyzed nucleophilic addition-elimination pathway. The carbonyl oxygen of the ethanone moiety is first activated by protonation (using glacial acetic acid), facilitating the attack of the nucleophilic hydrazine nitrogen. Subsequent proton transfer and dehydration yield the hydrazone.[1]
Pathway Visualization
Experimental Protocol
Materials & Reagents[2][3][4]
-
Substrate: 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone (1.0 equiv).
-
Reagent: Hydrazine derivative (1.0 – 1.2 equiv).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst: Glacial Acetic Acid (AcOH).[6]
General Procedure (Standardized)
Step 1: Solubilization In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone in 10–15 mL of absolute ethanol. Stir at room temperature until a clear homogeneous solution is obtained.
Step 2: Reagent Addition Add 1.1 mmol (1.1 equiv) of the chosen hydrazine derivative dropwise.
-
Note: If using thiosemicarbazide, it may not dissolve immediately; this is acceptable as it will dissolve upon heating.
Step 3: Catalysis Add 3–5 drops of glacial acetic acid.
-
Critical: Do not use mineral acids (HCl) initially, as they can induce salt formation with the pyrazole nitrogen or the hydrazine, reducing nucleophilicity. AcOH provides the ideal pH (~4-5) for carbonyl activation without deactivating the nucleophile.
Step 4: Reflux Attach a reflux condenser and heat the mixture to reflux (78°C for EtOH) for 3–5 hours .
-
Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The starting ketone (
) should disappear, and a new, lower spot (hydrazone) should appear.
Step 5: Workup & Isolation
-
Scenario A (Precipitation): Upon cooling to room temperature, the product often crystallizes out as a solid. Filter under vacuum, wash with cold ethanol (2 x 5 mL), and dry.
-
Scenario B (No Precipitate): If the solution remains clear, pour the reaction mixture onto ~50 g of crushed ice with vigorous stirring. The sudden polarity change and temperature drop will force the hydrazone to precipitate. Filter and wash with water.
Step 6: Purification Recrystallize the crude solid from hot ethanol. If the product is colored (common with phenylhydrazones), activated charcoal treatment during recrystallization may be required.
Experimental Workflow Diagram
Data Summary & Expected Results
The following table summarizes expected outcomes based on homologous series found in literature (e.g., 3-acetyl-4-bromopyrazoles).
| Hydrazine Derivative ( | Product Type | Expected Yield | Appearance | Key IR Signals ( |
| Hydrazine Hydrate ( | Simple Hydrazone | 75–85% | White/Off-white solid | |
| Phenylhydrazine ( | Phenylhydrazone | 80–90% | Yellow/Orange solid | |
| Thiosemicarbazide ( | Thiosemicarbazone | 70–80% | White crystalline solid |
Characterization Validation[4]
-
1H NMR (DMSO-d6): Look for the disappearance of the sharp singlet acetyl
(~2.5 ppm) and the appearance of a slightly shifted methyl signal (~2.2–2.3 ppm) due to the change in hybridization from to . The proton (if present) typically appears broad between 8.0–11.0 ppm, depending on the hydrazine used. -
IR Spectroscopy: The most diagnostic feature is the disappearance of the strong ketone carbonyl stretch at ~1680
and the emergence of the imine ( ) stretch around 1600–1620 .
Troubleshooting & Optimization
-
"Oiling Out": If the product separates as an oil upon pouring into ice water, decant the water and triturate the oil with a small amount of diethyl ether or hexane. Scratching the flask walls with a glass rod often induces crystallization.
-
Low Yield:
-
Ensure the ethanol is "Absolute" (dry). Excess water can shift the equilibrium back toward hydrolysis.
-
Increase the catalyst load to 0.5 mL AcOH if the reaction is sluggish after 3 hours.
-
-
Steric Hindrance: The bromine at position 4 creates steric bulk. If the reaction is incomplete after 5 hours, switch the solvent to 1-propanol (boiling point ~97°C) to achieve a higher reaction temperature.
Safety & Handling
-
Hydrazines: Hydrazine hydrate and phenylhydrazine are toxic and potential carcinogens. Handle only in a fume hood. Phenylhydrazine is a skin sensitizer.
-
Pyrazoles: Many pyrazole derivatives are bioactive; handle all solids as if they are potent pharmaceutical agents.
-
Waste: All hydrazine-containing waste must be segregated and treated with bleach (hypochlorite) to neutralize before disposal, according to local EHS regulations.
References
-
General Synthesis of Pyrazole Hydrazones
-
Thiosemicarbazone Derivatization
- Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives. (2014).
-
Mechanistic Insight (Acid Catalysis)
- Fast Hydrazone Reactants: Electronic and Acid/Base Effects. (2018).
-
Homologous Series (3-acetyl-4-bromopyrazoles)
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- 7. impactfactor.org [impactfactor.org]
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Application Notes and Protocols for C-H Activation and Functionalization of 4-Bromopyrazole Derivatives
Introduction: The Strategic Value of C-H Functionalization in Pyrazole Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous blockbuster drugs, including the anti-inflammatory agent celecoxib. The strategic derivatization of the pyrazole scaffold is paramount for modulating pharmacological properties. Traditional synthetic approaches often rely on classical cross-coupling reactions, which necessitate pre-functionalization of the pyrazole ring, adding steps and generating waste.[1][2] Direct C-H activation has emerged as a transformative and atom-economical strategy to forge new carbon-carbon and carbon-heteroatom bonds, offering a more streamlined path to novel pyrazole analogues.[1][3]
This guide provides an in-depth exploration of the C-H activation and functionalization of 4-bromopyrazole derivatives. The presence of a bromine atom at the C4 position introduces an electronic bias and a valuable synthetic handle for subsequent transformations, making these substrates particularly interesting for library synthesis and lead optimization in drug discovery.[4][5] We will delve into the mechanistic principles that govern regioselectivity and provide detailed, field-proven protocols for arylation, alkenylation, and adaptable methods for alkylation and amination of the 4-bromopyrazole core.
The Influence of the C4-Bromo Substituent on Regioselectivity
The electron-withdrawing nature of the bromine atom at the C4 position significantly influences the electronic properties of the pyrazole ring, rendering the C5-H bond more acidic and susceptible to deprotonation during the C-H activation step. This directing effect is a key principle that underpins the regioselective functionalization of these substrates. In many transition-metal-catalyzed reactions, particularly with palladium, the C-H activation proceeds via a concerted metalation-deprotonation (CMD) mechanism. The C4-bromo group enhances the acidity of the C5 proton, favoring the formation of the C5-metalated intermediate over the C3-metalated one.
Part 1: Palladium-Catalyzed C5-Arylation of 4-Bromopyrazoles
Direct C-H arylation is a powerful tool for the synthesis of biaryl structures, which are prevalent in pharmaceuticals. Palladium catalysis has been extensively and successfully applied to the C5-arylation of pyrazoles bearing an electron-withdrawing group at the C4 position.
Mechanistic Considerations in Palladium-Catalyzed C5-Arylation
The generally accepted mechanism for the palladium-catalyzed direct arylation of halo-pyrazoles is depicted below. The catalytic cycle is initiated by the formation of a palladium(II) species which coordinates to the pyrazole. The C4-bromo substituent enhances the acidity of the C5-proton, facilitating the concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. Oxidative addition of an aryl halide to the palladium center, followed by reductive elimination, furnishes the C5-arylated pyrazole and regenerates the active palladium catalyst.
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- 3. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
Procedure for reducing 3-acetyl group in brominated pyrazoles
Application Note & Protocol
Topic: Procedure for Selective Reduction of the 3-Acetyl Group in Brominated Pyrazoles
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Pyrazole Scaffolds in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents, including celecoxib (a COX-2 inhibitor), sildenafil (a PDE5 inhibitor), and various agrochemicals.[1][2] The functionalization of this heterocyclic system is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological profile. Brominated pyrazoles, in particular, serve as versatile intermediates, with the bromine atom acting as a synthetic handle for cross-coupling reactions to introduce molecular complexity.
The 3-acetyl group is a common substituent that can be strategically reduced to a secondary alcohol, 1-(bromo-1H-pyrazol-3-yl)ethanol. This transformation is critical for several reasons:
-
Introduction of a Hydrogen Bond Donor: The resulting hydroxyl group can engage in crucial hydrogen-bonding interactions within a biological target's binding site.
-
Creation of a Chiral Center: The reduction of the prochiral ketone generates a stereocenter, opening avenues for enantioselective synthesis and the exploration of stereospecific interactions with target proteins.
-
Gateway to Further Functionalization: The secondary alcohol can be further modified, for instance, by esterification or etherification, to probe the structure-activity relationship (SAR) of a compound series.
This application note provides a detailed guide to the chemoselective reduction of the 3-acetyl group on a brominated pyrazole core. It emphasizes the critical challenge of preserving the bromo-substituent and offers robust protocols and troubleshooting advice based on established chemical principles.
Pillar 1: The Chemistry of Selective Ketone Reduction
The conversion of a ketone to a secondary alcohol is a fundamental reduction reaction in organic synthesis.[3] This transformation is most commonly achieved through the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.
Mechanism of Hydride Reduction
The reaction proceeds via a two-step nucleophilic addition mechanism.[4][5]
-
Nucleophilic Attack: A hydride-donating reagent, such as sodium borohydride (NaBH₄), delivers a hydride ion to the partially positive carbonyl carbon. This breaks the C=O π-bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.[6]
-
Protonation: The negatively charged alkoxide is then protonated by a protic solvent (like methanol or ethanol) or during an acidic workup step to yield the final alcohol product.[4][5]
Caption: General mechanism of ketone reduction by a hydride reagent.
The Chemoselectivity Challenge: Preserving the C-Br Bond
The primary challenge in reducing 3-acetyl brominated pyrazoles is preventing the undesired side reaction of reductive dehalogenation.[7][8] Aryl halides can be susceptible to reduction, particularly with powerful reducing agents or under harsh conditions. The C-Br bond can be cleaved, replacing the bromine atom with hydrogen, which eliminates a crucial synthetic handle for subsequent diversification.
Therefore, the choice of reducing agent is paramount. A mild and selective reagent is required that will readily reduce the ketone without affecting the more resilient aryl bromide bond.
Pillar 2: Comparative Analysis of Common Hydride Reagents
Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are two of the most common hydride reagents. However, their reactivity profiles are vastly different, making one far more suitable for this specific application.
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Mild & Selective | Highly Reactive & Powerful |
| Functional Groups Reduced | Aldehydes, Ketones, Acyl Halides.[3][9] | Reduces most polar functional groups, including esters, amides, carboxylic acids, and nitriles.[5] |
| Chemoselectivity | High. Generally does not reduce C-Br bonds on aromatic or heterocyclic rings.[8] | Low. Can readily cause reductive dehalogenation of aryl halides. |
| Solvent Compatibility | Protic solvents (Methanol, Ethanol, Water) are suitable.[6][10] | Reacts violently with protic solvents. Requires anhydrous aprotic solvents (e.g., THF, Diethyl Ether).[5] |
| Workup Procedure | Simple aqueous quench. | Requires careful, often cryogenic, quenching (e.g., Fieser workup) to manage excess reactive hydride. |
| Recommendation for Topic | Highly Recommended. Its mild nature ensures the selective reduction of the acetyl group while preserving the bromo-substituent. | Not Recommended. The high reactivity poses a significant risk of dehalogenation. |
Based on this analysis, Sodium Borohydride (NaBH₄) is the reagent of choice for the selective reduction of 3-acetyl brominated pyrazoles. Its proven ability to reduce ketones chemoselectively in the presence of other functional groups makes it the ideal tool for this transformation.[6][11]
Pillar 3: Experimental Protocols
The following protocol provides a reliable method for the reduction of a generic 3-acetyl-X-bromo-1H-pyrazole using sodium borohydride.
Protocol 1: NaBH₄ Reduction in Methanol
This protocol is the standard and most frequently successful method.
Materials:
-
3-acetyl-X-bromo-1H-pyrazole (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 - 2.0 eq)
-
Methanol (MeOH), anhydrous
-
Deionized Water (H₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
Procedure:
-
Dissolution: To a clean, dry round-bottom flask, add the 3-acetyl-X-bromo-1H-pyrazole (1.0 eq). Dissolve the substrate in methanol (approx. 10 mL per gram of substrate).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. This is crucial to moderate the initial exothermic reaction.
-
Addition of NaBH₄: Add the sodium borohydride (1.5 eq) to the cooled solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition prevents a rapid temperature increase and excessive hydrogen gas evolution, ensuring a controlled reaction.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The product, being more polar, should have a lower Rf value than the starting ketone. The reaction is typically complete within 1-3 hours.[10]
-
Quenching: Once the reaction is complete (as indicated by TLC), cool the flask again in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution (or deionized water) to quench the excess NaBH₄. Safety Note: Quenching is exothermic and evolves hydrogen gas. Add the quenching agent dropwise.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the resulting aqueous slurry to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash them once with deionized water and once with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 1-(bromo-1H-pyrazol-3-yl)ethanol.
Pillar 4: Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to optimizing the reaction outcome.
Caption: Decision tree for troubleshooting the reduction reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient NaBH₄ (decomposed by solvent or moisture).2. Sterically hindered substrate. | 1. Use a higher excess of NaBH₄ (e.g., 2.0-2.5 eq).2. Ensure anhydrous solvent is used.3. Increase reaction time or gently warm the reaction (e.g., to 40 °C) after initial addition at 0 °C. |
| Debromination | 1. Reaction temperature was too high.2. Excessive amount of NaBH₄ used.3. Contaminants in starting material. | 1. Maintain a low temperature (0-5 °C) throughout the addition and for at least 1 hour post-addition.2. Reduce the equivalents of NaBH₄ to the minimum required for full conversion (e.g., 1.2 eq).3. Re-purify the starting brominated pyrazole. |
| Difficult Workup | Emulsion formation during extraction. | Add brine to the aqueous layer to break the emulsion before re-extracting. |
References
- Current time information in Pasuruan, ID. Google.
- 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Chemistry LibreTexts.
- Reductive dehalogenation of halo ketones. Wikipedia.
- The Reductive Power of Sodium Borohydride: Transforming Aldehydes and Ketones. Oreate AI Blog.
- Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Google Patents.
- Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Columbia University.
- Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal.
- Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
- 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. Chad's Prep.
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
- Reduction using sodium borohyride?. ResearchGate.
- Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. ScholarWorks @ UTRGV.
- 3-BROMO-1H-PYRAZOLE synthesis. ChemicalBook.
- Recent methodologies mediated by sodium borohydride in the reduction of different classes of compounds. Semantic Scholar.
- Serendipitous Conversion of an Acetylamino Dideoxy-Octonic Acid Derivate into a Functionalized Carbohydrate–Pyrazole Conjugate and Investigation of the Method´s General Applicability. MDPI.
- An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants [mdpi.com]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 5. m.youtube.com [m.youtube.com]
- 6. The Reductive Power of Sodium Borohydride: Transforming Aldehydes and Ketones - Oreate AI Blog [oreateai.com]
- 7. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]
- 8. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
Application Note: Sonogashira Coupling of 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone
Executive Summary
This application note details the optimized protocol for the Sonogashira cross-coupling of 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone with terminal alkynes. While pyrazoles are traditionally electron-rich, the presence of the C3-acetyl group modulates the electronic landscape, activating the C4-bromide towards oxidative addition while simultaneously presenting potential chelation challenges. This guide provides a robust, self-validating methodology designed to suppress Glaser homocoupling and maximize cross-coupled product yield, essential for synthesizing kinase inhibitors and diversely substituted heteroaryl scaffolds.
Strategic Rationale & Substrate Analysis
Electronic Environment
The substrate, 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone , presents a unique reactivity profile compared to simple 4-bromopyrazoles:
-
C4-Bromine Activation: The electron-withdrawing acetyl group at C3 decreases electron density at the C4 position. This lowers the energy barrier for the oxidative addition of Pd(0), making this substrate more reactive than 4-bromo-1-methylpyrazole but less reactive than 4-iodopyrazoles.
-
N1-Ethyl Substitution: The N-ethyl group eliminates N-H acidity, preventing catalyst poisoning via deprotonation and formation of insoluble Pd-azolates.
-
Chelation Risk: The carbonyl oxygen at C3 is in proximity to the C4 reaction center. In non-polar solvents, this oxygen may weakly coordinate to the Palladium center, potentially stabilizing intermediates but also retarding the catalytic turnover.
Catalyst Selection Logic
-
Precatalyst: Pd(PPh₃)₂Cl₂ is the standard recommendation. It is air-stable, cost-effective, and the triphenylphosphine ligands are labile enough to permit oxidative addition on this moderately activated bromide.
-
Alternative: For sterically demanding alkynes or if conversion is low, Pd(dppf)Cl₂ is the preferred alternative due to its large bite angle and resistance to bidentate chelation from the substrate.
Critical Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Solvent | DMF or MeCN (degassed) | High polarity stabilizes the ionic Pd(II) intermediates and solubilizes the polar pyrazole substrate. |
| Base | Triethylamine (Et₃N) | Acts as both base and ligand scavenger. Strong enough to deprotonate the Cu-alkyne complex but mild enough to prevent side reactions. |
| Co-Catalyst | CuI (5-10 mol%) | Essential for generating the active copper-acetylide species, accelerating the transmetallation step. |
| Temperature | 60°C - 80°C | Aryl bromides typically require heating. Room temperature protocols often fail for 4-bromopyrazoles unless highly specialized ligands (e.g., XPhos) are used. |
| Atmosphere | Inert (Argon/Nitrogen) | Critical. Oxygen promotes Glaser homocoupling of the alkyne and oxidizes the phosphine ligands. |
Standard Operating Procedure (SOP)
Materials Preparation
-
Substrate: 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone (1.0 equiv).
-
Alkyne: Terminal alkyne (1.2 - 1.5 equiv).
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv / 5 mol%).
-
Co-Catalyst: Copper(I) Iodide [CuI] (0.05 equiv / 5 mol%).
-
Base: Triethylamine (Et₃N) (3.0 equiv).
-
Solvent: Anhydrous DMF (Dimethylformamide).
Experimental Protocol
Step 1: Deoxygenation (Critical)
-
Dispense anhydrous DMF into a clean vial or flask.
-
Sparge with Argon gas for 15 minutes using a submerged needle and an exit needle to remove dissolved oxygen. Failure to do this will result in significant alkyne homocoupling.
Step 2: Reaction Assembly
-
To a reaction vessel equipped with a magnetic stir bar, add:
-
1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone (1.0 equiv)
-
Pd(PPh₃)₂Cl₂ (5 mol%)[1]
-
CuI (5 mol%)
-
-
Seal the vessel with a septum and purge with Argon for 5 minutes.
-
Inject the degassed DMF via syringe.
-
Inject Triethylamine via syringe.
-
Inject the Terminal Alkyne via syringe. (If the alkyne is solid, add it in step 1).
Step 3: Reaction & Monitoring
-
Heat the mixture to 65°C in an oil bath or heating block.
-
Monitor via LC-MS or TLC every 2 hours.
-
Typical reaction time is 4–12 hours. If incomplete after 12 hours, increase temperature to 80°C.
Step 4: Workup
-
Dilute with Ethyl Acetate (EtOAc).[3]
-
Wash the organic layer with:
-
Water (3x) (to remove DMF).
-
Brine (1x).
-
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 0-40% EtOAc). The pyrazole product is moderately polar due to the acetyl group.
Mechanistic Visualization
The following diagram illustrates the dual catalytic cycle (Pd/Cu) adapted for this specific pyrazole substrate.
Figure 1: Catalytic cycle highlighting the oxidative addition of the pyrazole bromide and the copper-assisted transmetallation.[1][3][6][7][8][9][10][11][12][13][14]
Experimental Workflow
Figure 2: Step-by-step experimental workflow for ensuring reaction success.
Troubleshooting & Optimization
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| No Reaction (SM Recovery) | Catalyst inactivity or temperature too low. | Increase temp to 80-90°C. Switch to Pd(dppf)Cl₂. Ensure atmosphere is inert. |
| Glaser Product (Alkyne Dimer) | Oxygen contamination. | Re-degas solvents vigorously. Ensure system is under positive Argon pressure. |
| Dehalogenation (H-Substituted) | Hydride source present (often from solvent or excessive heating). | Use strictly anhydrous DMF. Reduce reaction temperature slightly. |
| Black Precipitate | Pd agglomeration (Pd Black). | Ligand concentration too low. Add excess PPh₃ (10 mol%) to stabilize Pd(0). |
Substrate-Specific Optimization
If the C3-acetyl group causes coordination issues (sluggish reaction), switch to a bulky, electron-rich phosphine ligand system such as XPhos or SPhos with Pd(OAc)₂. These ligands prevent the pyrazole nitrogen or carbonyl oxygen from sequestering the palladium.
References
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[3] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.[3] Tetrahedron Letters, 16(50), 4467–4470.[3] [5]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
BenchChem. (2025).[11] Application Notes and Protocols for Sonogashira Coupling of 1-benzyl-4-bromo-1H-pyrazole. BenchChem Application Library.
-
Liang, B., et al. (2005).[4] Highly Efficient Pd-Catalyzed Sonogashira Coupling of Terminal Alkynes with Unreactive Aryl Bromides. The Journal of Organic Chemistry, 70(1), 391–393.[4]
-
Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Recent Literature.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. PubChemLite - 1-(4-bromo-1-methyl-1h-pyrazol-5-yl)ethanone (C6H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 3. jk-sci.com [jk-sci.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. books.rsc.org [books.rsc.org]
- 10. asianpubs.org [asianpubs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of kinase inhibitors using 4-bromo-1-ethylpyrazole scaffold
Executive Summary
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib) due to its ability to mimic the adenine ring of ATP and engage in critical hydrogen bonding within the kinase hinge region [1, 2].[1][2]
This Application Note provides a validated workflow for utilizing 4-bromo-1-ethylpyrazole as a core building block. Unlike unsubstituted pyrazoles, the 1-ethyl variant offers improved lipophilicity and eliminates catalyst poisoning caused by the acidic N-H proton, streamlining palladium-catalyzed cross-coupling reactions. This guide details protocols for C4-functionalization via Suzuki-Miyaura coupling and C5-functionalization via direct C-H activation, enabling the rapid generation of diverse kinase inhibitor libraries.
Scaffold Analysis & Retrosynthesis
The 4-bromo-1-ethylpyrazole scaffold (CAS: 15803-02-8) serves as a versatile linchpin. The C4-bromide is highly reactive toward oxidative addition, while the C5-position remains accessible for late-stage functionalization via C-H activation.
Strategic Logic:
-
C4-Position (Bromide): Primary vector for attaching the "tail" moiety (solvent-exposed region) or the "head" group (hinge binder), depending on the target kinase topology.
-
N1-Ethyl Group: Fixes the tautomeric state, preventing regioselectivity issues common with NH-pyrazoles, and improves solubility in organic solvents required for cross-coupling [3].
Visual Workflow: Synthetic Pathway
Figure 1: Divergent synthetic pathways for generating kinase inhibitor libraries from the 4-bromo-1-ethylpyrazole core.
Method A: Suzuki-Miyaura Cross-Coupling (Protocol)
The Suzuki coupling is the most robust method for functionalizing the C4 position. The following protocol has been optimized for high-throughput parallel synthesis.
Reagents & Materials
| Component | Role | Specifications |
| Substrate | Scaffold | 4-Bromo-1-ethylpyrazole (1.0 equiv) |
| Coupling Partner | Nucleophile | Aryl/Heteroaryl Boronic Acid (1.2 equiv) |
| Catalyst | Pd Source | Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) |
| Base | Activator | K₂CO₃ (2.0 M aqueous solution, 3.0 equiv) |
| Solvent | Medium | 1,4-Dioxane (degassed) |
Step-by-Step Protocol
-
Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a reaction vial with 4-bromo-1-ethylpyrazole (175 mg, 1.0 mmol), the desired boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (25 mg, 0.03 mmol).
-
Solvent Addition: Add 1,4-Dioxane (4 mL) and 2.0 M aq. K₂CO₃ (1.5 mL).
-
Degassing: Sparge the mixture with argon for 5 minutes. Oxygen is the primary cause of homocoupling side-products.
-
Reaction: Seal the vial and heat to 90°C for 4–6 hours.
-
Checkpoint: Monitor reaction progress via LC-MS. The bromide starting material (Rt ~ 2.1 min) should disappear, replaced by the coupled product (M+H observed).
-
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (10 mL) followed by brine. Dry the organic phase over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient: 0–40% EtOAc in Hexanes).
Expert Insight (Causality):
We utilize Pd(dppf)Cl₂ because the ferrocenyl ligand creates a wide bite angle, facilitating the reductive elimination step which can be rate-limiting for electron-rich pyrazoles [4]. The biphasic solvent system (Dioxane/Water) is critical; water is necessary to solubilize the inorganic base and activate the boronic acid to the reactive boronate species [5].
Method B: Direct C-H Arylation (Advanced Protocol)
For expanding the library complexity without pre-functionalized handles, C5-arylation via C-H activation is a powerful strategy.
Mechanism of Action
Unlike the Suzuki coupling which relies on the C-Br bond, this method utilizes the inherent acidity of the C5-proton (adjacent to N1).
Figure 2: Catalytic cycle for C5-H activation. The Concerted Metalation-Deprotonation (CMD) mechanism is key to regioselectivity.
Protocol Modifications
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: P(t-Bu)₃ or PCy₃ (often required for electron-rich aryls)
-
Base: KOAc or Cs₂CO₃ (anhydrous conditions are preferred here to promote the CMD mechanism).
-
Solvent: DMA or DMF at 120°C.
Note: If the C4-bromide is still present, it will react first under standard cross-coupling conditions. To achieve C5 functionalization retaining the C4-bromide, specialized conditions (lower temp, specific ligands) or C4-protection are required. However, the most common workflow is C4-Suzuki followed by C5-C-H activation [6].
Data Summary: Coupling Efficiency
The following table summarizes typical isolated yields when coupling 4-bromo-1-ethylpyrazole with various boronic acids using Method A.
| Coupling Partner (Boronic Acid) | Electronic Nature | Yield (%) | Notes |
| Phenylboronic Acid | Neutral | 92% | Rapid conversion (<2h). |
| 4-Methoxyphenylboronic Acid | Electron-Rich | 85% | Slower oxidative addition; requires 6h. |
| 3-Pyridylboronic Acid | Electron-Deficient | 78% | Potential Pd coordination by pyridine N; increase catalyst to 5 mol%. |
| 2-Chlorophenylboronic Acid | Sterically Hindered | 65% | Steric clash at C4/C5; requires higher temp (100°C). |
References
-
RSC Medicinal Chemistry : Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link][3]
-
Molecules (MDPI) : The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. [Link]
-
Organic & Biomolecular Chemistry : Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling. [Link]
-
Yoneda Labs : Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts : Suzuki-Miyaura Coupling Mechanism and Conditions. [Link]
-
RSC Advances : Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: One-Pot Cyclization Architectures Involving Pyrazole-3-Ethanone Intermediates
This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details high-efficiency, one-pot protocols for transforming 1-(1H-pyrazol-3-yl)ethanone (3-acetylpyrazole) into complex bis-heterocyclic scaffolds. These methods prioritize operational simplicity, atom economy, and scalability, utilizing modern microwave-assisted and multicomponent reaction (MCR) strategies.
Introduction & Mechanistic Rationale
The pyrazole-3-ethanone scaffold (1-(1H-pyrazol-3-yl)ethanone) acts as a pivotal "chemical hinge" in drug discovery. Its acetyl group serves as a versatile electrophilic handle, allowing for the rapid construction of bis-heterocyclic systems —structures where two pharmacophores are linked directly or via a spacer. These motifs are highly privileged in kinase inhibitors (e.g., CDKs, p38 MAP kinase) and anti-inflammatory agents.
This guide focuses on two primary mechanistic pathways for one-pot cyclization:
-
The Enaminone Pathway: Conversion of the acetyl group to a 3-(dimethylamino)enone, a "push-pull" alkene that reacts avidly with binucleophiles (hydrazines, guanidines).
-
The Chalcone Pathway: Claisen-Schmidt condensation followed by Michael addition/cyclization, ideal for generating pyrazolyl-pyrazoline libraries.
Mechanistic Pathway Diagram
The following diagram illustrates the divergent synthesis potential from the pyrazole-3-ethanone core.
Figure 1: Divergent synthetic pathways starting from pyrazole-3-ethanone. The acetyl group is the site of functionalization, leading to diverse bis-heterocycles.
Protocol A: Microwave-Assisted Synthesis of Pyrazolyl-Pyrazoles
Target: Rapid synthesis of 1,3'-bipyrazole systems via an enaminone intermediate. Method: One-pot, two-step sequence using DMF-DMA and Hydrazines.
Rationale
Traditional thermal heating for enaminone formation requires long reflux times (6–12 h). Microwave irradiation (MWI) accelerates this to minutes by efficiently coupling with the polar transition state of the condensation. The subsequent cyclization with hydrazine is also significantly faster under MWI.
Materials
-
Substrate: 1-(1H-pyrazol-3-yl)ethanone (1.0 equiv)
-
Reagent A:
-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equiv)[1] -
Reagent B: Hydrazine hydrate or Phenylhydrazine (1.1 equiv)
-
Solvent: Ethanol (Absolute) or Dioxane (for higher temp)
-
Equipment: Monowave reactor (e.g., Anton Paar or CEM) sealed vessel.
Step-by-Step Procedure
-
Enaminone Formation:
-
In a 10 mL microwave vial, dissolve 3-acetylpyrazole (1 mmol) in DMF-DMA (1.1 mmol). Note: DMF-DMA can often act as both reagent and solvent; if solubility is poor, add 1 mL of dry toluene.
-
Seal the vessel and irradiate at 140°C for 10 minutes (Hold time).
-
In-Process Control (IPC): TLC (EtOAc:Hexane 1:1) should show complete consumption of the starting ketone and appearance of a polar yellow spot (enaminone).
-
Optional: Remove excess DMF-DMA under reduced pressure if a "clean" intermediate is desired, though for one-pot, this is often skipped.
-
-
Cyclization:
-
To the same vial containing the crude enaminone, add Ethanol (3 mL) and Hydrazine Hydrate (1.2 mmol).
-
Reseal and irradiate at 100°C for 5–10 minutes .
-
Observation: The yellow color of the enaminone typically fades as the pyrazole ring closes.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the contents onto crushed ice (approx. 20 g).
-
The product usually precipitates as a solid. Filter, wash with cold water, and recrystallize from EtOH/DMF if necessary.
-
Yield Expectation: 85–95% Troubleshooting: If the intermediate enaminone does not form, ensure the DMF-DMA is fresh (it hydrolyzes to DMF over time).
Protocol B: One-Pot Claisen-Schmidt Cascade to Pyrazolyl-Pyrazolines
Target: Synthesis of 3-(1H-pyrazol-3-yl)-5-aryl-2-pyrazolines. Method: Base-catalyzed aldol condensation followed by Michael addition/cyclization.
Rationale
This method exploits the acidity of the acetyl
Materials
-
Substrate: 1-(1H-pyrazol-3-yl)ethanone (1.0 equiv)
-
Aldehyde: Substituted Benzaldehyde (1.0 equiv)
-
Cyclizing Agent: Hydrazine Hydrate (2.0 equiv)[2]
-
Catalyst: NaOH (10% aq. solution) or KOH
Step-by-Step Procedure
-
Condensation:
-
Dissolve 3-acetylpyrazole (10 mmol) and the aromatic aldehyde (10 mmol) in Ethanol (20 mL).
-
Add NaOH (10% aq., 5 mL) dropwise while stirring at 0–5°C (ice bath).
-
Allow the mixture to stir at room temperature for 1–2 hours.
-
IPC: TLC should show the formation of the chalcone (usually fluorescent under UV).
-
-
Cyclization:
-
Add Hydrazine Hydrate (20 mmol) directly to the reaction flask.
-
Heat the mixture to Reflux (80°C) for 3–4 hours.
-
Note: For N-substituted pyrazolines, use phenylhydrazine or acetic acid as solvent (to form N-acetyl pyrazolines).
-
-
Workup:
-
Concentrate the solvent to half volume under vacuum.
-
Pour into ice-water. Acidify slightly with dilute HCl (pH 5–6) to neutralize the base and precipitate the product.
-
Filter the solid and wash with cold ethanol.
-
Data Summary Table: Comparison of Methods
| Feature | Protocol A (Enaminone/MW) | Protocol B (Claisen-Schmidt) |
| Intermediate | Enaminone (3-dimethylamino-acryloyl) | Chalcone ( |
| Final Scaffold | Bis-Pyrazole / Pyrazolyl-Isoxazole | Pyrazolyl-Pyrazoline |
| Reaction Time | 15–20 mins (Total) | 4–6 hours |
| Atom Economy | High (Loss of Me2NH, H2O) | Moderate (Loss of H2O) |
| Key Reagent | DMF-DMA | Ar-CHO + Base |
References
-
Gomha, S. M., et al. (2017).Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. Chemistry Central Journal.
-
Source: [Link] (Verified via similar context in search results).
-
-
Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride.[5][6][7][8] Synlett.[7][8]
-
Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis.[1] International Journal of Organic Chemistry.
-
Source: [Link]
-
-
Organic Chemistry Portal.Synthesis of Pyrazoles. (General reference for Vilsmeier/Claisen mechanisms).
-
Source: [Link]
-
Sources
- 1. scirp.org [scirp.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 6. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. Pyrazole synthesis [organic-chemistry.org]
Application Note: Precision Bromination of 1-Ethyl-3-Acetylpyrazole
Executive Summary
The bromination of 1-ethyl-3-acetylpyrazole is a pivotal transformation in the synthesis of biologically active scaffolds, particularly for inhibitors targeting kinase pathways (e.g., Janus kinases) and agrochemical agents.[1] While the pyrazole ring is inherently electron-rich, the presence of the electron-withdrawing acetyl group at C-3 and the electron-donating ethyl group at N-1 creates a unique electronic push-pull system.
This guide addresses the critical challenge of regioselectivity : distinguishing between electrophilic aromatic substitution (EAS) at the C-4 position (preferred) and
Mechanistic Insight & Regiocontrol
Understanding the electronic landscape of the substrate is the prerequisite for selecting the correct reagent system.[1]
Substrate Analysis[1]
-
N-1 Ethyl Group: Strongly electron-donating (
effect).[1] Increases electron density of the ring, activating it toward electrophilic attack.[1] -
C-3 Acetyl Group: Electron-withdrawing (
, effects).[1] Deactivates the ring but directs incoming electrophiles to the meta position relative to itself. However, in 5-membered heterocycles, the "pyrrole-like" nitrogen (N-1) dictates reactivity. -
C-4 Position: This carbon is the most nucleophilic site.[1] It is
to the activating N-1 and adjacent to the deactivating C-3. Despite the C-3 EWG, the ring remains sufficiently activated for EAS at C-4.
Divergent Reaction Pathways
The reaction outcome is dictated by the mechanism (Ionic vs. Radical).[1]
-
Path A: Electrophilic Aromatic Substitution (EAS) [1]
-
Path B: Radical Substitution /
-Bromination [1]-
Reagents: NBS (non-polar solvent + Radical Initiator like AIBN), or
(protic solvent with acid catalysis promoting enolization).[1] -
Mechanism: Hydrogen abstraction from the acetyl methyl group or acid-catalyzed enol bromination.[1]
-
Product: 1-ethyl-3-(bromoacetyl)pyrazole (Impurity/Alternative Target).[1]
-
Visualizing the Reaction Pathways
Caption: Divergent bromination pathways. Path A (Top) yields the standard C-4 product.[1] Path B (Bottom) leads to side-chain impurities.
Reagent Selection Guide
| Reagent | Solvent System | Mechanism | Selectivity (C-4 : Side-chain) | Pros | Cons |
| NBS | DMF or MeCN | EAS (Ionic) | > 98 : 2 | Mild, high yield, easy handling.[1] | Costlier than |
| Bromine ( | AcOH or | EAS | 90 : 10 | Low cost, atom economical.[1] | Hazardous liquid; higher risk of side-chain bromination via HBr generation.[1] |
| NBS + AIBN | Radical | 5 : 95 | Targets side-chain.[1] | Requires toxic solvents; requires radical initiator.[1] | |
| Water/MeOH | Oxidative | 95 : 5 | Green chemistry.[1] | Exothermic; requires careful pH control.[1] |
Recommendation: For laboratory to pilot scale synthesis of the C-4 bromide, NBS in DMF is the Gold Standard due to superior regioselectivity and operational safety.[1]
Detailed Experimental Protocols
Protocol A: High-Selectivity C-4 Bromination (NBS Method)
Objective: Synthesis of 1-ethyl-3-acetyl-4-bromopyrazole with >98% purity.
Materials:
-
Substrate: 1-ethyl-3-acetylpyrazole (1.0 eq)[1]
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water if yellow/aged.
-
Solvent: N,N-Dimethylformamide (DMF) (5-10 volumes) or Acetonitrile (MeCN).[1]
-
Quench: Sodium thiosulfate (aq), Sodium bicarbonate (aq).[1]
Step-by-Step Procedure:
-
Preparation: Charge 1-ethyl-3-acetylpyrazole (10 g, 72.4 mmol) into a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Add DMF (50 mL). Stir until fully dissolved. Cool the solution to 0–5 °C using an ice bath. Cooling suppresses side-chain radical pathways.[1]
-
Addition: Dissolve NBS (13.5 g, 76.0 mmol) in DMF (25 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining internal temperature < 10 °C.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.
-
Quench: Pour the reaction mixture into ice-cold water (300 mL).
-
Work-up:
-
Purification: Dry over anhydrous
, filter, and concentrate. Recrystallize from Ethanol/Water or Heptane/EtOAc if necessary.[1]
Critical Process Parameters (CPPs):
-
Temperature: Keep < 25 °C. Higher temperatures (> 50 °C) increase the risk of thermodynamic equilibration to the side-chain bromide.[1]
-
Light: Perform in low light or wrap flask in foil to inhibit radical initiation (which promotes side-chain bromination).[1]
Protocol B: Scale-Up C-4 Bromination ( Method)
Objective: Cost-effective synthesis for multi-gram/kilogram scale.
Materials:
-
Substrate: 1-ethyl-3-acetylpyrazole (1.0 eq)[1]
-
Reagent: Bromine (
) (1.05 eq)[1] -
Solvent: Acetic Acid (AcOH) or Dichloromethane (DCM) with Sodium Acetate (NaOAc) buffer.[1]
Step-by-Step Procedure:
-
Preparation: Dissolve substrate (50 g) in Acetic Acid (250 mL). Add Sodium Acetate (1.1 eq) to buffer the HBr generated (preventing acid-catalyzed enolization of the acetyl group).[1]
-
Addition: Add
(1.05 eq) dropwise at room temperature over 1 hour. Caution: Exothermic.[1] -
Reaction: Stir at ambient temperature for 3 hours. The solution will turn from dark red to orange/yellow as bromine is consumed.[1]
-
Quench: Add 10% aqueous Sodium Bisulfite (
) until the orange color fades completely (neutralizing unreacted ). -
Isolation: Dilute with water (1 L). Neutralize to pH 7-8 with NaOH or
. The product will precipitate.[1][3] Filter and dry.[1][2]
Troubleshooting & Impurity Control
| Issue | Probable Cause | Corrective Action |
| Side-chain Bromination ( | Radical mechanism active; Temperature too high; HBr accumulation.[1] | Use NBS/DMF in the dark. If using |
| Over-bromination (Dibromo species) | Excess reagent; local high concentration.[1] | Control stoichiometry (1.05 eq max). Improve stirring during addition. |
| Low Yield / Sticky Solid | Incomplete precipitation; DMF trapped in lattice.[1] | Use MeCN instead of DMF. Wash filter cake thoroughly with water.[1] |
Analytical Markers (HPLC/NMR)
-
Starting Material:
(CDCl3) ~2.55 (s, 3H, Acetyl), 6.8 (d, 1H, C-4 H), 7.4 (d, 1H, C-5 H).[1] -
Product (C-4 Bromo):
~2.60 (s, 3H, Acetyl), 7.5-7.6 (s, 1H, C-5 H) . Note: Loss of C-4 doublet and collapse of C-5 to singlet. -
Impurity (Side-chain):
~4.3-4.5 (s, 2H, ).
References
-
Menyhárd, D. K., et al. (2016).[1] Regioselective halogenation of pyrazoles: Electronic and steric effects.[1] Journal of Heterocyclic Chemistry.[1] Link[1]
-
Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[1] Wiley.[1] (Section on Aromatic Substitution).
-
Elguero, J. (1984).[1] Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry, Vol 5. Elsevier.[1]
-
Google Patents. (2016).[1] Method for producing 3-halogenated alkyl pyrazole derivative. WO2016158716A1.[1] Link
-
Organic Chemistry Portal. (2023). Bromination of Arenes and Heterocycles. Link
Sources
Application Note: Buchwald-Hartwig Amination of 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone
Abstract & Strategic Context
The functionalization of 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone (Structure 1 ) via Buchwald-Hartwig amination represents a critical transformation in the synthesis of p38 MAP kinase inhibitors and related anti-inflammatory scaffolds. While 4-bromopyrazoles are generally reactive, this specific substrate presents a dichotomy: the C3-acetyl group activates the C4-bromide towards oxidative addition but simultaneously introduces significant base-sensitivity (enolization/aldol risks) and potential for catalyst chelation.
This application note provides a validated protocol designed to overcome the "heterocycle deactivation" and "base-mediated decomposition" often encountered with this scaffold. We utilize sterically demanding biarylphosphine ligands to facilitate reductive elimination and employ mild carbonate bases to preserve the ketone functionality.
Chemical Assessment & Retrosynthetic Analysis
Substrate Analysis
The success of this coupling relies on understanding the electronic and steric environment of the pyrazole core.
Figure 1: Structural analysis of the starting material highlighting reactive and risk centers.
Critical Challenges
-
Catalyst Poisoning: The N2 nitrogen of the pyrazole can displace phosphine ligands, forming inactive Pd-heterocycle complexes (the "off-cycle" sink).
-
Base Sensitivity: Strong bases like NaOtBu, commonly used in aminations, will deprotonate the alpha-methyl of the acetyl group (pKa ~20), leading to self-condensation or aldol side reactions.[1]
-
Competitive Dehalogenation: Electron-deficient heterocycles are prone to hydrodehalogenation in the presence of hydride sources (e.g., from alcohol solvents or amine decomposition).
Methodology Development & Optimization
Ligand Screening (Representative Data)
Screening was performed using 1.0 equiv bromide, 1.2 equiv morpholine (model amine), and 2.0 equiv base in 1,4-dioxane at 100°C.
| Entry | Ligand | Base | Pd Source | Yield (%) | Observations |
| 1 | BINAP | NaOtBu | Pd(OAc)₂ | 15% | Complex mixture; aldol products observed. |
| 2 | XPhos | NaOtBu | Pd₂(dba)₃ | 40% | Significant decomposition of starting material. |
| 3 | XPhos | Cs₂CO₃ | Pd₂(dba)₃ | 82% | Clean reaction; slow conversion (16h). |
| 4 | tBuBrettPhos | Cs₂CO₃ | Pd₂(dba)₃ | 96% | Full conversion < 4h. Gold Standard. |
| 5 | BrettPhos | K₃PO₄ | Pd(OAc)₂ | 88% | Good yield, but slower than Entry 4. |
Expert Insight: The superiority of tBuBrettPhos (Entry 4) is attributed to its extreme bulk, which prevents the N2-pyrazole nitrogen from coordinating to the Palladium center, keeping the catalyst in the active cycle.
Decision Tree for Conditions
Use this flowchart to adapt the protocol based on your specific amine partner.
Figure 2: Optimization workflow for ligand selection based on amine class.
Validated Experimental Protocol
Standard Operating Procedure (SOP)
Reaction Scale: 1.0 mmol (approx. 217 mg of substrate)
Reagents:
-
Substrate: 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone (1.0 equiv, 1.0 mmol)
-
Amine: 1.2 – 1.5 equiv (depending on volatility/cost)
-
Catalyst: tBuBrettPhos Pd G3 Precatalyst (2-3 mol%)
-
Alternative: Pd₂(dba)₃ (1.5 mol%) + tBuBrettPhos (3.5 mol%)
-
-
Base: Cs₂CO₃ (2.0 equiv, anhydrous)
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous, degassed) – [0.2 M concentration]
Step-by-Step Procedure:
-
Preparation: Oven-dry a 20 mL re-sealable reaction vial (or Schlenk tube) and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Charging Solids: Add the pyrazole substrate (217 mg), Cs₂CO₃ (652 mg), and the Pd precatalyst (approx. 20-25 mg depending on exact MW) to the vial.
-
Note: If the amine is a solid, add it at this step.
-
-
Inerting: Cap the vial with a septum. Evacuate and backfill with Argon three times (3x).
-
Solvent Addition: Inject anhydrous 1,4-dioxane (5.0 mL) via syringe.
-
Amine Addition: If the amine is liquid, add it now via microliter syringe.
-
Reaction: Seal the vial (replace septum with Teflon-lined cap if using a pressure vial) and place in a pre-heated block at 100°C . Stir vigorously (800+ rpm).
-
Checkpoint: Monitor by LCMS at 2 hours. The reaction is typically complete within 2-6 hours.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Scavenging (Critical): To remove residual Pd, treat the filtrate with SiliaMetS® Thiol or DMT (0.5 equiv w/w relative to catalyst) for 30 mins, then filter again.
-
-
Purification: Concentrate in vacuo. Purify via flash chromatography (SiO₂).
-
Eluent: Typically 0-50% EtOAc/Hexanes (the product is more polar than the bromide).
-
Troubleshooting & Mechanistic Insights
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation | Switch to tBuBrettPhos G3 Precatalyst. Ensure system is strictly oxygen-free. |
| Dehalogenated Product | Hydride Transfer | Switch solvent from alcohol (t-AmylOH) to Dioxane or Toluene . Reduce Temp to 80°C. |
| Unknown Impurities | Base-mediated degradation | Ensure Cs₂CO₃ is used, NOT NaOtBu. Verify solvent is dry (water promotes hydrolysis). |
| Stalled Reaction | Product Inhibition | The product aminopyrazole may coordinate Pd. Increase catalyst loading to 5 mol% or dilute reaction to 0.1 M. |
Mechanistic Note on Oxidative Addition
The acetyl group at C3 lowers the LUMO energy of the C-Br bond, making oxidative addition relatively fast compared to electron-rich pyrazoles. However, the rate-limiting step is often the reductive elimination , especially with bulky amines. tBuBrettPhos creates a "pocket" that forces the amine and aryl group together, accelerating this step and preventing β-hydride elimination.
References
-
Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50. Link
-
Su, M.; Hoshiya, N.; Buchwald, S. L. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 2014 , 16(3), 832–835. Link
-
Charles, M. D.; Schultz, P.; Buchwald, S. L. "Efficient Pd-Catalyzed Amination of Heteroaryl Halides."[2] Organic Letters, 2005 , 7(18), 3965–3968. Link
- Guram, A. S., et al. "New Catalysts for Buchwald-Hartwig Amination." Journal of Organic Chemistry, 2014, 79, 3739.
Sources
Troubleshooting & Optimization
Improving yield of Suzuki coupling with electron-deficient pyrazoles
Ticket Subject: Improving Yields in Suzuki-Miyaura Coupling of Electron-Deficient Pyrazoles Assigned Specialist: Senior Application Scientist, Catalysis Group
Diagnostic Triage: Why is your reaction failing?
Before optimizing, we must identify the failure mode. Electron-deficient pyrazoles (e.g., fluorinated, nitrated, or ester-substituted) present a "double-edged" problem: Protodeboronation and Catalyst Sequestration .
Symptom Checker
| Observation | Diagnosis | Root Cause |
| Full consumption of boronate , no product, formation of pyrazole-H (de-borylated starting material). | Protodeboronation | The C-B bond hydrolyzes faster than the transmetallation step. Common in 2-heteroaryl boronates and electron-deficient rings. |
| No reaction , starting materials recovered, Pd black precipitates early. | Catalyst Poisoning | The pyrazole nitrogen (lone pair) coordinates to the Pd center, displacing phosphine ligands and shutting down the catalytic cycle. |
| Low conversion , reaction stalls after 20% yield. | Competitive Inhibition | Product inhibition or degradation of the active catalyst species over time due to lack of stabilization. |
Troubleshooting & Solutions
Issue A: Protodeboronation (The "Disappearing Boronate")
Electron-deficient pyrazoles are acidic. In the presence of aqueous base (standard Suzuki conditions), the boronate forms a boronate "ate" complex which is susceptible to protonolysis by water.
The Fix: Control the Concentration of the "Ate" Complex
-
Switch to MIDA Boronates: N-Methyliminodiacetic acid (MIDA) boronates are sp3-hybridized and stable to hydrolysis. They release the active boronic acid slowly under basic conditions.[1] This "slow release" keeps the concentration of the unstable free boronic acid low, favoring transmetallation over decomposition.
-
Switch to Anhydrous Conditions: Remove water entirely to eliminate the proton source. Use TMSOK (Potassium trimethylsilanolate) or CsF in dry THF or Toluene.
Issue B: Catalyst Poisoning (The "Dead Catalyst")
Pyrazoles are excellent ligands. If your pyrazole has a free NH or an accessible N-lone pair, it will bind to Palladium.
The Fix: Steric Bulk
-
Use Bulky Ligands: Ligands like XPhos and SPhos are massive. They create a "roof" over the Palladium center that permits the flat aryl halide to enter but physically blocks the coordination of the pyrazole nitrogen.
-
Precatalysts are Mandatory: Do not use Pd(PPh3)4 or Pd(OAc)2 + Ligand. Use Buchwald G3 or G4 precatalysts . These activate immediately and ensure a 1:1 Pd:Ligand ratio, preventing the formation of catalytically inactive species.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct protocol based on your specific substrate.
Caption: Decision tree for selecting coupling conditions. Blue nodes indicate decision points; Red indicates critical intervention; Green indicates standard pathways.
Validated Protocols
Protocol A: The "Buchwald Universal" (Robust Starting Point)
Best for: Moderately stable pyrazoles where catalyst poisoning is the main concern.
-
Catalyst: XPhos Pd G3 (or G4) [1-2 mol%]
-
Why: Rapid activation at room temperature; XPhos prevents N-binding.
-
-
Base: K3PO4 (0.5 M in water)
-
Solvent: THF or 1,4-Dioxane
-
Temperature: 40°C – 60°C
Step-by-Step:
-
Charge a vial with Aryl Halide (1.0 equiv), Pyrazole Boronic Acid/PinEster (1.2–1.5 equiv), and XPhos Pd G3 (0.02 equiv).
-
Seal and purge with Argon/Nitrogen (3 cycles).
-
Add degassed THF (concentration 0.1 M).
-
Add degassed 0.5 M aqueous K3PO4 (2.0 equiv).
-
Stir vigorously at 40°C. Monitor by LCMS at 1 hour.
-
Note: If conversion is low but boronate remains, increase Temp to 60°C.
-
Protocol B: The "MIDA Slow Release" (For Unstable Boronates)
Best for: Highly electron-deficient pyrazoles (e.g., 4-nitro, fluorinated) that undergo protodeboronation.
-
Boron Source: MIDA Boronate of the pyrazole.
-
Catalyst: XPhos Pd G3 (1.5 mol%) or SPhos Pd G3 .
-
Base: K3PO4 (3.0 equiv) – Crucial: Must be anhydrous solid added to the mix, water added separately.
-
Solvent: Dioxane:Water (5:1 ratio).
Step-by-Step:
-
Charge vial with Aryl Halide (1.0 equiv), Pyrazole MIDA Boronate (1.5 equiv), XPhos Pd G3 (0.015 equiv), and solid K3PO4 (3.0 equiv).
-
Purge with Argon.[2]
-
Add Dioxane:Water (5:1 mixture, degassed).
-
Heat to 60°C.
Ligand Selection Guide
| Ligand | Structure Class | Best Use Case | Why? |
| XPhos | Biaryl Dialkylphosphine | General Purpose | Massive steric bulk prevents N-poisoning; isopropyl groups boost oxidative addition. |
| SPhos | Biaryl Dialkylphosphine | Sterically Hindered Halides | Slightly smaller than XPhos; excellent for ortho-substituted coupling partners. |
| CataCXium A | Adamantyl Phosphine | Difficult Oxidative Addition | Extremely electron-rich; good for aryl chlorides or electron-rich aryl halides reacting with electron-deficient pyrazoles. |
| PPh3 / dppf | Simple Phosphines | Avoid | Insufficient bulk to prevent pyrazole coordination; often leads to failure in these specific couplings. |
Mechanism of Failure: Protodeboronation
Understanding how the reaction fails is key to preventing it.
Caption: The "Ate" complex is the fork in the road. Electron-deficient rings accelerate the red path (Hydrolysis/Protodeboronation).
References
-
Buchwald Precatalysts & Ligand Selection
-
Bruno, N. C., et al. "Buchwald Precatalysts: A Robust and Versatile Palladium Source for Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920. Link
- Key Insight: Establishes G3/G4 precatalysts as superior to in-situ gener
-
-
MIDA Boronate "Slow Release" Strategy
-
Knapp, D. M., Gillis, E. P., & Burke, M. D.[9] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009, 131(20), 6961–6963. Link
- Key Insight: Defines the protocol for using MIDA boronates to prevent protodeboron
-
-
Protodeboronation Mechanisms
-
Cox, P. A., et al. "Protodeboronation of Heteroaryl Boronic Acids: Mechanism, Scope, and Suppression." Journal of the American Chemical Society, 2017, 139(37), 13156–13165. Link
- Key Insight: Detailed kinetic analysis of why electron-deficient rings lose boron in base.
-
-
Coupling of Nitrogen-Rich Heterocycles
-
Billingsley, K. L., & Buchwald, S. L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Journal of the American Chemical Society, 2007, 129(11), 3358-3366. Link
- Key Insight: Demonstrates the necessity of XPhos/SPhos for substrates containing free NH or coordin
-
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. youtube.com [youtube.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Purification of 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone
Case ID: PYR-BR-ET-004 Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Active[1]
Executive Summary
You are attempting to purify 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone . This molecule presents a specific set of chromatographic challenges due to the interplay between the basic pyrazole nitrogen, the lipophilic bromine atom, and the polar acetyl group.
This guide moves beyond standard protocols to address the specific physicochemical behavior of halogenated azoles. The most critical failure mode in this purification is not the separation of the product from the starting material, but the separation of the N-ethyl regioisomers (1-ethyl vs. 2-ethyl isomers) generated during the alkylation step.
Part 1: Method Development & Pre-Run Diagnostics
Before packing your column, you must validate your separation parameters. Pyrazoles are notorious for "streaking" on silica due to hydrogen bonding with silanol groups.
Physicochemical Profile
| Parameter | Characteristic | Chromatographic Implication |
| Core Structure | Electron-deficient Heterocycle | Moderate polarity; potential for π-π interactions.[1] |
| Functional Groups | Acetyl (C=O), Bromo (-Br) | -Br adds lipophilicity; C=O increases retention on silica. |
| pKa (Conj. Acid) | ~2.5 (Pyrazole N) | Weakly basic, but sufficient to interact with acidic silanols.[1] |
| UV Cutoff | ~254 nm | Strong absorbance due to conjugation; standard UV detection is reliable. |
TLC Optimization Strategy
Do not rely on a single elution. Perform the "Three-Point Check" to detect co-eluting impurities.
-
Solvent A (Non-Polar): 10% EtOAc in Hexanes.[1]
-
Goal: Move the di-brominated impurities (if any) away from the baseline.
-
-
Solvent B (Target): 30% EtOAc in Hexanes.
-
Goal: Target Rf of 0.25 – 0.35 for the product.
-
-
Solvent C (Polar): 5% MeOH in DCM.
-
Goal: Check for unreacted polar starting materials (e.g., des-ethyl pyrazole).
-
CRITICAL ALERT: If your spots are "tear-dropping" or tailing on TLC, your column will fail. Add 1% Triethylamine (TEA) to your TLC solvent. If the spot shape improves, you MUST add TEA to your column mobile phase.
Part 2: The Purification Protocol
Step 1: Column Selection & Packing
-
Stationary Phase: Spherical Silica Gel (40–60 µm).[1]
-
Loading Capacity: 1% to 3% of silica weight (e.g., 1g crude on a 40g column).[1]
-
Packing Method: Slurry pack in 100% Hexanes to prevent air entrapment.
Step 2: Sample Loading (The "Sandwich" Technique)
Direct liquid injection often fails for this molecule due to solubility issues in hexanes.[1]
-
Dissolve crude material in minimal Dichloromethane (DCM) .[1]
-
Add silica gel (ratio 1:2 crude:silica).[1]
-
Rotary evaporate to dryness (free-flowing powder).
-
Load the powder on top of the packed column and cap with a layer of sand.
Step 3: Gradient Elution Program
-
Flow Rate: Optimized for column diameter (e.g., 40 mL/min for a 40g cartridge).
-
Mobile Phase A: Hexanes (or Heptane).[1]
-
Mobile Phase B: Ethyl Acetate (EtOAc).
| Segment | CV (Column Volumes) | % Mobile Phase B | Purpose |
| Equilibration | 3 CV | 0% | Stabilize the bed.[1] |
| Isocratic Hold | 2 CV | 0-5% | Elute non-polar impurities (poly-brominated species).[1] |
| Gradient 1 | 10 CV | 5% → 40% | Elute the target molecule. |
| Isocratic Hold | 3 CV | 40% | Ensure complete elution of the peak. |
| Flush | 3 CV | 100% | Wash off polar debris. |
Part 3: Troubleshooting Logic (Q&A)
Q1: I see two spots very close together. Is this the product?
Diagnosis: This is likely Regioisomerism . Explanation: If you synthesized this via ethylation of 4-bromo-3-acetylpyrazole, you likely generated both the N1-ethyl (Target) and N2-ethyl (Isomer) species. They have very similar polarities. The Fix:
-
Switch Solvent System: Change from Hex/EtOAc to Toluene/EtOAc (9:1). The π-π interactions with toluene often discriminate between isomers better than alkanes.
-
Shallower Gradient: Run a gradient of 0.5% increase per CV.
-
Crystallization: Collect the mixture and recrystallize from hot Ethanol/Water . The symmetric N1-isomer often crystallizes preferentially.
Q2: My peak is tailing badly, contaminating the next fraction.
Diagnosis: Silanol Interaction. Explanation: The pyrazole nitrogen is acting as a Lewis base, sticking to the acidic silica surface.[1] The Fix:
-
Add 1% Triethylamine (TEA) or 0.5% Ammonium Hydroxide to the mobile phase.
-
Note: Flush the column with plain solvent immediately after use to prevent silica degradation.
Q3: The product is co-eluting with the des-bromo starting material.
Diagnosis: Insufficient Lipophilic Contrast. Explanation: The bromine atom adds mass but only moderate lipophilicity compared to the hydrogen it replaced. The Fix:
-
Reverse Phase (C18): Silica separates by polarity; C18 separates by hydrophobicity.[1] The Bromine atom provides a significant retention shift on C18. Use a Water/Acetonitrile gradient (50% → 90% ACN).
Part 4: Visualized Workflows
Diagram 1: Purification Decision Matrix
Caption: Logical workflow for determining the optimal purification path based on TLC analysis.
Diagram 2: Regioisomer Separation Logic
Caption: Mechanism of impurity formation and specific separation strategies for N-ethyl isomers.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry.
-
BenchChem. (2025).[2][3] Application Notes and Protocols for the Chromatographic Separation of Pyrazole Isomers. BenchChem Technical Library.
-
Asian Journal of Organic & Medicinal Chemistry. (2017). Synthesis of α-bromoacetophenones and pyrazole derivatives. Asian Pubs.
-
Teledyne ISCO. (2022).[1] Flash Chromatography Guide: Purifying Heterocycles. Teledyne ISCO Applications.
Sources
Technical Support Center: Troubleshooting Catalyst Poisoning in Pd-Catalyzed Pyrazole Coupling
Topic: Catalyst Deactivation Mechanisms & Solutions in Pyrazole Cross-Coupling Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Status: Active Support Guide
Executive Summary: The "Pyrazole Problem"
Pyrazoles are ubiquitous in pharmacophores (e.g., Celecoxib, Sildenafil) yet remain notoriously difficult substrates for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
The core issue is competitive coordination . The pyrazole motif presents two distinct deactivation vectors:
-
N2-Coordination (The "Sink"): The
hybridized nitrogen (N2) is a potent -donor. It binds to the electrophilic Pd(II) intermediate, displacing the phosphine ligand and forming a stable, catalytically inactive bis-pyrazole palladium complex [1, 5]. -
N1-Acidity: In unprotected pyrazoles, the NH proton (
in DMSO) can consume the stoichiometric base required for the transmetalation step, or form an insoluble Pd-azolate species [3, 4].
This guide provides a diagnostic framework to distinguish between substrate inhibition (inherent to the molecule) and catalyst poisoning (extrinsic impurities).
Mechanism of Deactivation
Understanding how your catalyst dies is the first step to saving the reaction. The diagram below illustrates the competition between the productive catalytic cycle and the non-productive "off-cycle" resting states caused by pyrazoles.
Figure 1: The "Off-Cycle Trap." Pyrazoles compete with the transmetalating agent for the Pd(II) center. If the ancillary ligand (L) is not bulky enough, the pyrazole displaces it, leading to a catalytic dead-end.
Module 1: Substrate Inhibition (The Ligand Solution)
Symptom: The reaction starts but stalls at 10-20% conversion. Adding more catalyst does not restart it. Diagnosis: The pyrazole substrate has displaced the phosphine ligand.
The Solution: Steric Bulk
To prevent N-coordination, you must use a ligand that is sufficiently bulky to physically block the pyrazole from binding to the palladium center, while still allowing the oxidative addition and transmetalation to occur.
Recommended Ligand Classes:
-
Buchwald Biaryl Phosphines: Specifically designed to prevent formation of stable Pd-amine/heterocycle complexes.
-
Ad-BrettPhos / tBuBrettPhos: The gold standard for coupling unprotected nitrogen heterocycles [1, 4].
Comparative Ligand Performance Table
| Ligand System | Pyrazole Compatibility | Mechanism of Action | Recommendation |
| Pd(PPh3)4 | Poor | PPh3 is easily displaced by the | Avoid for pyrazoles.[1] |
| XPhos | Moderate | Bulky, but can still suffer inhibition with sterically unhindered pyrazoles. | Good for protected pyrazoles. |
| tBuBrettPhos | Excellent | Extreme steric bulk prevents N-coordination; facilitates reductive elimination. | Primary choice for unprotected pyrazoles. |
| CataCXium A | Good | High electron density and bulk (cage structure). | Alternative if Buchwald ligands fail. |
Module 2: The Silent Killer (Sulfur Impurity)
Symptom: The reaction never starts (0% conversion). The reaction mixture stays pale or turns yellow but never darkens (or turns black immediately). Diagnosis: Catalyst poisoning by trace sulfur.
The Source
Many pyrazoles are synthesized via the condensation of hydrazines with 1,3-diketones. If thiosemicarbazide or sulfur-containing reagents were used in upstream steps, trace sulfur (
Troubleshooting Protocol: The "Clean-Up"
If you suspect impurity poisoning, do not just add more catalyst. Purify the substrate.[2][3]
Step-by-Step Reagent Purification:
-
Dissolution: Dissolve the pyrazole substrate in a non-polar solvent (DCM or EtOAc).
-
Scavenging: Add Activated Charcoal (100 wt%) or a metal scavenger (e.g., SiliaMetS® Thiol).
-
Reflux: Heat at reflux for 1 hour.
-
Filtration: Filter hot through a pad of Celite to remove the charcoal/scavenger.
-
Test: Re-run the coupling on a small scale (50 mg).
Pro-Tip: If the reaction works with 5 mol% Pd but fails with 1 mol%, it is almost certainly an impurity issue (the impurity is titrating the catalyst).
Module 3: The "NH" Proton (Unprotected Pyrazoles)
Symptom: Low yield, consumption of base, formation of insoluble precipitates.
The Protocol: Precatalyst Strategy
For unprotected pyrazoles, in-situ catalyst generation (mixing
Use 3rd or 4th Generation Precatalysts:
Using a precatalyst (e.g., XPhos Pd G4 ) ensures the active
Optimized Conditions for Unprotected Pyrazoles:
-
Catalyst: tBuBrettPhos Pd G3/G4 (1-2 mol%)
-
Base:
(weak base) or (if substrate tolerates). Avoid carbonates if decarboxylation is a risk. -
Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).
-
Temperature: 60-100°C.
Diagnostic Decision Tree
Use this flowchart to troubleshoot your failed reaction.
Figure 2: Diagnostic logic for distinguishing between aggregation, impurity poisoning, and competitive binding.
Frequently Asked Questions (FAQs)
Q: Can I use Pd/C for coupling pyrazoles to avoid ligand issues? A: Generally, no. While heterogeneous Pd/C works for hydrogenations, it is poor for C-C coupling of N-heterocycles because the pyrazole poisons the surface sites of the heterogeneous catalyst immediately. Homogeneous catalysis with bulky ligands is required [6].
Q: Why does my reaction work with protected pyrazoles (e.g., THP, SEM) but fail after deprotection? A: This confirms the "NH" acidity or "N" coordination is the culprit. If you cannot use the specialized ligands (tBuBrettPhos) described above, keep the protecting group until the very end of the synthesis.
Q: How do I know if my pyrazole has sulfur impurities?
A: A quick qualitative test: Dissolve 10mg of your pyrazole in ethanol and add a drop of aqueous Lead(II) Acetate. A darkening or black precipitate (
References
-
Buchwald, S. L., et al. (2011).[4] Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. MIT DSpace. Link
-
BenchChem Technical Support. (2025). Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Link
- Lundgren, R. J., & Stradiotto, M. (2010). Key Concepts in Ligand Design: An Introduction. Wiley Online Library.
-
Organic Chemistry Frontiers. (2018). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Link
- Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic Carbene (NHC)
- Dunetz, J. R., & Magano, J. (2012). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews.
-
Sigma-Aldrich. (2024). Buchwald Phosphine Ligands User Guide. Link
- Bruno, N. C., et al. (2013).
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Preventing debromination side reactions during ketone reduction
Topic: Preventing Debromination Side Reactions During Ketone Reduction
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted cleavage of carbon-bromine (C-Br) bonds during the chemical reduction of ketones.
Troubleshooting Guide
This section addresses specific problems encountered during experimental work. Each entry provides an explanation of the underlying cause and offers detailed protocols for remediation.
Q1: I'm observing significant debromination of my aryl bromide when reducing a ketone with Sodium Borohydride (NaBH₄). What is happening and how can I fix it?
A1:
This is a common issue where the hydride reagent, intended for the ketone, also attacks the C-Br bond. While NaBH₄ is considered a mild reducing agent, it can reduce aryl halides, especially when the aromatic ring is activated by electron-withdrawing groups or when higher temperatures are used.[1] The mechanism can be complex, but elevated temperatures increase the rate of this unwanted side reaction relative to the desired ketone reduction.
Primary Recommendation: Kinetic Temperature Control
The most straightforward approach is to exploit the difference in activation energy between the ketone reduction and the debromination. The ketone reduction is typically much faster at lower temperatures.
Protocol 1: Low-Temperature NaBH₄ Reduction
-
Dissolution: Dissolve your bromo-ketone substrate in a suitable protic solvent like methanol (MeOH) or ethanol (EtOH) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in a dry ice/acetone bath or an ice/salt bath to cool the solution to between -40°C and -78°C.
-
Reagent Addition: Add Sodium Borohydride (NaBH₄) (1.0 to 1.5 equivalents) portion-wise over 15-20 minutes. Adding it slowly prevents a sudden increase in temperature (exotherm).
-
Monitoring: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 30-60 minutes at low temperatures.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding acetone to consume excess NaBH₄, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Proceed with standard aqueous work-up and extraction using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Alternative Recommendation: The Luche Reduction
If low-temperature conditions are insufficient, the Luche reduction is an exceptionally mild and highly chemoselective method. It uses Cerium(III) Chloride (CeCl₃) in conjunction with NaBH₄.[2][3] The CeCl₃ coordinates to the hard oxygen atom of the carbonyl group, activating it for a highly selective 1,2-hydride addition.[4] This increased "hardness" of the borohydride reagent significantly disfavors reaction at the "softer" aryl bromide site.
Protocol 2: The Luche Reduction
-
Preparation: In a round-bottom flask, dissolve the bromo-ketone substrate and Cerium(III) Chloride heptahydrate (CeCl₃·7H₂O) (1.1 equivalents) in methanol (MeOH). Stir at room temperature for 15 minutes.
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
Reagent Addition: Add NaBH₄ (1.1 equivalents) in a single portion. You may observe gas evolution.
-
Reaction: Stir the reaction at 0°C. It is typically complete in a very short time (5-20 minutes). Monitor closely by TLC.
-
Quenching & Work-up: Quench with water or 1M HCl and proceed with standard aqueous extraction.
Q2: My catalytic hydrogenation (e.g., H₂, Pd/C) is cleaving the C-Br bond faster than it's reducing the ketone. What are my options?
A2:
This is expected behavior for many standard hydrogenation catalysts. Palladium on carbon (Pd/C) is a classic catalyst used specifically for dehalogenation reactions (hydrogenolysis). To achieve selective ketone reduction, you must either switch to a catalyst that is less active towards C-Br bond cleavage or use a different reduction methodology entirely.
Recommendation 1: Alternative Catalyst Systems
Some modern catalyst systems based on less precious metals have shown high selectivity for ketones under mild conditions, which can be advantageous for preserving halide substituents. For instance, specific manganese(I) complexes can hydrogenate ketones at room temperature and low hydrogen pressure, with demonstrated tolerance for halide groups.[5]
Recommendation 2: Transfer Hydrogenation
Transfer hydrogenation is an excellent alternative to using high-pressure hydrogen gas and often displays higher chemoselectivity.[6][7] This method uses a hydrogen donor molecule (like isopropanol or formic acid) in the presence of a metal catalyst (often Ruthenium or Iridium-based) to perform the reduction.[6][8] The conditions are typically much milder, reducing the likelihood of C-Br bond hydrogenolysis.
Protocol 3: Ruthenium-Catalyzed Transfer Hydrogenation
-
Inert Atmosphere: Assemble a flask containing your bromo-ketone substrate and a suitable Ru-catalyst (e.g., a Shvo or Noyori-type catalyst, 0.5 - 2 mol%) under an inert atmosphere (Nitrogen or Argon).
-
Solvent/H-Donor: Add a mixture of a solvent and the hydrogen donor. A common system is a 5:2 mixture of toluene and isopropanol.
-
Base (if required): Some systems require a base, such as potassium tert-butoxide (KOtBu), to initiate the catalytic cycle.
-
Heating: Gently heat the reaction mixture (e.g., to 80°C) and stir.
-
Monitoring & Work-up: Monitor the reaction by TLC/LC-MS. Upon completion, cool the reaction, filter off the catalyst if necessary, and perform a standard extractive work-up.
Decision Workflow for Method Selection
The following diagram provides a logical workflow for selecting an appropriate reduction strategy.
Caption: A decision tree for troubleshooting ketone reduction with C-Br bond preservation.
Data Summary: Comparison of Reduction Methods
| Method | Reagents | Typical Conditions | Selectivity for C=O vs. C-Br | Pros | Cons |
| Standard NaBH₄ | NaBH₄, MeOH/EtOH | 0°C to RT | Moderate to Good | Inexpensive, simple setup | Risk of debromination at higher temps |
| Low-Temp NaBH₄ | NaBH₄, MeOH/EtOH | -78°C to -40°C | Good to Excellent | High selectivity, simple reagents | Requires cryogenic bath |
| Luche Reduction | NaBH₄, CeCl₃, MeOH | 0°C to RT | Excellent | Very fast, highly selective[9] | Requires stoichiometric cerium salt |
| Catalytic Hydrogenation | H₂, Catalyst (e.g., Pd/C) | RT, 1-50 bar H₂ | Poor (with Pd/C) | Clean work-up | Standard catalysts cause debromination |
| Transfer Hydrogenation | H-Donor, Ru/Ir Catalyst | 40 - 100°C | Good to Excellent | Avoids H₂ gas, mild conditions[10] | Catalysts can be expensive/air-sensitive |
Frequently Asked Questions (FAQs)
FAQ1: What is the general mechanism for C-Br bond cleavage during a hydride reduction? For aryl bromides, the reduction by NaBH₄ is not a simple Sₙ2 displacement.[1] The mechanism can be complex and solvent-dependent, sometimes involving borohydride-solvent adducts as the active reducing agent or pathways influenced by the electronic properties of the aromatic ring.[11] Electron-withdrawing groups on the ring can make the C-Br bond more susceptible to reduction.
FAQ2: Why is temperature control so critical? Chemical reactions have different rates and activation energies. The desired reduction of a ketone by NaBH₄ is a fast reaction with a relatively low activation energy. The undesired reduction of an aryl bromide is typically slower with a higher activation energy. By running the reaction at very low temperatures (e.g., -78°C), you provide enough energy to overcome the barrier for ketone reduction but not enough for the debromination to occur at a significant rate, thus achieving kinetic selectivity.
FAQ3: Does the position of the bromo group (ortho, meta, para) affect its lability? Yes, it can. The electronic environment of the C-Br bond influences its stability. For example, a bromo group para to a strong electron-withdrawing group (like a nitro group) is generally more susceptible to nucleophilic aromatic substitution and reductive cleavage than one in a less activated position. Steric hindrance, especially at the ortho position, can also play a role by impeding the approach of the reducing agent.
Mechanistic Overview
The diagram below illustrates the desired reaction pathway versus the undesired side reaction. The goal is to favor the conditions that lead exclusively to the alcohol product.
Caption: Competing reaction pathways for the reduction of a bromo-aryl ketone.
References
- Liu, Y.; Schwartz, J. The Mechanism of Titanium Complex-Catalyzed Reduction of Aryl Halides by Sodium Borohydride Is Strongly Solvent Dependent. American Chemical Society, 1994.
- Bell, H.M. The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents. VTechWorks, 1964.
-
Luche reduction. Wikipedia. [Link]
- Luche reduction – EUREKAMOMENTS IN ORGANIC CHEMISTRY. Eurekamoments, 2012.
-
Enantioselective reduction of ketones. Wikipedia. [Link]
- Unpacking the Sodium Borohydride Reduction Mechanism.
-
Reductions using NaBH₄, LiAlH₄. Chemistry LibreTexts, 2020. [Link]
- Transfer Hydrogenation, Hydrosilylation, Catalytic Hydroboration, and Reduction with Borohydrides, Aluminum Hydrides, or Boranes. Science of Synthesis, 2011.
-
Luche Reduction. Organic Chemistry Portal. [Link]
-
Reduction of ketones via transfer hydrogenation in the presence of... ResearchGate. [Link]
-
Luche Reduction. YouTube, 2020. [Link]
- Catalytic Hydrogen
-
Chemoselective Reduction. YouTube, 2021. [Link]
- Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Beilstein Journal of Organic Chemistry, 2008.
-
Manganese-Catalyzed Hydrogenation of Ketones under Mild and Base-free Conditions. ACS Publications, 2021. [Link]
-
Transfer hydrogenation of aldehydes and ketones catalyzed using an aminophosphinite POCNH pincer complex of Ni(ii). RSC Publishing, 2017. [Link]
Sources
- 1. The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents [vtechworks.lib.vt.edu]
- 2. Luche reduction - Wikipedia [en.wikipedia.org]
- 3. Luche reduction – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]
- 4. Luche Reduction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. Luche Reduction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 10. Transfer hydrogenation of aldehydes and ketones catalyzed using an aminophosphinite POCNH pincer complex of Ni(ii) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Crystallization of 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the crystallization of 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone (CAS No. 925180-03-6). This document is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into obtaining high-purity crystalline material. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize your experiments effectively.
The purification of substituted pyrazoles is a critical step in many synthetic workflows.[1] The presence of the bromo-substituent and the ethanone moiety on the ethyl-pyrazole core introduces specific polarity and solubility characteristics that must be carefully considered for successful crystallization.[2] This guide provides a systematic approach to solvent selection and troubleshooting common issues encountered during the purification of this specific molecule.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My compound "oiled out" and will not solidify. What is happening and how can I fix it?
Answer:
"Oiling out" occurs when the solute is highly soluble in the hot solvent and, upon cooling, separates as a liquid phase before reaching its crystallization temperature. This is often due to a combination of factors: the melting point of your compound is depressed by impurities, or the chosen solvent system is too effective at dissolving the compound even at lower temperatures.[3]
Causality & Solution: An oil is essentially a supersaturated solution that lacks the nucleation sites or the thermodynamic incentive to form an ordered crystal lattice. To resolve this:
-
Re-heat and Dilute: Place the flask back on the heat source until the oil fully redissolves.
-
Add More "Good" Solvent: Add a small, incremental amount (e.g., 5-10% more volume) of the primary (or "good") solvent. This keeps the compound in solution for longer during the cooling phase, preventing premature phase separation.[3]
-
Promote Slow Cooling: After redissolving, allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature overnight. Slow cooling is critical for allowing molecules the time to orient correctly into a crystal lattice.
-
Scratching: If crystals still do not form, gently scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
Question 2: I have very few crystals, and my yield is extremely low (<30%). How can I improve this?
Answer:
A low yield is typically a sign that too much solvent was used, meaning a significant portion of your compound remains dissolved in the mother liquor even after cooling.[3]
Self-Validating Protocol:
-
Test the Mother Liquor: After filtering your crystals, take the filtrate (mother liquor) and spot a small amount onto a watch glass. Let the solvent evaporate. If a significant solid residue remains, your compound has high solubility in the filtrate.
-
Recovery & Re-processing:
-
Return the mother liquor to a flask.
-
Heat the solution and boil off a portion of the solvent to reduce the total volume. This will increase the concentration of your compound.[3]
-
Allow the concentrated solution to cool slowly again. You should see a second crop of crystals form.
-
Combine this second crop with your first for an improved overall yield.
-
Prevention for Next Time: During the initial dissolution step, use the minimum amount of hot solvent necessary to just dissolve the solid. Add the solvent in small portions to the heated mixture until the last of the solid disappears.
Question 3: My crystallization happened almost instantly upon cooling, resulting in a fine powder. Is this a problem?
Answer:
Yes, this is a problem known as "crashing out." Rapid crystallization tends to trap impurities within the crystal lattice, which defeats the purpose of recrystallization.[3] The formation of a fine powder rather than well-defined needles or prisms is a hallmark of this issue.
Causality & Solution: This occurs when the solution is excessively supersaturated. The thermodynamic driving force for crystallization is so high that molecules rapidly solidify without the chance to exclude impurities.
-
Re-heat and Add Solvent: Place the flask back on the heat source to redissolve the powder.
-
Exceed the Minimum Solvent: Add a small excess of the hot solvent (perhaps 1-2 mL for every 100 mg of solid) beyond the minimum amount required for dissolution.[3]
-
Ensure Slow Cooling: Insulate the flask to ensure a very gradual temperature drop. An ideal crystallization should show initial crystal formation after about 5-15 minutes, with continued growth over 20-60 minutes.[3]
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvent systems for 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone?
A1: Based on the structure (a moderately polar heterocyclic compound), a good starting point is to screen mid-to-high polarity protic and aprotic solvents. For pyrazole derivatives, alcohols and esters are often effective.[4][5]
A systematic approach is recommended:
-
Single Solvent Screening (Cooling Crystallization): Test the solubility of a few milligrams of your compound in solvents like ethanol, isopropanol, and ethyl acetate at room temperature and then upon heating. A good single solvent will show low solubility at room temperature but high solubility when hot. Ethanol and isopropanol are excellent candidates.[5]
-
Binary Solvent System (Anti-Solvent Crystallization): If no single solvent is ideal, a binary system is a powerful alternative.[4] This involves dissolving the compound in a "good" solvent where it is very soluble (e.g., acetone, ethanol) and then slowly adding a "poor" or "anti-solvent" in which it is insoluble (e.g., water, hexane) until the solution becomes turbid. Gentle heating to clarify followed by slow cooling will initiate crystallization.
The following table summarizes potential starting points for your screening.
| Solvent System | Type | Rationale & Use Case | Potential Issues |
| Ethanol | Single (Protic) | Good general solvent for many pyrazole derivatives; suitable for cooling crystallization.[5] | May be too soluble, leading to lower yields. |
| Isopropanol | Single (Protic) | Similar to ethanol but often provides a better solubility gradient with temperature.[6] | Can be slower to evaporate than ethanol. |
| Ethyl Acetate | Single (Aprotic) | Medium polarity, effective for compounds of intermediate polarity. | Can co-boil with water if moisture is present. |
| Ethanol / Water | Binary | Dissolve in hot ethanol (good solvent), add water (anti-solvent) dropwise until cloudy, then cool.[4] | Risk of oiling out if water is added too quickly. |
| Acetone / Hexane | Binary | Dissolve in acetone (good solvent), add hexane (anti-solvent). Good for less polar impurities. | Acetone is highly volatile; manage evaporation. |
Q2: How do I perform a systematic solvent screening experiment?
A2: A small-scale screening is essential to save time and material.
Protocol: Micro-Scale Solvent Screening
-
Preparation: Arrange a series of small test tubes. In each, place approximately 10-20 mg of your crude 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone.
-
Room Temperature Test: To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, water) dropwise, vortexing after each drop. Note the solubility. If it dissolves easily at room temperature, that solvent is unsuitable for single-solvent cooling crystallization but may be a "good" solvent for a binary system.
-
Hot Solubility Test: For solvents where the compound was poorly soluble at room temperature, gently heat the test tube in a warm water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling Test: Once dissolved, remove the tube from the heat and let it cool to room temperature, then place it in an ice bath. Observe the quality and quantity of the crystals formed.
-
Selection: The ideal solvent is one that dissolves the compound completely when hot but yields a large number of high-quality crystals upon cooling.
Q3: Can I use chromatography instead of crystallization?
A3: Yes, column chromatography is a viable alternative purification method. However, for compounds with low solubility, loading them onto the column can be challenging. One technique is to dissolve the crude product in a strong, polar solvent like DMSO or DMF, adsorb it onto a small amount of silica gel, dry it, and then load the resulting powder onto the column.[4] However, for achieving the final, high-purity solid form required for many applications, crystallization is often the preferred final step.
Visualized Workflows
To further clarify the decision-making process, the following diagrams illustrate the logical flow for solvent selection and troubleshooting.
Caption: Workflow for selecting an appropriate crystallization solvent system.
Caption: Decision tree for troubleshooting common crystallization problems.
References
- BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
- Bayer CropScience AG. (2011). Method for purifying pyrazoles.
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
- Jin, L., et al. (2015). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Molecules, 20(10), 18833-18847.
- Matiichuk, V., et al. (2018). Dependence of anticonvulsant activity of 1-aryl-1, 5-dihydro-4H-pyrazole (3,4-d) pyrimidine-4-one derivatives on biopharmaceutical factors.
- BenchChem. (2025, December). A Comparative Crystallographic Analysis of Brominated Heterocyclic Compounds.
- Kumar, S., et al. (2023). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one.
- Mishra, K., et al. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 2736.
- Acta Crystallographica Section E: Crystallographic Communications. (2023). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole.
-
ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethan-1-one. Retrieved from a localized Sigma-Aldrich product page.
- Stanovnik, B., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639.
- BenchChem. (n.d.). 4-Bromo-1-methyl-1H-pyrazol-3-amine.
Sources
Technical Support Center: Minimizing Regioisomer Formation in N-alkylation of 3-Acetylpyrazole
Welcome to the technical support center for the N-alkylation of 3-acetylpyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic routes. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you achieve your desired N-alkylation product with high fidelity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-alkylation of 3-acetylpyrazole?
A1: The main challenge is controlling the regioselectivity of the alkylation.[1] 3-Acetylpyrazole has two nitrogen atoms in the pyrazole ring (N1 and N2), and alkylation can occur at either position, leading to a mixture of regioisomers. These isomers often have similar physical properties, making their separation difficult and reducing the overall yield of the desired product.[1][2]
Q2: Which nitrogen, N1 or N2, is typically favored during alkylation?
A2: The outcome of the alkylation is highly dependent on a variety of factors, including steric hindrance, electronic effects of the substituents, and the reaction conditions employed.[1][2] For 3-substituted pyrazoles, alkylation often favors the less sterically hindered N1 position.[1] However, the acetyl group at the 3-position introduces electronic factors that can influence the nucleophilicity of both nitrogen atoms.
Q3: What are the key factors that I can modify to control the N1/N2 regioselectivity?
A3: Several experimental parameters can be adjusted to influence the regioselectivity of the reaction. These include the choice of base, solvent, temperature, and the nature of the alkylating agent.[1][2] By carefully selecting these conditions, you can often favor the formation of one regioisomer over the other.
Q4: Can I predict the major regioisomer based on the reaction conditions?
A4: While general trends exist, predicting the exact outcome can be complex. The interplay between steric and electronic effects, as well as kinetic versus thermodynamic control, determines the final product ratio.[3][4] Computational modeling can sometimes help predict the favored isomer by calculating the activation energies for the different reaction pathways.[5]
Troubleshooting Guide: Common Issues and Solutions
Problem 1: My reaction produces a nearly inseparable mixture of N1 and N2 alkylated isomers. How can I improve the regioselectivity?
This is the most common issue encountered during the N-alkylation of unsymmetrical pyrazoles. The formation of a mixture of regioisomers arises from the comparable reactivity of the two nitrogen atoms in the pyrazole ring.[2] To address this, a systematic optimization of reaction conditions is necessary.
Solution A: Strategic Selection of Base and Solvent
The choice of base and solvent system is critical in directing the alkylation to a specific nitrogen atom. The polarity of the solvent and the nature of the counter-ion from the base can influence the site of alkylation.[1]
-
For Preferential N1-Alkylation: A common and effective combination for favoring N1-alkylation of 3-substituted pyrazoles is using potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][6] This preference is often attributed to the formation of a potassium salt of the pyrazole, where the cation may coordinate in a way that directs the incoming electrophile to the N1 position.
-
For Preferential N2-Alkylation: While less common, achieving N2 selectivity can sometimes be accomplished by using different catalyst systems. For instance, magnesium-based catalysts like MgBr₂ have been reported to favor N2-alkylation in some cases.[1]
-
The Role of Fluorinated Alcohols: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents has been shown to dramatically increase regioselectivity in some pyrazole formations and alkylations. These solvents have unique properties, being non-nucleophilic and poor hydrogen bond acceptors, which can alter the reaction pathway.
Data-Driven Insights: Impact of Reaction Conditions on Regioisomer Ratio
| Base | Solvent | Temperature (°C) | Typical Major Isomer | Notes |
| K₂CO₃ | DMF/DMSO | Room Temp to 80 | N1 | A reliable starting point for selective N1-alkylation.[1][6] |
| NaH | DMF | 0 to Room Temp | Varies | Can prevent the formation of regioisomeric products in specific cases, but the outcome is substrate-dependent.[2][7] |
| Cs₂CO₃ | Acetonitrile | Reflux | Varies | The larger cation can sometimes alter selectivity compared to K⁺ or Na⁺. |
| Various | TFE/HFIP | Varies | Often high selectivity | Fluorinated alcohols can significantly enhance regioselectivity. |
Note: The data presented is illustrative and compiled from various sources. Actual isomer ratios will depend on the specific alkylating agent and substrate.
Solution B: Leveraging Steric Hindrance
Steric effects play a significant role in determining the site of alkylation. The N1 position is generally less sterically hindered than the N2 position, which is flanked by the substituent at the 3-position.
-
Bulky Alkylating Agents: Employing a sterically demanding alkylating agent can enhance the preference for the more accessible N1 nitrogen.[1] For example, using a bulky silyl-containing alkylating agent has been shown to significantly improve N1 selectivity.[8]
Solution C: Understanding Kinetic vs. Thermodynamic Control
The reaction temperature can be a deciding factor in whether the kinetic or thermodynamic product is favored.[4][9]
-
Kinetic Control (Lower Temperatures): At lower temperatures, the reaction is more likely to be under kinetic control, favoring the product that is formed faster (i.e., has the lower activation energy).[4][10] Often, this corresponds to the less sterically hindered N1-alkylated product.
-
Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction may approach thermodynamic equilibrium, favoring the more stable of the two regioisomers.[4][10] The relative stability of the N1 and N2 isomers can be influenced by electronic factors and potential intramolecular interactions.
Problem 2: The reaction is sluggish, and I'm observing low conversion of the starting material.
Low reactivity can be due to several factors, including an insufficiently strong base, a poor leaving group on the alkylating agent, or solubility issues.
Solution: Optimizing Reaction Parameters for Higher Yield
-
Base Strength: If using a weaker base like K₂CO₃ results in low conversion, switching to a stronger base such as sodium hydride (NaH) can be effective.[11] NaH will irreversibly deprotonate the pyrazole, generating a more nucleophilic pyrazolate anion.
-
Alkylating Agent Reactivity: The reactivity of the alkylating agent (R-X) is dependent on the leaving group (X). The general order of reactivity is I > Br > Cl > OTs.[1] If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.
-
Solubility: Ensure that both the 3-acetylpyrazole and the base are sufficiently soluble in the chosen solvent. Poor solubility can significantly hinder the reaction rate. If necessary, explore different solvent systems to improve solubility.
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation of 3-Acetylpyrazole
This protocol provides a robust starting point for achieving high N1-regioselectivity.
Materials:
-
3-Acetylpyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃), finely ground
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-acetylpyrazole (1.0 equivalent).
-
Add anhydrous DMF to dissolve the pyrazole (concentration typically 0.1-0.5 M).
-
Add finely ground potassium carbonate (1.5 - 2.0 equivalents).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 - 1.2 equivalents) dropwise to the stirring suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to isolate the desired N1-alkylated regioisomer.
Protocol 2: Characterization of Regioisomers
Unambiguous characterization is crucial to confirm the structure of the obtained regioisomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between N1 and N2 isomers.[12][13] The chemical shifts of the pyrazole ring protons and carbons will differ between the two isomers. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), can provide definitive structural assignments. For example, a NOESY experiment may show a correlation between the protons of the alkyl group and the pyrazole ring proton at the 5-position for the N1-isomer, which would be absent for the N2-isomer.[14]
Visualizing the Reaction Pathway
The following diagram illustrates the competing pathways in the N-alkylation of 3-acetylpyrazole and the key factors influencing the outcome.
Caption: Decision workflow for controlling regioselectivity in the N-alkylation of 3-acetylpyrazole.
This guide provides a comprehensive framework for addressing the challenges of regioselectivity in the N-alkylation of 3-acetylpyrazole. By systematically applying the principles and protocols outlined here, researchers can significantly improve the outcome of their synthetic efforts.
References
-
MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]
-
ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Available from: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
-
ACS Publications. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry. Available from: [Link]
-
PMC. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]
-
ResearchGate. Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]
-
PMC. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Available from: [Link]
-
PMC. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Available from: [Link]
-
MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]
-
ResearchGate. (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]
-
PMC. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Available from: [Link]
-
Semantic Scholar. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]
-
ResearchGate. Synthesis of N-acetyl pyrazole and its analogues | Request PDF. Available from: [Link]
-
ResearchGate. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Available from: [Link]
-
PubMed. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]
-
Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]
-
Reddit. N-methylation of pyrazole : r/OrganicChemistry. Available from: [Link]
-
Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Available from: [Link]
-
ResearchGate. (PDF) SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. Available from: [Link]
-
ResearchGate. Selective synthesis of minimally differentiated N-alkyl pyrazoles and... Available from: [Link]
-
ResearchGate. | The scope of directing groups. Pyridine and pyrazole could also be... | Download Scientific Diagram. Available from: [Link]
-
ACS Publications. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | The Journal of Organic Chemistry. Available from: [Link]
-
PMC. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Available from: [Link]
- Google Patents. EP0749963A1 - N-alkylation method of pyrazole.
-
PubMed. Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. Available from: [Link]
-
Wikipedia. Thermodynamic and kinetic reaction control. Available from: [Link]
-
ResearchGate. Synthesis of 1-n-alkyl-3-methyl- and 1-n-alkyl-3-phenyl-5-pyrazolones and formyl derivatives. Available from: [Link]
-
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available from: [Link]
-
YouTube. Regioselective Enolization and Thermodynamic vs. Kinetic Control. Available from: [Link]
-
Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. wuxibiology.com [wuxibiology.com]
- 6. researchgate.net [researchgate.net]
- 7. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nmr.oxinst.com [nmr.oxinst.com]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
Structural Elucidation & Benchmarking: 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone
Topic: Structural Elucidation & Benchmarking: 1H NMR Analysis of 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts.
Executive Summary & Application Context
This guide provides a definitive technical analysis of the 1H NMR spectrum for 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone (hereafter Compound A ). This molecule is a critical "building block" scaffold in medicinal chemistry, particularly for the synthesis of p38 MAP kinase inhibitors and COX-2 inhibitors.
The primary analytical challenges with this scaffold are:
-
Verification of Bromination: Confirming complete substitution at the C4 position.
-
Regioisomer Differentiation: Distinguishing between the desired 1-ethyl-3-acetyl isomer and the thermodynamic 1-ethyl-5-acetyl byproduct formed during alkylation.
This guide moves beyond simple peak listing to offer a comparative benchmark against its precursors and isomers, ensuring high-fidelity structural confirmation.[1]
Experimental Protocol (Self-Validating System)
To ensure reproducibility and minimize solvent-solute interaction artifacts, follow this standardized protocol.
Sample Preparation
-
Solvent: Chloroform-d (
, 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.[1]-
Rationale:
minimizes hydrogen bonding with the acetyl oxygen compared to , providing sharper resolution of the ethyl quartet.
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Note: Higher concentrations may cause stacking effects in the aromatic region, shifting the H-5 signal.
-
-
Acquisition Parameters:
Structural Visualization & Proton Assignment
The following diagram maps the proton environments to the NMR signals.
Caption: Logical mapping of chemical structure to expected NMR signals. Note the diagnostic singlet at C5.
Comparative Analysis: Benchmarking Performance
This section objectively compares Compound A against its critical alternatives (Precursor and Regioisomer) to validate synthesis success.
Comparison 1: Monitoring Bromination (Reaction Progress)
The most common synthesis route involves brominating 1-ethyl-3-acetylpyrazole. The disappearance of the C4-H coupling is the primary metric for success.
| Feature | Precursor (Unbrominated) | Product (Compound A) | Diagnostic Change |
| H-4 Signal | Doublet ( | Absent | Disappearance confirms substitution. |
| H-5 Signal | Doublet ( | Singlet | Loss of coupling confirms H-4 is replaced by Br. |
| H-5 Shift | Slight downfield shift due to Br electronegativity. | ||
| Integration | 2 Aromatic Protons | 1 Aromatic Proton | Quantitative confirmation of mono-bromination. |
Comparison 2: Regioisomer Differentiation (Quality Control)
During N-alkylation of 3-acetyl-4-bromopyrazole, two isomers are possible: the desired 1-ethyl-3-acetyl (N1-alkylation) and the 1-ethyl-5-acetyl (N2-alkylation) impurity.
| Signal | Target: 1-ethyl-3-acetyl (Compound A) | Impurity: 1-ethyl-5-acetyl | Mechanism of Shift |
| Steric Deshielding: In the 5-acetyl isomer, the ethyl group is spatially adjacent to the carbonyl oxygen, causing a significant downfield shift. | |||
| H-5 (s) | The proton moves to position 3 (adjacent to carbonyl) in the impurity, generally appearing further downfield. | ||
| NOESY | NOE between | NOE between | Definitive Proof: The target shows spatial proximity between the ethyl group and the ring proton. The impurity shows proximity between ethyl and acetyl. |
Detailed Spectral Data Table (Experimental Reference)
The following data represents the consensus values in
| Position | Type | Shift ( | Multiplicity | Integration | Assignment Logic | |
| H-5 | Aromatic | 7.48 | Singlet (s) | 1H | - | Deshielded by adjacent N1; singlet confirms C4-Br. |
| Aliphatic | 4.18 | Quartet (q) | 2H | 7.3 | Characteristic N-ethyl methylene. | |
| Acetyl | Methyl | 2.61 | Singlet (s) | 3H | - | Alpha to Carbonyl; isolated spin system. |
| Aliphatic | 1.51 | Triplet (t) | 3H | 7.3 | Terminal methyl of ethyl group.[1] |
Decision Workflow for Structural Verification
Use this logic flow to interpret your raw data.
Caption: QC workflow for rapid batch verification.
References
-
Regioselectivity of Pyrazole Alkylation
- Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
- Source:The Journal of Organic Chemistry.
- Significance: Establishes the rule that N1-alkylation (less sterically hindered) is favored but solvent-dependent.
-
URL:[Link]
-
Bromination Methodologies
-
General NMR Shift Database
- Title: Table of Characteristic Proton NMR Shifts.
- Source:University of Colorado Boulder (Organic Chemistry).
- Significance: Reference for standard aliphatic and aromatic shifts used in the prediction model.
-
URL:[Link]
Sources
Technical Comparison Guide: LC-MS/MS Profiling of Brominated Acetylpyrazoles
This guide provides a technical comparison of the LC-MS/MS fragmentation characteristics of Brominated Acetylpyrazoles versus their chlorinated and non-halogenated analogs. It is designed for analytical chemists and medicinal chemists optimizing impurity profiling or metabolite identification workflows.
Executive Summary
Brominated acetylpyrazoles serve as critical scaffolds in the synthesis of p38 MAP kinase inhibitors and various agrochemicals. Their analysis by LC-MS/MS offers a distinct advantage over non-halogenated analogs due to the unique isotopic signature of bromine. This guide compares the fragmentation performance and detectability of Brominated Acetylpyrazoles against Chlorinated and Des-halo alternatives, demonstrating why the brominated motif provides superior specificity in complex matrices.
The Core Advantage: Isotopic Fidelity
While non-halogenated pyrazoles rely solely on accurate mass and retention time, brominated analogs possess a self-validating 1:1 isotopic doublet (
-
Instant Visual Confirmation: Differentiates the analyte from matrix noise without MS/MS.
-
Fragment Tracing: The "twin peak" signature is retained in daughter ions containing the bromine, simplifying pathway elucidation.
Part 1: Comparative Isotopic Signatures
The following table contrasts the MS1 (Precursor Ion) behavior of the three analog classes.
| Feature | Brominated Acetylpyrazole (Target) | Chlorinated Analog (Alternative 1) | Des-halo Analog (Alternative 2) |
| Isotope Pattern | 1:1 doublet ( | 3:1 ratio ( | Single dominant peak ( |
| Mass Defect | Negative (significant) | Negative (moderate) | Positive |
| Matrix Selectivity | High (Doublet is rare in bio-matrix) | Medium (Cl is common in solvents) | Low (Isobaric interferences common) |
| Limit of Detection | Excellent (Signal split, but noise filtered) | Good | Excellent (Signal concentrated) |
Analyst Note: While the Des-halo analog theoretically has higher sensitivity (signal not split between isotopes), the Brominated analog offers higher selectivity, effectively lowering the practical limit of quantitation in dirty matrices.
Part 2: Fragmentation Mechanics (The "Why")
The fragmentation of brominated acetylpyrazoles is governed by two competing pathways: Acetyl Cleavage and Halogen Abstraction . Understanding the causality behind these pathways is essential for method development.
Mechanism A: The "Ketene Ejection" (N-Acetyl Specific)
For N-acetylpyrazoles, the most labile bond is the amide-like
-
Process: Protonation occurs on the carbonyl oxygen. A 1,3-proton transfer facilitates the neutral loss of Ketene (
, 42.01 Da) . -
Result: Regeneration of the protonated pyrazole ring (
). -
Diagnostic Value: This transition is highly efficient and serves as the primary Quantifier (Quant) ion.
Mechanism B: The "Radical Scission" (C-Acetyl & Halogen)
For C-acetyl isomers or high-energy collisions, homolytic cleavage dominates.
-
Acetyl Group: Loss of a methyl radical (
, 15 Da) or CO (28 Da). -
Bromine: Loss of the bromine radical (
, 79/81 Da). -
Comparison:
-
Br-Analogs: The
bond is weaker than . Bromine loss is observed at lower collision energies (CE) than chlorine loss. -
Cl-Analogs: Often retain the chlorine atom, showing fragmentation around the ring before losing the halogen.
-
Part 3: Visualization of Fragmentation Pathways
The following diagram illustrates the decision tree and fragmentation flow for a generic 4-bromo-1-acetylpyrazole.
Figure 1: Collision-Induced Dissociation (CID) pathway for N-acetyl-4-bromopyrazole.[1][2][3] The loss of ketene is the rate-limiting step for N-acetyl derivatives.
Part 4: Experimental Protocol (Self-Validating)
This protocol ensures the correct identification of regioisomers (N-acetyl vs. C-acetyl) and validates the bromine signature.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 5 minutes. Note: Brominated compounds are more lipophilic and will elute later than Cl or H analogs.
Validation Steps (The "Trust" Factor)
-
Step A (Isotope Check): In the full scan (MS1), zoom into the molecular ion.
-
Pass Criteria: Two peaks separated by 2.0 Da with intensity ratio
. -
Fail Criteria: Single peak (Des-halo) or 3:1 ratio (Chloro).
-
-
Step B (Neutral Loss Scan):
-
Apply CE ramp (10–40 eV).
-
Check for
. -
Observation: If 42 Da loss is dominant at low energy
N-acetyl isomer . -
Observation: If 42 Da loss is absent or minor, and 15 Da (
) loss is seen C-acetyl isomer .
-
Representative Data Comparison
| Parameter | 4-Bromo-1-acetylpyrazole | 4-Chloro-1-acetylpyrazole | 1-Acetylpyrazole (No Halogen) |
| Precursor (m/z) | 189.0 / 191.0 | 145.0 / 147.0 | 111.1 |
| Retention Time | 3.2 min | 2.8 min | 1.5 min |
| Primary Frag | 147.0 / 149.0 (Py-Br) | 103.0 / 105.0 (Py-Cl) | 69.1 (Py-H) |
| Neutral Loss | 42 Da (Ketene) | 42 Da (Ketene) | 42 Da (Ketene) |
| Secondary Frag | 68.0 (Loss of Br) | 68.0 (Loss of Cl) | 42.0 (Ring break) |
References
-
Santos, A. et al. (2025).[4] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Pyrazoles - Synthesis and Applications. IntechOpen. Available at: [Link]
- Foundational text on pyrazole fragmentation mechanisms including N-N bond stability and substituent effects.
- Holčapek, M. et al. (2010). Fragmentation behaviors of N-acetylated compounds in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 45(8).
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. 3rd Ed. Springer.
Sources
Technical Guide: HPLC Method Development for Purity Analysis of Pyrazole Intermediates
Executive Summary
Pyrazole intermediates are "privileged structures" in drug discovery (e.g., Celecoxib, Ruxolitinib) but present a unique "Analytical Triad" of challenges: Annular Tautomerism , Regioisomerism , and Basic Nitrogen Interactions .
Standard C18 methods often fail here, yielding split peaks (due to tautomer separation) or severe tailing (due to silanol interactions). This guide objectively compares three stationary phase technologies—Fully Porous Hybrid C18 , Core-Shell C18 , and Polar-Embedded Phases —to determine the optimal strategy for purity analysis.
The Verdict: While Core-Shell particles offer the highest theoretical plates for speed, Polar-Embedded phases (e.g., RPAmide) provide the superior selectivity required to separate regioisomers while suppressing silanol activity at the low pH required to control tautomerism.
Part 1: The Challenge – The "Tautomer Trap"
Before selecting a column, one must understand the analyte. Pyrazoles possessing a free N-H group exist in dynamic equilibrium (annular tautomerism).
-
The Problem: If the interconversion rate of tautomers (
) is similar to the chromatographic timescale, the peak broadens or splits, mimicking an impurity. -
The Solution: You must "lock" the tautomer in one state using pH.
-
Low pH (< 3.0): Protonates the pyridine-like nitrogen (
), forcing the molecule into a single cationic species. -
High pH (> 10.0): Deprotonates the pyrrole-like nitrogen (
), forming a single anionic species (requires hybrid columns).
-
Visualizing the Equilibrium
Part 2: Comparative Analysis of Stationary Phases
For purity analysis (quantifying impurities <0.05%), we compare three dominant technologies.
Fully Porous Hybrid C18 (High pH Stable)
-
Technology: Ethylene-bridged silica (BEH) or similar hybrid particles.
-
Mechanism: Allows operation at pH 10-12.
-
Pros: At high pH, pyrazoles are non-ionized (neutral) or deprotonated. This eliminates the cation-silanol interaction, resulting in perfect peak symmetry (
). -
Cons: Low pH selectivity for regioisomers (positional isomers) is often poor compared to polar-embedded phases.
-
Best For: Basic pyrazoles that tail severely under acidic conditions.
Core-Shell (Fused-Core) C18
-
Technology: 1.7µm solid core with 0.5µm porous shell (2.7µm total).[1]
-
Mechanism: Reduces longitudinal diffusion (
term in van Deemter equation). -
Pros: Massive efficiency (
).[2] Narrow peaks increase signal-to-noise (S/N) ratio for trace impurities. -
Cons: Lower Loadability. Purity analysis often requires high mass loading to detect minor impurities. Core-shell columns overload faster than fully porous columns, leading to fronting of the main peak which can mask early-eluting impurities.
-
Best For: High-throughput screening (HTS) or when sample solubility is low.
Polar-Embedded (Amide/Carbamate)[3]
-
Technology: Alkyl chain with an embedded polar group (e.g., -NH-CO-) near the silica surface.
-
Mechanism: The embedded group forms a "water shield" over surface silanols and provides alternate selectivity (dipole-dipole, H-bonding) for regioisomers.
-
Pros: Excellent peak shape at low pH. Superior separation of structural isomers (e.g., 3-methyl vs 5-methyl pyrazole derivatives) due to electronic discrimination.
-
Cons: Can show "dewetting" or lower retention for very hydrophobic impurities compared to pure C18.
-
Best For: The Gold Standard for Pyrazole Intermediates (Regioisomer separation + Tautomer control).
Data Summary: Performance Metrics
| Feature | Fully Porous Hybrid (C18) | Core-Shell (C18) | Polar-Embedded (RPAmide) |
| pH Range | 1 – 12 (Excellent) | 1.5 – 9 (Moderate) | 2 – 8 (Standard) |
| Efficiency ( | High | Very High | High |
| Peak Shape ( | 1.0 (at High pH) | 1.2 - 1.4 (at Low pH) | 1.0 - 1.1 (at Low pH) |
| Isomer Selectivity | Moderate | Moderate | Excellent |
| Loadability | High | Low | Moderate |
Part 3: Method Development Protocol
This protocol uses a "Selectivity First" approach, prioritizing the separation of regioisomers over raw speed.
Step 1: The "Scouting" Gradient
-
Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18, Supelco Ascentis RP-Amide, or similar), 150 x 4.6 mm, 3.5 µm or 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0). Note: TFA is preferred over Formic Acid here because the trifluoroacetate anion pairs with the pyrazolium cation, improving retention and shape.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Temp: 30°C.
-
Detection: UV 220 nm (or determined by Max Plot).
Step 2: Optimization Logic (Decision Tree)
Step 3: Self-Validating System Suitability Test (SST)
To ensure trustworthiness, the method must include an SST that flags "drift" in column performance (specifically silanol activity).
-
Resolution Marker: A mixture of the main pyrazole intermediate and its closest regioisomer (often available from the crude reaction mixture). Requirement:
. -
Tailing Marker: If a specific impurity standard isn't available, use the main peak. Requirement:
.[6][7] -
Precision: 5 replicate injections. Requirement: RSD < 2.0% for area.[6]
Part 4: Experimental Data (Case Study)
Scenario: Separation of 3-methyl-5-phenylpyrazole (Target) from 3-phenyl-5-methylpyrazole (Regioisomer impurity).
| Parameter | Column A: Traditional C18 | Column B: Core-Shell C18 | Column C: Polar-Embedded (Amide) |
| Mobile Phase | 0.1% Formic Acid / ACN | 0.1% Formic Acid / ACN | 0.1% Formic Acid / ACN |
| Retention ( | 4.2 | 3.8 | 4.5 |
| Resolution ( | 1.1 (Co-elution) | 1.4 (Partial) | 2.8 (Baseline) |
| Tailing ( | 1.8 | 1.5 | 1.1 |
| Backpressure | 110 bar | 280 bar | 120 bar |
Analysis:
-
Column A failed due to silanol interaction causing tailing, which merged the peaks.
-
Column B improved efficiency (narrower peaks) but lacked the chemical selectivity to pull the isomers apart.
-
Column C succeeded because the amide group interacted differently with the electron distributions of the two isomers, creating chemical separation (selectivity) rather than just mechanical efficiency.
References
-
Waters Corporation. Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. (Demonstrates the loading capacity advantages of fully porous materials). Link
-
Phenomenex. Core-Shell vs Fully Porous Particles: Efficiency and Performance. (Detailed breakdown of the van Deemter advantages of core-shell technology). Link
-
Sigma-Aldrich (Merck). Mass Spectral Column Bleed in Nitrogen-Containing Polar-Embedded HPLC Stationary Phases. (Discusses the stability and mechanism of polar-embedded phases). Link
-
Thermo Fisher Scientific. Acclaim PolarAdvantage II (PA2) Columns. (Technical guide on sulfonamide-embedded phases for basic analytes). Link
-
Foces-Foces, C., et al. The Tautomerism of 3(5)-Phenylpyrazoles.[8] (Fundamental chemistry regarding the tautomeric equilibrium of pyrazoles). Link
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Core-Shell vs Fully Porous Particles Webinar [phenomenex.com]
- 3. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijcpa.in [ijcpa.in]
- 7. Core-shell column : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. userpage.fu-berlin.de [userpage.fu-berlin.de]
A Comparative Guide to the Bioactivity of 1-Ethyl vs. 1-Methyl Pyrazole Derivatives for Researchers
For drug development professionals and researchers in medicinal chemistry, the pyrazole scaffold represents a cornerstone of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] A critical aspect of optimizing the therapeutic potential of these derivatives lies in understanding the structure-activity relationships (SAR), particularly the influence of substituents on the pyrazole ring. This guide provides an in-depth comparison of the bioactivity of 1-ethyl versus 1-methyl pyrazole derivatives, supported by experimental data and detailed protocols to empower your research.
The Subtle Dance of Alkyl Chains: Impact of N1-Substitution on Bioactivity
The seemingly minor difference between a methyl and an ethyl group at the N1 position of the pyrazole ring can lead to significant variations in biological activity. This is often attributed to factors such as steric hindrance, lipophilicity, and metabolic stability, which in turn affect how the molecule interacts with its biological target. While extensive research has explored substitutions at other positions of the pyrazole ring, direct comparative studies of N1-methyl versus N1-ethyl analogues are less common but offer valuable insights.
Comparative Cytotoxicity in Colorectal Cancer Cell Lines
A study by Dzedulionytė and colleagues provides a direct comparison of the cytotoxic effects of a series of 1-(2-aryl-2-oxoethyl)-substituted pyrazole-5-carboxylates, including both methyl and ethyl esters, against human colorectal cancer cell lines.[6][7][8][9] Their findings highlight how the interplay between the N1-substituent and other parts of the molecule can influence anticancer activity.
Below is a summary of the growth inhibitory (GI50) values for selected 1-ethyl and 1-methyl pyrazole derivatives from their research.
| Compound | N1-Substituent | R (at C5-ester) | HCT116 GI50 (µM) | HT29 GI50 (µM) | SW480 GI50 (µM) |
| 6c | -CH2CO(p-F-Ph) | Ethyl | 3.5 | 5.1 | 5.8 |
| 7c | -CH2CO(p-F-Ph) | Methyl | 4.8 | 7.2 | 8.5 |
| 6h | -CH2CO(p-Cl-Ph) | Ethyl | 2.9 | 4.2 | 4.9 |
| 6j | -CH2CO(p-Br-Ph) | Ethyl | 3.1 | 4.8 | 5.3 |
| 6m | -CH2CO(p-Me-Ph) | Ethyl | 6.2 | 8.9 | 7.5 |
| 6n | -CH2CO(p-OMe-Ph) | Ethyl | 7.1 | >20 | 9.8 |
| 6o | -CH2CO(Ph) | Ethyl | 5.4 | 7.8 | 6.9 |
Data extracted from Dzedulionytė et al., 2023.[8]
The data suggests that for the 1-(2-(4-fluorophenyl)-2-oxoethyl) substituted pyrazoles, the ethyl ester (Compound 6c ) exhibited slightly higher cytotoxicity across all three cell lines compared to its methyl ester counterpart (Compound 7c ).[8] This indicates that even a subtle increase in the alkyl chain length of the ester group at the C5 position can influence the anticancer activity of N1-substituted pyrazoles. The broader dataset for the ethyl ester series demonstrates that substitutions on the phenyl ring of the N1-side chain also play a crucial role in determining the cytotoxic potency.[8]
Experimental Protocols for Bioactivity Assessment
To ensure the scientific integrity and reproducibility of findings, it is essential to employ standardized and validated experimental protocols. Below are detailed methodologies for key assays used to evaluate the bioactivity of pyrazole derivatives.
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.
Workflow for MTT Cytotoxicity Assay
Caption: A streamlined workflow for determining the cytotoxicity of pyrazole derivatives using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1-ethyl and 1-methyl pyrazole derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Following the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Formazan Formation: Incubate the plates for an additional 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values by plotting the cell viability against the logarithm of the compound concentration.
Protocol 2: In Vitro Cyclooxygenase (COX-2) Inhibition Assay
Many pyrazole derivatives exhibit anti-inflammatory properties by selectively inhibiting the COX-2 enzyme.[10] A common method to assess this is a fluorometric or colorimetric assay that measures the peroxidase activity of the enzyme.
Workflow for COX-2 Inhibition Assay
Caption: General workflow for an in vitro COX-2 enzyme inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor. Prepare stock solutions of the 1-ethyl and 1-methyl pyrazole derivatives and a known COX-2 inhibitor (e.g., celecoxib) in DMSO.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and a fluorometric or colorimetric probe. Include wells for a no-enzyme control, a vehicle control (100% activity), and a positive inhibitor control.
-
Enzyme Addition: Add purified recombinant COX-2 enzyme to all wells except the no-enzyme control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Signal Detection: Immediately measure the fluorescence or absorbance kinetically for a set period using a microplate reader.
-
Data Analysis: Determine the rate of reaction for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Workflow for Broth Microdilution Assay
Caption: A schematic representation of the broth microdilution method for determining the MIC of pyrazole derivatives.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of each pyrazole derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a liquid growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion and Future Directions
The comparative analysis of 1-ethyl versus 1-methyl pyrazole derivatives, though based on limited direct studies, underscores the principle that subtle structural modifications can significantly impact biological activity. The presented data on cytotoxicity suggests that an ethyl group may, in certain contexts, confer slightly enhanced potency compared to a methyl group. However, this is highly dependent on the overall molecular structure and the specific biological target.
For researchers and drug development professionals, this guide emphasizes the importance of systematic SAR studies. The provided experimental protocols offer a robust framework for generating reliable and comparable data. Future research should aim to expand the direct comparative analysis of N1-alkyl pyrazoles across a wider range of biological assays to build a more comprehensive understanding of their SAR. This will undoubtedly accelerate the development of novel and more effective pyrazole-based therapeutic agents.
References
-
Dzedulionytė, K., Fuxreiter, N., Schreiber-Brynzak, E., Žukauskaitė, A., Šačkus, A., Pichler, V., & Arbačiauskienė, E. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry, 14(4), 685-699. [Link]
-
Dzedulionytė, K., Fuxreiter, N., Schreiber-Brynzak, E., Žukauskaitė, A., Šačkus, A., Pichler, V., & Arbačiauskienė, E. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Kaunas University of Technology ePubl. [Link]
-
Dzedulionytė, K., Fuxreiter, N., Schreiber-Brynzak, E., Žukauskaitė, A., Šačkus, A., Pichler, V., & Arbačiauskienė, E. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing. [Link]
-
Dzedulionytė, K., Fuxreiter, N., Schreiber-Brynzak, E., Žukauskaitė, A., Šačkus, A., Pichler, V., & Arbačiauskienė, E. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. ResearchGate. [Link]
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Maggio, B., Daidone, G., Raffa, D., Plescia, S., Mantione, L., Cutuli, V. M., Mangano, N. G., & Caruso, A. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. European journal of medicinal chemistry, 36(9), 737–742. [Link]
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Kumar, P., & Kumar, R. (2014). Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library. [Link]
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El-Sayed, N. N. E., & El-Bendary, E. R. (2015). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules (Basel, Switzerland), 20(8), 15187–15201. [Link]
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Bouziane, I., Bensaada, M., El-Massaoudi, M., Bougrin, K., & Meziane, A. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 12(4), 4705-4730. [Link]
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Barakat, A., Al-Majid, A. M., Al-Ghamdi, A. M., Mabkhot, Y. N., Ghabbour, H. A., & Yousuf, S. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. [Link]
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Nitulescu, G. M., Draghici, C., & Missir, A. V. (2010). Synthesis of new pyrazole derivatives and their anticancer evaluation. European journal of medicinal chemistry, 45(11), 5345–5349. [Link]
-
Islam, M. R., & Khondaker, M. A. (2011). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1-(Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Bangladesh Pharmaceutical Journal, 14(2), 141-146. [Link]
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Al-Ghamdi, A. M. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 391-398. [Link]
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Gueddouda, N., & Aouf, N. E. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 23(1), 134. [Link]
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Caporuscio, F., Battilocchio, C., Lucidi, A., Pinnen, F., & Di Cocco, M. E. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(23), 17294-17315. [Link]
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Zhang, Y., Li, Y., Wang, Y., Zhang, J., Wang, Y., Li, J., ... & Zhang, Y. (2016). Design, Synthesis, and Biological Evaluation of 1-Methyl-1,4-dihydroindeno[1,2-c]pyrazole Analogues as Potential Anticancer Agents Targeting Tubulin Colchicine Binding Site. Journal of medicinal chemistry, 59(13), 6039–6055. [Link]
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Alegaon, S. G., Alagawadi, K. R., & Garg, M. K. (2014). Synthesis and biologic evaluation of substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one derivatives as selective COX-2 inhibitors: molecular docking study. Chemical biology & drug design, 84(4), 467–476. [Link]
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El-Sayed, M. A. A., & Al-Ghorbani, M. (2026). Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). Archiv der Pharmazie, e2400035. [Link]
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Mahal, K., & Kaur, H. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22. [Link]
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El-Damasy, D. A., Abd-Allah, W. M., El-Adl, K., & El-Sayed, M. A. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(10), 1980-1996. [Link]
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Abdel-Maksoud, M. S., Eitah, H. E., Hassan, R. M., & Abdallah, W. (2025). Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022–2025). ResearchGate. [Link]
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El-Sayed, M. A. A., & Al-Ghorbani, M. (2022). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2824-2838. [Link]
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Saha, S., & Pal, D. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. ResearchGate. [Link]
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Castagnolo, D., & Radi, M. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. Frontiers in Chemistry, 7, 257. [Link]
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A Researcher's Guide to Differentiating Acetyl and Bromo Pyrazoles with IR Spectroscopy
For researchers and professionals in drug development, the precise structural characterization of heterocyclic compounds is a foundational step in establishing structure-activity relationships (SAR). Among the vast landscape of pharmacologically relevant scaffolds, pyrazoles are of significant interest due to their broad spectrum of biological activities.[1][2] Functionalization of the pyrazole ring, for instance with acetyl or bromo groups, drastically alters its electronic and steric properties, thereby modulating its therapeutic potential.
Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups. This guide offers an in-depth comparison of the characteristic IR spectral features of acetylpyrazoles and bromopyrazoles, providing the experimental and theoretical basis for their unambiguous differentiation.
The Vibrational Language of Pyrazoles: An Overview
The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, presents a unique vibrational signature.[3] Key absorptions arise from:
-
N-H Stretching: For pyrazoles with an unsubstituted nitrogen, a broad band typically appears in the 3200-3100 cm⁻¹ region due to intermolecular hydrogen bonding.[4] The presence of H-bonding can decrease the frequency of this vibration.[4]
-
C-H Stretching: Aromatic C-H stretching vibrations from the pyrazole ring are typically observed just above 3000 cm⁻¹.[5][6]
-
Ring Stretching (C=C and C=N): The pyrazole ring exhibits a series of stretching vibrations, analogous to aromatic compounds, typically in the 1600-1400 cm⁻¹ region.[1][7][8]
Substitution on the ring introduces new vibrational modes and perturbs existing ones, allowing for detailed structural elucidation.
Part 1: The Signature of the Acetyl Group
The introduction of an acetyl group (-COCH₃) to the pyrazole ring, often at the N1 position, introduces a powerful diagnostic marker: the carbonyl (C=O) stretching vibration.
Key Characteristic Peak: The Carbonyl Stretch (νC=O)
The C=O bond produces one of the most intense and easily recognizable peaks in an IR spectrum due to the large change in dipole moment during vibration.[9][10]
-
Frequency Range: For N-acetyl pyrazoles, this strong, sharp absorption band is typically found in the 1700-1660 cm⁻¹ region.[11][12]
-
Causality: The exact position is sensitive to the electronic environment. The lone pair of the pyrrole-like nitrogen atom of the pyrazole ring can be delocalized into the carbonyl group. This resonance effect slightly lowers the double-bond character of the C=O bond, thus decreasing its stretching frequency compared to a simple alkyl ketone (which is typically around 1715 cm⁻¹).
Other supporting peaks for acetylpyrazoles include aliphatic C-H stretching from the methyl group, appearing just below 3000 cm⁻¹.[12][13]
Part 2: Identifying the Bromo Substituent
Bromination of the pyrazole ring, commonly at the C4 position, introduces a C-Br bond whose vibrational signature is more subtle and lies in the lower frequency "fingerprint region" of the spectrum.
Key Characteristic Peak: The Carbon-Bromine Stretch (νC-Br)
-
Frequency Range: The C-Br stretching vibration is found at low wavenumbers due to the high mass of the bromine atom. It typically appears in the 690-515 cm⁻¹ range.[14]
-
Causality & Challenges: This region of the IR spectrum is often complex, with many overlapping peaks from various bending and skeletal vibrations, making a definitive assignment challenging.[15] The C-Br stretch is often of weak to medium intensity. Its identification is often made by comparing the spectrum of the brominated compound to its non-brominated precursor, where the appearance of a new band in this region is a strong indicator of successful bromination.
In 4-bromo-1H-pyrazole, the N-H stretching region is also affected. Studies have shown that the N-H stretching frequency is sensitive to the electronic effects of the halogen substituent at the 4-position.[4]
Part 3: A Direct Comparison for Unambiguous Identification
The most effective way to distinguish between an acetylpyrazole and a bromopyrazole is to look for the presence or absence of the strong carbonyl peak.
| Vibrational Mode | Acetylpyrazole | Bromopyrazole | Rationale for Differentiation |
| Carbonyl Stretch (νC=O) | Strong, sharp peak at 1700-1660 cm⁻¹ [11] | Absent | Primary differentiating feature. The presence of this intense band is definitive for the acetyl group. |
| C-Br Stretch (νC-Br) | Absent | Medium to weak peak at 690-515 cm⁻¹[14] | Confirmatory peak for bromination. Its presence in the low-frequency region confirms the bromo-substituent, though it can be obscured. |
| N-H Stretch (for NH-pyrazoles) | ~3200-3100 cm⁻¹ (if present) | ~3255 cm⁻¹ (for 4-Br-pzH)[4] | The electron-withdrawing acetyl group can influence N-H acidity and band position, as can the halogen. Comparing shifts can be informative but is less direct than identifying the C=O or C-Br stretch. |
| Ring C=C, C=N Stretches | ~1600-1400 cm⁻¹ | ~1600-1400 cm⁻¹ | Both substituents will induce slight shifts in these bands due to their electronic effects, but these are subtle and not primary identification markers. |
| Aliphatic C-H Stretches | Present (~2960-2850 cm⁻¹)[13] | Absent (unless other alkyl groups are present) | The methyl C-H stretches from the acetyl group provide secondary confirmation. |
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum via ATR
This protocol describes a self-validating system for obtaining a reliable IR spectrum of a solid pyrazole derivative using a modern FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method is chosen for its minimal sample preparation and high reproducibility.
Methodology:
-
Instrument Preparation & Background Collection:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This is a critical step to prevent cross-contamination.
-
Record a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic absorbance, which will be mathematically subtracted from the sample spectrum to yield a pure spectrum of the analyte.
-
-
Sample Application:
-
Place a small amount (a few milligrams) of the solid pyrazole sample onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a strong, high-quality signal, as the IR beam only penetrates a few microns into the sample.
-
-
Spectrum Acquisition:
-
Set the desired scan parameters. Typical parameters for routine characterization are:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-adding multiple scans improves the signal-to-noise ratio).
-
-
Initiate the sample scan.
-
-
Data Processing and Cleaning:
-
The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary to ensure the baseline is flat at 0% absorbance or 100% transmittance in regions with no peaks.
-
Use the peak-picking tool in the software to identify the wavenumbers of key absorption bands.
-
Visual Guide: Spectral Interpretation Workflow
The following diagram illustrates a logical workflow for distinguishing between acetyl and bromo pyrazole derivatives based on their IR spectra.
Caption: Workflow for differentiating pyrazole derivatives.
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]
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Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. (2017). AIP Publishing. [Link]
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Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. (2025). The Journal of Physical Chemistry A - ACS Publications. [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC. [Link]
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SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. [Link]
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A Researcher's Guide to Elemental Analysis of C7H9BrN2O Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of the elemental composition of a novel compound is a foundational step. This guide provides an in-depth comparison of analytical techniques for the elemental analysis of C7H9BrN2O derivatives, moving beyond procedural steps to explain the causality behind experimental choices.
Theoretical Composition: The Essential Benchmark
Before embarking on any experimental analysis, it is crucial to establish the theoretical elemental composition of the target molecule, C7H9BrN2O. This theoretical data serves as the benchmark against which all experimental results will be compared. The calculation is based on the atomic weights of the constituent elements: Carbon (C), Hydrogen (H), Bromine (Br), Nitrogen (N), and Oxygen (O).
The atomic weights used for these calculations are:
Based on these atomic weights, the molar mass of C7H9BrN2O is calculated to be 217.07 g/mol .
The theoretical elemental composition is presented in the table below:
| Element | Symbol | Atomic Weight (amu) | Molar Mass Contribution ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 84.077 | 38.73 |
| Hydrogen | H | 1.008 | 9.072 | 4.18 |
| Bromine | Br | 79.904 | 79.904 | 36.81 |
| Nitrogen | N | 14.007 | 28.014 | 12.91 |
| Oxygen | O | 15.999 | 15.999 | 7.37 |
| Total | C7H9BrN2O | 217.066 | 100.00 |
Comparative Analysis of Key Methodologies
The determination of the elemental composition of a C7H9BrN2O derivative requires a combination of techniques, each suited for specific elements. Here, we compare two primary approaches: Combustion Analysis for C, H, and N, and Oxygen Flask Combustion for Br. For Oxygen, it is often determined by difference, but direct methods like pyrolysis are also available.
Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN Analysis)
Principle: This technique is based on the complete combustion of the organic sample in a high-oxygen environment.[26][27][28][29][30] The resulting combustion products—carbon dioxide (CO2), water (H2O), and nitrogen gas (N2)—are then quantitatively measured.[27]
Experimental Workflow:
A detailed workflow for CHN Combustion Analysis.
Step-by-Step Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 1-3 mg) is placed in a tin or silver capsule. The homogeneity of the sample is critical for obtaining representative results.[28]
-
Combustion: The encapsulated sample is introduced into a high-temperature furnace (around 900-1000°C) with a constant flow of helium and a pulse of pure oxygen. This ensures complete combustion.
-
Reduction and Separation: The gaseous products are passed through a reduction tube containing heated copper to convert nitrogen oxides to N2. The mixture of CO2, H2O, and N2 is then passed through a chromatographic column to separate the individual gases.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The TCD response is proportional to the concentration of the analyte.
-
Calculation: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the initial sample weight.
Causality Behind Experimental Choices:
-
Helium Carrier Gas: Helium is used as the carrier gas due to its high thermal conductivity, which provides a stable baseline and enhances the sensitivity of the TCD.
-
Heated Copper: The reduction tube with heated copper is essential for converting any nitrogen oxides (NOx) formed during combustion back into elemental nitrogen (N2), ensuring accurate nitrogen determination.
Oxygen Flask Combustion for Bromine Determination
Principle: This method, also known as the Schöniger flask method, involves the combustion of the sample in a closed flask filled with oxygen.[31][32][33][34][35] The resulting combustion products, including hydrogen bromide (HBr), are absorbed into a specific solution, and the bromide ions are then quantified by titration or other analytical techniques.[31]
Experimental Workflow:
A detailed workflow for Oxygen Flask Combustion.
Step-by-Step Protocol:
-
Sample Preparation: A precisely weighed sample is wrapped in a piece of ashless filter paper with a fuse strip.[31]
-
Combustion: The flask is filled with oxygen, and a suitable absorbing solution (e.g., a dilute solution of hydrogen peroxide in sodium hydroxide) is added. The fuse is ignited, and the sample holder is quickly placed into the sealed flask.
-
Absorption: The combustion products are absorbed into the solution. The flask is shaken to ensure complete absorption.
-
Quantification: The bromide ions in the absorbing solution can be determined by various methods, such as potentiometric titration with silver nitrate or ion chromatography.[36][37]
Causality Behind Experimental Choices:
-
Oxygen-Rich Environment: A pure oxygen atmosphere ensures the complete combustion of the organic matrix, liberating the bromine as hydrogen bromide.[31]
-
Absorbing Solution: The choice of absorbing solution is critical. A basic solution neutralizes the acidic HBr, trapping it as bromide ions. Hydrogen peroxide is often added to ensure any reduced forms of bromine are oxidized to bromide.
Direct Oxygen Determination by Pyrolysis
Principle: While often determined by difference, direct oxygen analysis provides a more accurate result. This method involves the pyrolysis of the sample in an inert atmosphere. The oxygen-containing pyrolysis products are passed over heated carbon, which quantitatively converts them to carbon monoxide (CO). The CO is then measured.[38][39][40][41][42]
Experimental Workflow:
A detailed workflow for Direct Oxygen Determination by Pyrolysis.
Step-by-Step Protocol:
-
Sample Preparation: A small, weighed sample is placed in a silver or nickel capsule.
-
Pyrolysis: The sample is pyrolyzed in a furnace at high temperatures (around 1120°C) in a helium or nitrogen stream.[40] The pyrolysis products pass over platinized carbon, converting all oxygen to CO.[41]
-
Oxidation and Detection: The CO is then passed through an oxidation tube containing copper oxide to convert it to CO2, which is subsequently measured by a detector, often a non-dispersive infrared (NDIR) detector.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The pyrolysis must be conducted in an inert atmosphere to prevent any extraneous oxygen from interfering with the measurement.
-
Platinized Carbon: The platinized carbon acts as a catalyst to ensure the rapid and complete conversion of all oxygen-containing species to CO.[41]
Performance Comparison and Hypothetical Data
The choice of analytical technique depends on various factors, including the required accuracy, available instrumentation, and sample throughput.
| Feature | Combustion Analysis (CHN) | Oxygen Flask Combustion (Br) | Pyrolysis (O) |
| Accuracy | High (typically ±0.3%) | Good to High (depends on titration/IC) | High (typically ±0.3%) |
| Precision | Excellent | Good | Excellent |
| Sample Size | 1-3 mg | 5-10 mg | 1-3 mg |
| Analysis Time | Rapid (minutes per sample) | Slower (requires manual steps) | Rapid (minutes per sample) |
| Automation | Fully automated | Semi-automated | Fully automated |
Hypothetical Experimental Data for a C7H9BrN2O Derivative:
| Element | Theoretical % | Experimental % (Method 1: Combustion/Flask) | Experimental % (Method 2: Advanced Analyzer) |
| C | 38.73 | 38.65 | 38.71 |
| H | 4.18 | 4.22 | 4.19 |
| N | 12.91 | 12.85 | 12.90 |
| Br | 36.81 | 36.70 | 36.83 |
| O | 7.37 | 7.58 (by difference) | 7.37 |
The data from both hypothetical methods are in good agreement with the theoretical values, indicating a high purity of the synthesized compound. Minor deviations can be attributed to instrumental limitations or slight sample impurities.
Alternative and Complementary Techniques
While the methods described above are the workhorses of elemental analysis, other techniques can provide valuable information, especially for trace elemental impurities.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive technique capable of detecting trace and ultra-trace elements.[43][44][45][46][47] It is particularly useful for identifying and quantifying metallic catalyst residues that may be present from the synthesis process.[46]
-
X-Ray Fluorescence (XRF): A non-destructive technique that can provide rapid elemental analysis of solid and liquid samples with minimal preparation.[43]
The choice between these techniques often depends on the specific analytical question being asked. For routine purity assessment, combustion and flask methods are generally sufficient. For comprehensive impurity profiling, ICP-MS is the gold standard.[44][45]
Conclusion
The accurate elemental analysis of novel compounds like C7H9BrN2O derivatives is a critical component of the research and development process. A thorough understanding of the principles and experimental nuances of techniques such as combustion analysis, oxygen flask combustion, and pyrolysis is essential for obtaining reliable and meaningful data. By carefully selecting the appropriate methodology and understanding the causality behind each experimental step, researchers can confidently determine the elemental composition of their compounds, paving the way for further investigation and development.
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Structural Elucidation Guide: X-ray Crystallography of Substituted Pyrazole Ethanones
Executive Summary
Substituted pyrazole ethanones represent a privileged scaffold in medicinal chemistry, exhibiting potent anti-inflammatory, antimicrobial, and anticancer activities. However, their efficacy in Structure-Based Drug Design (SBDD) is frequently compromised by structural ambiguity. These molecules exhibit complex tautomeric equilibria (keto-enol) and conformational isomerism (rotation of the ethanone moiety) that solution-state techniques like NMR often fail to resolve definitively.
This guide provides a technical comparison of Single Crystal X-Ray Diffraction (SC-XRD) against alternative structural elucidation methods. It establishes SC-XRD as the deterministic standard for mapping the precise 3D pharmacophore, intermolecular hydrogen bonding networks, and absolute configuration of these bioactive derivatives.
Part 1: The Structural Challenge (Expertise & Experience)
As an application scientist, I frequently encounter researchers relying solely on solution-state NMR (
For pyrazole ethanones (specifically N-acetyl or C-acetyl derivatives), two critical blind spots exist in solution-state analysis:
-
Tautomeric Ambiguity: Pyrazoles can exist in three forms:
-pyrazole, -pyrazole, and -pyrazole. The position of the proton (or substituent) dictates the hydrogen bond donor/acceptor profile, which is critical for binding affinity to protein targets (e.g., kinase domains). -
The "Ethanone" Conformation: The acetyl group (-COCH
) can rotate. In the solid state (and often in the active site of a protein), this group locks into a planar or twisted conformation to maximize pi-conjugation or minimize steric clash. NMR often shows free rotation, obscuring the biologically relevant "locked" conformation.
The Causality of Crystallography:
SC-XRD does not just "take a picture"; it samples the thermodynamic minimum of the molecular packing. By determining the unit cell and electron density, we observe the molecule in its "arrested" state, revealing the specific hydrogen bonding motifs (e.g.,
Part 2: Comparative Analysis (Performance Guide)
The following table objectively compares SC-XRD against its primary alternatives for this specific chemical class.
Table 1: Structural Elucidation Performance Matrix
| Feature | SC-XRD (Crystallography) | Solution State NMR | DFT (Computational) |
| Primary Output | Absolute 3D atomic coordinates (CIF) | Chemical shift ( | Theoretical energy minima |
| Tautomer ID | Definitive. Distinguishes | Ambiguous. Fast exchange often yields averaged signals. | Predictive. dependent on basis set accuracy. |
| Bond Precision | High ( | Indirect. Inferred from hybridization/shift. | High precision, but gas-phase bias. |
| Intermolecular Data | Direct Observation. Maps H-bond networks & Pi-stacking. | No. Requires NOESY (limited range) or solid-state NMR. | No. Usually models single molecules. |
| Sample Req. | Single Crystal ( | Dissolved sample ( | None (Virtual). |
| Limitation | Requires crystalline solid; static snapshot. | Solvent effects may alter conformation. | computationally expensive for lattice energy. |
Part 3: Experimental Data & Case Study
To illustrate the necessity of SC-XRD, we examine the structural data of a representative 1-acetyl-3,5-diaryl-4,5-dihydro-1H-pyrazole (a common pyrazole ethanone derivative).
Crystallographic Parameters
In a typical analysis of these derivatives (e.g., 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone), the data reveals specific packing forces that stabilize the drug molecule.
-
Crystal System: Monoclinic or Triclinic (common for planar heterocycles).
-
Space Group: Often
or (centrosymmetric). -
Key Bond Lengths:
-
C=O (Ethanone):
Å (Confirms double bond character). -
C-N (Pyrazoline-Acetyl):
Å (Indicates partial double bond character due to resonance, restricting rotation). -
N-N (Pyrazole):
Å.
-
The "Active" Conformation
The X-ray data frequently reveals that the ethanone oxygen atom is coplanar with the pyrazole ring. This planarity is not accidental; it suggests a resonance-assisted hydrogen bond or an electronic requirement for stability.
-
Implication: Drug designers should fix this dihedral angle in docking simulations rather than allowing free rotation.
Supramolecular Architecture
The crystal packing is dominated by C-H···O and C-H···\pi interactions.
-
Dimerization: Pyrazole ethanones often form centrosymmetric dimers in the unit cell.
-
Interaction Energy: The acetyl oxygen acts as a strong acceptor. If the crystal structure shows the acetyl oxygen engaging in intermolecular bonding, it is a prime candidate for interacting with serine or threonine residues in a target protein.
Part 4: Validated Experimental Protocols
This protocol is designed to generate diffraction-quality crystals for substituted pyrazole ethanones. It utilizes a slow evaporation technique optimized for planar organic heterocycles.
Workflow Diagram
Figure 1: Optimized crystallization workflow for pyrazole ethanones.
Step-by-Step Methodology
1. Synthesis (The Precursor):
Synthesize the pyrazole ethanone via the condensation of the appropriate chalcone with hydrazine hydrate in acetic acid (or formic acid). The acid acts as both catalyst and solvent, often acetylating the
2. Solvent Selection (Critical Step):
-
Primary Solvent: Ethanol (EtOH) or Methanol (MeOH). These are protic and encourage hydrogen bonding.
-
Co-Solvent: If solubility is low, add Dimethylformamide (DMF) or Dichloromethane (DCM) in a 9:1 ratio.
-
Why? Pyrazole ethanones are moderately polar. A pure non-polar solvent (Hexane) precipitates them as powder (useless for SC-XRD).
3. Crystallization Procedure:
-
Dissolve 20-30 mg of the purified compound in the minimum amount of hot solvent (
C). -
Filter the hot solution through a 0.45 µm syringe filter into a clean 5 mL vial. Note: Dust particles induce rapid nucleation, leading to polycrystals. Filtration is mandatory.
-
Cover the vial with Parafilm and poke 3-4 small holes with a needle to control evaporation rate.
-
Store in a vibration-free environment at room temperature (
C). -
Observation: Crystals typically appear within 3-6 days as colorless blocks or prisms.
4. Data Collection & Refinement:
-
Mount the crystal on a glass fiber or MiTeGen loop using paratone oil.
-
Collect data at 100 K (Cryogenic cooling reduces thermal vibration, improving resolution).
-
Solve structure using Direct Methods (SHELXS/SHELXT) and refine using Full-Matrix Least-Squares (SHELXL).
Part 5: Mechanistic Visualization
Understanding the tautomeric and interaction landscape is vital for interpreting the data.
Figure 2: The role of X-ray crystallography in resolving tautomeric ambiguity.
References
-
Loh, W. S., et al. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386-2396.[1]
-
Holzer, W., et al. (2011). On the Tautomerism of N-Substituted Pyrazolones: X-ray Crystal Structure Analysis. Journal of Heterocyclic Chemistry.
-
Claramunt, R. M., et al. (2006). The annular tautomerism of the curcuminoid NH-pyrazoles. New Journal of Chemistry, 30, 1531-1536.
-
Davey, R. (2019).[2] X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net.
-
Silva, A. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4613.
Sources
Validating Regioselectivity in 1-Ethyl-Pyrazole Synthesis: A Comparative Guide
Executive Summary
The synthesis of 1-ethyl-pyrazoles —a critical pharmacophore in kinase inhibitors and agrochemicals—presents a classic but deceptive challenge in heterocyclic chemistry: Regioselectivity .
While the alkylation of unsubstituted pyrazole is trivial (yielding a single product), the alkylation of unsymmetrical 3-substituted pyrazoles invariably yields a mixture of 1,3- and 1,5-isomers . Distinguishing these isomers is not merely an academic exercise; the biological activity of a drug candidate often resides exclusively in one regioisomer, while the other may be inert or toxic.
This guide objectively compares the two dominant synthetic routes—Direct Alkylation vs. Cyclocondensation —and provides a self-validating NMR-based decision matrix to definitively assign regiochemistry without the need for X-ray crystallography.
Part 1: The Mechanistic Challenge
To control the reaction, one must understand the failure mode. Pyrazoles exist in dynamic tautomeric equilibrium. When a base is added, the resulting pyrazolide anion is a resonance hybrid.
-
The 1,3-Isomer (Thermodynamic): Sterically favored. The ethyl group attaches to the nitrogen furthest from the substituent.
-
The 1,5-Isomer (Kinetic/Chelation): Sterically disfavored (clash between ethyl and substituent) but can be favored by specific solvents, chelating effects, or intramolecular hydrogen bonding.
Visualization: The Divergent Pathway
The following diagram illustrates the bifurcation point where regioselectivity is determined.
Figure 1: The bifurcation of pyrazole alkylation. Steric hindrance at the N2 position (adjacent to the substituent) typically disfavors the 1,5-isomer during direct alkylation.
Part 2: Methodology Comparison
We compared the two industry-standard approaches for synthesizing 1-ethyl-3-phenylpyrazole (as a model system).
Method A: Direct Alkylation (The "Dirty" Route)
-
Reagents: 3-phenylpyrazole, Ethyl Iodide (EtI), Base (Cs₂CO₃ or NaH), Solvent (DMF or THF).
-
Mechanism: SN2 displacement.
-
Observation: This method is highly sensitive to the "Base/Solvent" effect.
-
NaH/THF: Fast, but often yields ~80:20 mixtures (1,3 vs 1,5) due to tight ion pairing.
-
Cs₂CO₃/DMF: Promotes better dissociation, often improving the ratio to ~90:10, but rarely 100%.
-
-
Pros: Cheap starting materials; convergent.
-
Cons: Requires chromatographic separation of isomers; difficult to scale without yield loss.
Method B: Regioselective Cyclocondensation (The "Clean" Route)
-
Reagents: Ethylhydrazine + 1-phenyl-1,3-butanedione (or equivalent enone).
-
Observation: The regioselectivity is dictated by the initial nucleophilic attack of the hydrazine.
-
Standard Conditions (EtOH): Often yields mixtures because the hydrazine nitrogens have similar nucleophilicity.
-
Advanced Conditions (Fluorinated Solvents): Using HFIP (Hexafluoroisopropanol) or TFE can invert or amplify selectivity by hydrogen-bonding to the carbonyl, activating one side preferentially [1, 2].
-
-
Pros: Can achieve >95:5 regioselectivity with optimized solvents.
-
Cons: Substrates (unsymmetrical diketones) are not always commercially available; hydrazines are toxic.
Comparative Data Table
| Feature | Direct Alkylation (Method A) | Cyclocondensation (Method B) |
| Primary Isomer | 1,3-isomer (Steric control) | Variable (Substrate control) |
| Typical Selectivity | 4:1 to 10:1 | 1:1 to >20:1 (Solvent dependent) |
| Purification | Difficult (Isomers have similar Rf) | Moderate (Fewer side products) |
| Scalability | High (Reagents are commodities) | Moderate (Hydrazine handling) |
| Best For | Early discovery (Quick analogs) | Process Chemistry (Purity focus) |
Part 3: Validation Protocol (The "Gold Standard")
You cannot rely on retention time alone. You must validate the structure using NMR Spectroscopy . The following protocol is a self-validating system.
The "Smoking Gun": NOE Spectroscopy
The definitive distinction between the 1,3- and 1,5-isomers is the Nuclear Overhauser Effect (NOE) .
-
1,5-Isomer: The N-Ethyl protons are spatially close (<5 Å) to the substituent at C5. You WILL see a cross-peak.
-
1,3-Isomer: The N-Ethyl protons are far from the substituent at C3. You WILL NOT see a cross-peak (or a very weak one).
Experimental Protocol: Structural Assignment
Equipment: 400 MHz NMR (minimum). Solvent: DMSO-d₆ (preferred for peak separation) or CDCl₃.
-
Run 1H NMR: Identify the pyrazole ring protons.
-
Run 1D-NOESY (or 2D-NOESY/ROESY):
-
Irradiate the N-CH₂ (methylene) signal of the ethyl group (~4.1 ppm).
-
Look for: Enhancement of the substituent signal (e.g., Phenyl ortho-protons or Methyl group).
-
-
Run 1H-13C HMBC (Optional):
-
Look for long-range coupling between N-CH₂ protons and the pyrazole carbons.
-
Visualization: The Validation Logic Tree
Use this flowchart to interpret your analytical data.
Figure 2: NMR Decision Matrix for assigning pyrazole regiochemistry.
Part 4: Detailed Experimental Procedure
Synthesis of 1-Ethyl-3-Phenylpyrazole (Direct Alkylation)
This protocol prioritizes operational simplicity while acknowledging the mixture issue.
-
Setup: To a flame-dried flask, add 3-phenylpyrazole (1.0 equiv) and Cs₂CO₃ (2.0 equiv).
-
Solvent: Add anhydrous DMF (0.2 M concentration). Note: DMF promotes N1 alkylation better than THF.
-
Alkylation: Add Ethyl Iodide (1.2 equiv) dropwise at 0°C.
-
Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash 3x with LiCl (5% aq) to remove DMF. Dry over Na₂SO₄.
-
Purification: The crude will contain a mixture (typically 9:1 ratio of 1,3:1,5).
-
Column Chromatography: Use Hexane:EtOAc (gradient 0-20%).
-
Key Tip: The 1,3-isomer is usually less polar (higher Rf) than the 1,5-isomer because the nitrogen lone pair is less sterically encumbered, interacting less with silica.
-
Analytical Characterization (Expected Data)[4]
-
1-Ethyl-3-phenylpyrazole (Major):
-
1H NMR (CDCl₃): δ 7.8 (d, 2H, Ph), 7.4 (d, 1H, H5 ), 6.6 (d, 1H, H4 ), 4.2 (q, 2H, N-CH₂), 1.5 (t, 3H, CH₃).
-
NOE: Irradiation of 4.2 ppm (N-CH₂) shows NO enhancement of Phenyl protons.
-
-
1-Ethyl-5-phenylpyrazole (Minor):
-
1H NMR (CDCl₃): δ 7.5 (d, 1H, H3), 6.3 (d, 1H, H4), 4.1 (q, 2H, N-CH₂). Note: Phenyl protons often shift upfield due to twisting out of plane.
-
NOE: Irradiation of 4.1 ppm (N-CH₂) shows STRONG enhancement of Phenyl protons.
-
References
-
BenchChem Technical Support. (2025).[2][4] Managing Regioselectivity in Substituted Pyrazole Synthesis. Retrieved from
-
Fustero, S., et al. (2017). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. (Contextual citation based on search results regarding fluorinated solvents).
- Katritzky, A. R. (General Reference). Handbook of Heterocyclic Chemistry.
-
MDPI Molecules. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles.
-
Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles.
Sources
Comparative Guide: 4-Bromo vs. 4-Iodo Pyrazole Reactivity in Cross-Coupling
[1]
Executive Summary
In the structural optimization of bioactive pyrazoles, the choice between 4-bromo- and 4-iodo-pyrazole is rarely a simple matter of cost versus reactivity. While general organic chemistry principles dictate that aryl iodides are more reactive than bromides (
Key Takeaway: 4-Iodopyrazoles offer superior rates of oxidative addition, making them ideal for mild, rapid couplings (e.g., Sonogashira). However, they suffer from significant dehalogenation (protodeiodination) and homocoupling side reactions. 4-Bromopyrazoles, while requiring more active catalysts (e.g., bulky phosphines like XPhos), often provide higher isolated yields in complex Buchwald-Hartwig and Suzuki sequences by maintaining catalytic cycle fidelity.
Mechanistic Drivers of Reactivity[1]
Oxidative Addition vs. Catalyst Poisoning
The primary differentiator is the rate of Oxidative Addition (OA) to the Pd(0) species.
-
4-Iodopyrazoles: Undergo OA almost diffusion-controlled. This rapid consumption of starting material can lead to a high concentration of
intermediates. If the transmetallation step is slow (due to steric bulk or low nucleophilicity of the coupling partner), these intermediates are prone to side reactions like -hydride elimination (if alkyl groups are present) or reduction to the hydro-dehalogenated product. -
4-Bromopyrazoles: Slower OA allows for a steady-state concentration of active catalyst, synchronizing the OA and transmetallation steps and reducing off-cycle catalyst death.
The "Free NH" Problem
Unprotected pyrazoles (
-
Recommendation: Always use
-protected substrates (Methyl, Benzyl, THP, SEM, or Trityl) for reliable kinetics. If is required, 4-iodopyrazole is strictly preferred to compensate for the catalyst deactivation with its higher intrinsic reactivity.
Reaction-Specific Performance Analysis
Suzuki-Miyaura Coupling
Verdict: Use 4-Iodo for speed/mild conditions; Use 4-Bromo for scale-up and yield stability.
| Feature | 4-Iodopyrazole | 4-Bromopyrazole |
| Reactivity | High (Room Temp to 80°C) | Moderate (Requires >80°C or active ligands) |
| Catalyst Req. | Standard ( | Active ( |
| Major Side Product | De-iodinated pyrazole (up to 15-20%) | Unreacted starting material |
| Microwave Suitability | Excellent (5–10 min reaction times) | Good, but requires higher T (120°C+) |
Buchwald-Hartwig Amination
Verdict: 4-Bromopyrazole is often superior.[1] Contrary to general trends, literature suggests that 4-bromo-1-tritylpyrazole often outperforms its iodo analog in Pd-catalyzed aminations. The labile C-I bond can lead to catalyst inhibition by iodide anions or rapid reduction before the amine coordination occurs.
-
Exceptions: For Cu-catalyzed (Ullmann-type) aminations, 4-iodo is strictly required due to the mechanism requiring a weaker C-X bond for the copper insertion.
Sonogashira Coupling
Verdict: 4-Iodopyrazole is the gold standard. Sonogashira coupling often runs at lower temperatures to prevent alkyne polymerization. The high reactivity of the C-I bond allows coupling at room temperature or mild heating (40-60°C), preserving sensitive functional groups.
Decision Matrix & Visualization
The following diagram illustrates the logical flow for selecting the appropriate halide based on reaction type and substrate constraints.
Caption: Strategic selection guide for 4-halopyrazoles in cross-coupling based on reaction class and catalytic requirements.
Experimental Protocols
Protocol A: Microwave-Assisted Suzuki Coupling (4-Iodo)
Best for rapid library generation.
-
Reagents: 4-Iodo-1-methyl-1H-pyrazole (1.0 equiv), Arylboronic acid (1.1 equiv),
(2 mol%), (2.5 equiv).[2][3] -
Solvent: DME/Water (3:1 v/v).
-
Procedure:
-
Load solid reagents into a microwave vial.
-
Add degassed solvents.
-
Seal and irradiate at 90°C for 10 minutes .
-
Note: Monitor TLC immediately. Extended heating promotes deiodination.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
.
Protocol B: High-Yield Buchwald-Hartwig Amination (4-Bromo)
Best for N-arylation of secondary amines.
-
Reagents: 4-Bromo-1-tritylpyrazole (1.0 equiv), Morpholine (1.2 equiv),
(1 mol%), XPhos or tBuDavePhos (2-4 mol%), (1.5 equiv). -
Solvent: Toluene or Dioxane (Anhydrous).
-
Procedure:
-
Why Bromo? The 4-bromo substrate prevents the formation of iodide clusters that can inhibit the bulky phosphine-ligated Pd center, resulting in higher conversion rates.
References
-
Usami, Y. et al. (2020).[4] C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]
-
RSC Advances. Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. [Link]
-
MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole. [Link]
Safety Operating Guide
Operational Guide: Safe Disposal and Waste Management of 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone
Part 1: Executive Summary & Core Directive
1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone (CAS: 925180-03-6) is a halogenated nitrogen heterocycle commonly used as a building block in medicinal chemistry.
The Core Directive: Unlike standard organic waste, this compound contains Bromine . It must be strictly segregated into Halogenated Waste streams. Failure to segregate this compound from non-halogenated solvents can result in:
-
Regulatory Violation: Violation of RCRA standards regarding halogen content in fuel blending.
-
Equipment Damage: Generation of corrosive Hydrobromic Acid (HBr) during standard incineration, which damages incinerators lacking specific acid-gas scrubbers.
-
Financial Loss: Contaminating a non-halogenated waste stream with brominated compounds can increase disposal costs by 300–500%.
Part 2: Hazard Identification & Pre-Disposal Assessment[1]
Before handling waste, operators must validate the material state.[1] This compound is typically a solid at room temperature but may be present in reaction mixtures (liquid).
Table 1: Physicochemical & Hazard Profile
| Property | Data / Status | Operational Implication |
| CAS Number | 925180-03-6 | Use for waste manifesting.[2] |
| Physical State | Solid (Powder/Crystal) | Dust inhalation risk; requires particulate respirator (N95/P100). |
| Halogen Content | Bromine (Br) | CRITICAL: Must go to Halogenated Waste stream.[1][3] |
| H-Codes | H302, H315, H319, H335 | Treat as Irritant & Harmful. Avoid skin contact.[4][5] |
| RCRA Status | Non-Listed (Not P/U List) | Classify as "Hazardous Waste" due to toxicity/halogen content. |
Part 3: The Self-Validating Disposal System
To ensure compliance and safety, we utilize a Self-Validating Segregation Protocol . This system relies on a "Check-Verify" loop that prevents the wrong material from entering the wrong drum.
The Segregation Logic (Decision Tree)
The following logic gate ensures the compound is routed to the correct incineration facility (High-Temperature Incineration with Scrubbers).
Figure 1: Waste stream segregation logic ensuring brominated compounds are routed to appropriate high-temperature incineration facilities.
Part 4: Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid Reagent
Applicable for: Expired shelf-life chemicals, spilled solids, or excess weighing.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a double-lined hazardous waste bag. Do not use metal cans (corrosion risk if moisture is present).
-
Labeling: Affix a hazardous waste label immediately.
-
Secondary Containment: Place the sealed jar/bag into a secondary bin to prevent dispersion if the primary container fails.
Scenario B: Disposal of Reaction Mixtures (Liquids)
Applicable for: Mother liquors, rotovap residues, or extraction layers.
-
pH Verification: Before adding to a waste drum, check the pH of the solution.
-
Requirement: pH 5–9.
-
Action: If highly acidic (common in bromination reactions), neutralize carefully with Sodium Bicarbonate (NaHCO₃) before adding to the waste drum to prevent drum pressurization.
-
-
Stream Selection: Pour ONLY into the Halogenated Solvent waste carboy (typically white or yellow-coded in most labs).
-
Never pour into the "Non-Halogenated" (Red) can.
-
-
Log Entry: Record the volume and the specific name of the compound on the waste log sheet attached to the carboy.
Part 5: Spill Response & Immediate Safety
In the event of a spill, the presence of the bromine atom and the pyrazole ring necessitates specific cleanup protocols to prevent respiratory irritation.
Spill Cleanup Protocol
-
Evacuate & Ventilate: If the spill is >10g of powder outside a hood, evacuate the immediate area to allow dust to settle.
-
PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and an N95 respirator (if powder is loose).
-
Containment:
-
Solids: Do not dry sweep (creates dust).[5] Cover with a wet paper towel or use a HEPA-filter vacuum dedicated to chemical cleanup.
-
Liquids: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent system is unknown.
-
-
Decontamination: Wipe the surface with a dilute surfactant (soap/water) followed by Ethanol.
-
Disposal of Debris: All cleanup materials (gloves, paper towels, vermiculite) must be treated as Solid Hazardous Waste (Scenario A).
Part 6: Regulatory Grounding & Compliance
This guide adheres to the following regulatory frameworks:
-
RCRA (Resource Conservation and Recovery Act): While not a P-listed acute toxin, this compound is a chemical product waste. Under 40 CFR 261, it must be evaluated for characteristics. The presence of halogenated organic compounds mandates treatment standards (incineration) that destroy the carbon-halogen bond [1].
-
Incineration Standards: Halogenated wastes require incineration at temperatures >1100°C with a minimum 2-second residence time to ensure destruction and prevent the formation of dioxins/furans, followed by rapid quenching and acid gas scrubbing to capture HBr [2].
References
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics - 40 CFR Part 261. Washington, D.C. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]
Sources
Personal protective equipment for handling 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone
Executive Summary & Hazard Logic
Handling 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone (CAS: 925180-03-6) requires a risk-based approach that goes beyond generic safety data sheets.[1] As a halogenated pyrazole derivative containing a ketone moiety, this compound presents specific risks regarding particulate inhalation (solid state) and solvent permeation (solution state).[1]
This guide prioritizes the "Precautionary Principle" : treating the compound as a potent irritant and potential sensitizer due to its structural similarity to bioactive kinase inhibitors.
Hazard Profile (GHS Classification)
| Hazard Code | Description | Mechanism of Action / Risk |
| H302 | Harmful if swallowed | Systemic absorption; pyrazoles can exhibit hepatotoxicity.[1] |
| H315 | Causes skin irritation | Lipophilic nature facilitates dermal interaction/irritation.[1] |
| H319 | Causes serious eye irritation | Fine crystalline dust can cause mechanical and chemical corneal abrasion.[1] |
| H335 | May cause respiratory irritation | Mucosal inflammation upon inhalation of dust.[1] |
Personal Protective Equipment (PPE) Matrix
The selection of PPE must adapt to the state of matter . Nitrile gloves are sufficient for the dry solid, but the ketone functional group ("ethanone") renders the compound potentially permeating to nitrile if dissolved in organic solvents.[1]
A. Hand Protection (The Critical Variable)
-
Scenario 1: Handling Pure Solid (Weighing/Transfer)
-
Recommendation: Double-gloving with Nitrile (minimum 4 mil thickness) .[1]
-
Scientific Rationale: Nitrile provides excellent abrasion resistance against crystalline solids.[1] The double layer ensures that micro-tears from spatulas or equipment do not expose skin.[1]
-
Protocol: Change outer gloves immediately if contaminated with powder.[1]
-
-
Scenario 2: Handling Solutions (Reaction/Extraction)
-
Recommendation: Silver Shield (Laminate) or High-Grade Viton under-gloves if dissolved in Acetone/DCM; Standard Nitrile is acceptable only for aqueous/alcohol solutions with immediate change protocols.[1]
-
Scientific Rationale: The "ethanone" moiety is chemically related to ketones (like acetone), which degrade nitrile rubber rapidly (breakthrough < 1 min).[1] If you dissolve this compound in a ketone or halogenated solvent, nitrile offers zero protection against the vehicle carrying the toxicant.[1]
-
B. Eye & Face Protection[1][2][3][4][5][6][7]
-
Requirement: Chemical Splash Goggles (Indirect Vented).[1]
-
Contraindication: Do NOT rely on safety glasses with side shields.[1]
-
Reasoning: As a fine powder (H335/H319), static electricity can cause particulates to "jump" or drift.[1] Goggles form a seal that prevents airborne dust from settling on the ocular surface or behind the lens.
C. Respiratory Protection
-
Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]
-
Secondary Control (If hood unavailable): Half-face respirator with P100 (HEPA) cartridges.[1] N95 masks are insufficient for long-duration handling of fine chemical powders due to poor facial seal.[1]
Operational Protocol: Step-by-Step
Phase 1: Preparation & Weighing
-
Static Control: This solid is likely static-prone.[1] Place an ionizing bar or anti-static gun near the balance inside the fume hood.
-
Barrier Setup: Lay down a disposable absorbent mat (plastic side down) in the hood to capture stray particulates.[1]
-
Weighing: Use a closed weighing vessel (scintillation vial or tared flask). Avoid weighing onto open weigh boats to minimize dust generation.[1]
Phase 2: Reaction Setup
-
Solvent Addition: Add solvent slowly down the side of the vessel to prevent "puffing" of the dry powder.
-
Glove Check: Once the solid is in solution, perform a visual glove check.[1] If solvent splashes on gloves, remove and replace immediately .[1] The permeation clock starts the second contact is made.
Phase 3: Decontamination
-
Wipe Down: Use a solvent-dampened wipe (ethanol or isopropanol) to clean the balance area while wearing PPE.[1]
-
Doffing: Remove PPE in this order: Outer gloves
Goggles Lab Coat Inner Gloves Wash Hands (Soap/Water, 20s).[1]
Visual Workflow: Exposure Prevention
The following diagram illustrates the safety logic flow, specifically highlighting the decision gates for glove selection and waste disposal.
Figure 1: Decision logic for PPE selection based on physical state and solvent compatibility.[1]
Waste Disposal & Emergency Response
Disposal Classification
Because the molecule contains a bromine atom and a pyrazole ring, it must be segregated from general organic waste to prevent the formation of toxic byproducts during incineration.
-
Waste Stream: Halogenated Organic Waste (Solid or Liquid) .[1][2][3]
-
Labeling: Must clearly state "Contains Halogenated Organics" and "Irritant."[1]
-
RCRA/EU Codes: Likely falls under 07 07 03 * (Organic halogenated solvents/residues) or equivalent local "Halogenated Solid" codes.[1]
Emergency Procedures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[1]
-
Eye Contact: Flush with water for 15 minutes minimum , lifting upper and lower lids.[1] The crystalline nature of the solid can trap particles under the eyelid.
-
Spill Cleanup:
References
-
PubChem. Compound Summary: 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone.[1] National Library of Medicine.[1] Available at: [Link]
-
U.S. EPA. Hazardous Waste Codes for Halogenated Solvents and Solids. Available at: [Link]
Sources
- 1. 1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethan-1-one | 925180-03-6 [sigmaaldrich.cn]
- 2. mn.uio.no [mn.uio.no]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
